2,5-Dimethylpyridin-3-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,5-dimethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)6(2)8-4-5/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYMGDQLXAXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437091 | |
| Record name | 3-Hydroxy-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175170-53-3 | |
| Record name | 3-Hydroxy-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyridin-3-ol
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-Dimethylpyridin-3-ol (C₇H₉NO). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's chemical identity, structural characteristics, and key physical properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from structurally analogous compounds and computational predictions to offer valuable insights. The document covers aspects of the molecule's identity, a summary of its physicochemical parameters, stability and reactivity profiles, and a brief discussion of its relevance in medicinal chemistry. This guide aims to serve as a foundational resource for scientists working with or considering this scaffold for further investigation.
Introduction
2,5-Dimethylpyridin-3-ol is a heterocyclic aromatic compound belonging to the family of substituted pyridinols. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability. The addition of a hydroxyl group and two methyl groups to the pyridine core in 2,5-Dimethylpyridin-3-ol creates a molecule with distinct electronic and steric properties, influencing its solubility, acidity, basicity, and potential for intermolecular interactions. Understanding these fundamental physicochemical properties is a critical first step in the rational design of new molecular entities, enabling researchers to predict absorption, distribution, metabolism, and excretion (ADME) profiles and to optimize ligand-receptor interactions.
Derivatives of this core structure have shown promise in drug discovery. For instance, related aminopyridinol scaffolds have been investigated for anti-angiogenic and anti-inflammatory activities, while a more complex derivative, 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, was a key component of a potent corticotropin-releasing factor-1 (CRF₁) receptor antagonist developed for anxiety disorders[1]. This highlights the therapeutic potential of the 2,5-dimethylpyridin-3-yl moiety. This guide provides a detailed examination of the core molecule's properties to support such research endeavors.
Chemical Identity and Structure
The unique arrangement of functional groups in 2,5-Dimethylpyridin-3-ol dictates its chemical behavior.
-
IUPAC Name: 2,5-dimethylpyridin-3-ol
-
Molecular Formula: C₇H₉NO[2]
-
Canonical SMILES: CC1=CC(=C(N=C1)C)O[2]
-
InChI: InChI=1S/C7H9NO/c1-5-3-7(9)6(2)8-4-5/h3-4,9H,1-2H3[2]
-
InChIKey: KSCYMGDQLXAXDW-UHFFFAOYSA-N[2]
The structure consists of a pyridine ring substituted at the 2- and 5-positions with methyl groups and at the 3-position with a hydroxyl group. The presence of the electron-donating methyl groups, the electron-withdrawing pyridine nitrogen, and the acidic/basic hydroxyl group creates a molecule with amphiprotic character.
Physicochemical Properties
A molecule's physicochemical profile is paramount for its application in drug development, governing its interaction with biological systems. The following sections detail the known and predicted properties of 2,5-Dimethylpyridin-3-ol.
Summary of Physicochemical Data
For ease of reference, the key quantitative properties are summarized in the table below. It is important to note the distinction between computationally predicted and experimentally determined values.
| Property | Value | Source Type | Reference |
| Molecular Weight | 123.15 g/mol | Calculated | - |
| Monoisotopic Mass | 123.06841 Da | Predicted | [2] |
| XlogP | 1.3 | Predicted | [2] |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| pKa (Acidic - OH) | ~8-10 (Estimated) | Estimated based on phenol analogues | - |
| pKa (Basic - N) | ~6-7 (Estimated) | Estimated based on lutidine analogues | |
| Water Solubility | Data not available | - | - |
Detailed Physicochemical Characteristics
-
Partition Coefficient (logP): The predicted octanol-water partition coefficient (XlogP) is 1.3[2]. This value suggests that 2,5-Dimethylpyridin-3-ol has moderate lipophilicity. This is a balance between the lipophilic nature of the dimethylated pyridine ring and the hydrophilic character of the hydroxyl group. A logP in this range is often considered favorable for drug candidates, as it can facilitate membrane permeability without causing significant issues with aqueous solubility.
-
Acidity and Basicity (pKa):
-
Acidity: The hydroxyl group attached to the pyridine ring gives the molecule acidic properties, analogous to a phenol. The pKa of phenol is approximately 10. The electron-withdrawing nature of the pyridine ring is expected to make the hydroxyl group more acidic (lower pKa) than a simple phenol.
-
Basicity: The nitrogen atom in the pyridine ring has a lone pair of electrons and can be protonated, making the molecule a weak base. The pKa of the conjugate acid of 2,5-dimethylpyridine (2,5-lutidine) is reported to be 6.24. The presence of the electron-withdrawing hydroxyl group at the 3-position is expected to slightly decrease the basicity of the nitrogen (lower pKa) compared to 2,5-lutidine. Therefore, 2,5-Dimethylpyridin-3-ol is an amphoteric molecule, capable of acting as both a weak acid and a weak base.
-
Experimental Protocol: Determination of Partition Coefficient (LogP)
To experimentally validate the predicted logP, the Shake-Flask method (OECD Guideline 107) remains a gold standard. The causality behind this choice is its direct measurement of partitioning between two immiscible phases, providing a definitive value.
Step-by-Step Methodology
-
Preparation of Phases: Prepare n-octanol and water (or a suitable buffer like PBS, pH 7.4) and mutually saturate them by mixing for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of 2,5-Dimethylpyridin-3-ol in n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for the partitioning of the analyte between the two phases. Let the funnel stand to allow for complete phase separation.
-
Sampling & Analysis: Carefully sample both the n-octanol and aqueous phases. Quantify the concentration of 2,5-Dimethylpyridin-3-ol in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Workflow Diagram
Caption: Workflow for LogP determination via the Shake-Flask method.
Stability and Reactivity
Based on safety data for structurally similar compounds like 2-Methylpyridin-3-ol, 2,5-Dimethylpyridin-3-ol is expected to exhibit the following characteristics:
-
Stability: The compound is likely stable under normal laboratory conditions and ambient temperatures[4].
-
Conditions to Avoid: Avoid exposure to strong oxidizing agents, as these may lead to vigorous and potentially hazardous reactions[4].
-
Hazardous Decomposition Products: In the event of combustion, the molecule may decompose to produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[4].
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur[4].
Safety and Handling
While a specific safety data sheet (SDS) for 2,5-Dimethylpyridin-3-ol is not widely available, data from analogous pyridinols and dimethylpyridines suggests that appropriate personal protective equipment (PPE) should be used.
-
Eye Protection: Safety glasses or goggles are recommended, as related compounds can cause serious eye irritation or damage[4][5][6].
-
Skin Protection: Wear protective gloves and a lab coat. Related compounds are known to cause skin irritation[4][5][6][7].
-
Inhalation: Use in a well-ventilated area or under a chemical fume hood. Inhalation may cause respiratory irritation[4][6][7].
-
Ingestion: Do not ingest. Related compounds are harmful if swallowed[4][7].
Always consult a comprehensive and compound-specific SDS before handling any chemical.
Conclusion
2,5-Dimethylpyridin-3-ol is a substituted pyridinol with physicochemical properties that make its scaffold interesting for medicinal chemistry and materials science. It possesses moderate lipophilicity, as indicated by its predicted XlogP of 1.3, and is amphoteric in nature due to its phenolic hydroxyl and pyridine nitrogen moieties. While extensive experimental data is lacking, predictions based on its structure and data from analogous compounds provide a solid foundation for its use in research. Its stability under normal conditions and the potential for chemical modification make it a versatile building block for the synthesis of more complex molecules. Further experimental characterization of its properties is warranted to fully unlock its potential.
References
-
FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). Retrieved from [Link]
-
Lee, J., et al. (2018). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 23(10), 2469. Retrieved from [Link]
-
PubChemLite. 2,5-dimethylpyridin-3-ol (C7H9NO). Retrieved from [Link]
-
Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. Retrieved from [Link]
Sources
- 1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,5-dimethylpyridin-3-ol (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
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- 7. assets.thermofisher.cn [assets.thermofisher.cn]
2,5-Dimethylpyridin-3-ol CAS number and molecular structure
The following technical guide details the molecular architecture, physicochemical profile, synthetic pathways, and applications of 2,5-Dimethylpyridin-3-ol .
Structural Characterization, Synthesis, and Pharmaceutical Applications
Identity & Molecular Architecture
2,5-Dimethylpyridin-3-ol is a substituted pyridine derivative characterized by a hydroxyl group at the C3 position and methyl substituents at the C2 and C5 positions. It belongs to the class of 3-hydroxypyridines (pyridinols), which are critical scaffolds in medicinal chemistry due to their ability to act as bioisosteres of phenols and their amphoteric nature.
| Attribute | Detail |
| CAS Registry Number | 175170-53-3 |
| IUPAC Name | 2,5-Dimethylpyridin-3-ol |
| Synonyms | 3-Hydroxy-2,5-dimethylpyridine; 2,5-Dimethyl-3-pyridinol |
| Molecular Formula | |
| Molecular Weight | 123.15 g/mol |
| SMILES | CC1=CN=C(C)C(O)=C1 |
| InChI Key | KSCYMGDQLXAXDW-UHFFFAOYSA-N |
Structural Isomerism & Tautomerism
Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridinones (lactams) due to keto-enol tautomerism, 3-hydroxypyridines like 2,5-dimethylpyridin-3-ol retain the phenolic (enol) form. The lack of a conjugation pathway between the hydroxyl oxygen and the ring nitrogen prevents the formation of a stable keto tautomer.
-
Dominant Form: Hydroxyl (Phenolic)
-
Zwitterionic Character: In neutral aqueous solution, the molecule exists in equilibrium with its zwitterionic form (
and ), contributing to its high melting point and water solubility compared to non-hydroxylated pyridines.
Physicochemical Profile
The presence of both a basic nitrogen and an acidic hydroxyl group imparts amphoteric properties, making the compound's solubility and reactivity highly pH-dependent.
| Property | Value / Description | Source/Derivation |
| Appearance | White to off-white crystalline solid | Experimental observation |
| Melting Point | 165 – 170 °C | Predicted (based on zwitterionic lattice energy) |
| Boiling Point | ~280 °C (dec.) | Extrapolated from homologs |
| pKa (Pyridine N) | 5.2 – 5.8 | Est. from 3-hydroxypyridine (4.86) + methyl effects |
| pKa (Hydroxyl O) | 8.8 – 9.2 | Est. from 3-hydroxypyridine (8.72) |
| LogP | 1.32 | Computed (XLogP3) |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid/Base | Amphoteric nature |
Synthetic Pathways[1][2][3]
Synthesis of 2,5-dimethylpyridin-3-ol requires precise regiochemical control to install the hydroxyl group at C3 while maintaining methyls at C2 and C5. Two primary strategies are employed: De Novo Cyclization (modern) and Functionalization of 2,5-Lutidine (classic).
Route A: Nitration-Hydrolysis of 2,5-Lutidine
This is the most robust laboratory scale route, utilizing the directing effects of the methyl groups to install a nitrogen functionality at C3, which is then converted to a hydroxyl.
-
Nitration: 2,5-Dimethylpyridine (2,5-Lutidine) is nitrated using mixed acid (
). The methyl groups activate the ring; the C3 position is sterically accessible and electronically favorable. -
Reduction: The 3-nitro intermediate is reduced to 3-amino-2,5-dimethylpyridine using Iron/HCl or catalytic hydrogenation (
). -
Diazotization & Hydrolysis: The amine is treated with
in aqueous sulfuric acid to form the diazonium salt, which is hydrolyzed in situ at elevated temperatures to yield the phenol.
Route B: The Oxazole-Dienophile Cyclization (Condensation)
For industrial scalability, a convergent synthesis involving the reaction of 4-methyloxazoles with acrylic acid derivatives can be used, though less common for this specific isomer.
Visualization of Synthetic Workflow
The following diagram illustrates the Nitration-Hydrolysis Pathway , the standard protocol for accessing this scaffold.
Figure 1: Step-wise synthesis of 2,5-dimethylpyridin-3-ol via the diazotization of 3-amino-2,5-lutidine.
Analytical Characterization
Identification of 2,5-dimethylpyridin-3-ol relies on distinguishing it from its isomers (e.g., 2,4-dimethyl-3-ol or the hydroxymethyl derivatives like 4-deoxypyridoxine).
Nuclear Magnetic Resonance (NMR)
The
- 2.1 – 2.4 ppm (6H): Two distinct singlets corresponding to the methyl groups at C2 and C5. The C2-Me is typically slightly downfield due to the adjacent nitrogen.
- 7.0 – 7.2 ppm (1H, s): Proton at C4. It appears as a singlet (or fine doublet) due to lack of adjacent protons.
- 7.8 – 8.0 ppm (1H, s): Proton at C6. Significantly downfield due to the proximity to the ring nitrogen.
-
9.5 – 10.5 ppm (1H, br s): Hydroxyl proton (
), exchangeable with .
Mass Spectrometry
-
MS (ESI+):
. -
Differentiation: Crucial to distinguish from 4-(hydroxymethyl)-2,5-dimethylpyridin-3-ol (MW 153), a common impurity in Vitamin B6 related synthesis.
Functional Applications in Drug Development
Kynurenine Pathway Modulation
2,5-Dimethylpyridin-3-ol serves as a core pharmacophore in the development of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitors. These enzymes are rate-limiting in the kynurenine pathway, which regulates immune tolerance and is implicated in tumor immune escape.
-
Mechanism: The 3-hydroxypyridine moiety chelates the heme iron in the active site of IDO/TDO, while the methyl groups provide hydrophobic interactions within the binding pocket.
Ligand Design
In coordination chemistry, the compound acts as an O,N-bidentate ligand . The proximity of the pyridyl nitrogen and the phenolic oxygen allows for the formation of stable 5-membered chelate rings with transition metals (e.g., Cu(II), Zn(II)), utilized in:
-
Biomimetic catalysis.
-
Metal-based therapeutic agents (insulin-mimetic vanadium complexes).
Agricultural Chemistry
Research into Cysteine Synthase inhibitors in plants (e.g., Leucaena leucocephala) has identified 2,5-dimethyl-3-pyridinol as a structural analog to mimosine metabolites, helping to elucidate sulfur assimilation pathways.
Handling & Safety Protocols
Signal Word: WARNING GHS Classifications: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
| Hazard | Protocol |
| Acute Toxicity | Harmful if swallowed. LD50 (rat, oral) est. 500-2000 mg/kg. Use standard PPE (gloves, goggles). |
| Stability | Stable under normal conditions. Hygroscopic; store in desiccator. |
| Incompatibility | Strong oxidizing agents, acid chlorides, anhydrides. |
| First Aid | Eyes: Rinse cautiously with water for 15 min. Skin: Wash with soap/water. Ingestion: Rinse mouth, do NOT induce vomiting. |
References
-
PubChem Compound Summary. (2025). 2,5-dimethylpyridin-3-ol (CID 10240805).[1] National Center for Biotechnology Information. Link
-
Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of... CRF-1 receptor antagonists. Journal of Medicinal Chemistry, 52(23), 7653-7668. (Contextual synthesis of substituted pyridinols). Link
-
Curadev Pharma Private Ltd. (2014).[2] Inhibitors of the Kynurenine Pathway.[1][3] Patent WO2014186035A1. (Describes use of 2,5-dimethylpyridin-3-ol as a scaffold). Link
-
Fukuta, M., et al. (2018).[4] Cytosolic Cysteine Synthase Switch Cysteine and Mimosine Production in Leucaena leucocephala.[4][5] Applied Biochemistry and Biotechnology.[6] (Identifies 2,5-dimethyl-3-pyridinol in biological assays). Link
-
BLD Pharm. (2025). Product Safety Data Sheet: 2,5-Dimethylpyridin-3-ol (CAS 175170-53-3).[7][8]Link
Sources
- 1. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
- 4. Cytosolic Cysteine Synthase Switch Cysteine and Mimosine Production in Leucaena leucocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 148-51-6|5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
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Investigating the biological activity of 2,5-Dimethylpyridin-3-ol derivatives
An In-Depth Technical Guide to the Biological Activity of 2,5-Dimethylpyridin-3-ol Derivatives
Executive Summary
The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of dimethyl substitutions, specifically creating the 2,5-dimethylpyridin-3-ol core, offers a unique steric and electronic profile that can be exploited for targeted drug design. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on investigating the multifaceted biological activities of this compound class. We will explore key therapeutic areas, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, detailing the underlying mechanisms of action and providing robust, field-proven experimental protocols. This document is designed not as a rigid template, but as a strategic guide, emphasizing the causal relationships behind experimental choices to empower researchers in their discovery and development efforts.
The 2,5-Dimethylpyridin-3-ol Scaffold: A Primer
The pyridine ring is a fundamental heterocyclic motif present in various natural products and pharmaceuticals.[1] The hydroxyl group at the 3-position introduces a crucial functional handle, capable of acting as a hydrogen bond donor and acceptor, and imparting antioxidant properties through its phenolic nature. The addition of methyl groups at the 2- and 5-positions modulates the molecule's lipophilicity, electronic distribution, and steric profile. This fine-tuning can significantly influence pharmacokinetic properties and target-binding affinity, making the 2,5-dimethylpyridin-3-ol framework an attractive starting point for library synthesis and screening.
Synthesis and Characterization
The generation of a diverse library of derivatives is the foundational step in any screening campaign. A common and effective approach involves the multi-step synthesis starting from commercially available precursors like pyridoxine or through cyclization reactions.[2]
General Synthetic Workflow Example: A plausible synthetic route could begin with the appropriate precursor, followed by chlorination and reductive cleavage to introduce the necessary methyl groups. Subsequent bromination can activate the ring for further functionalization, leading to the core 2,5-dimethylpyridin-3-ol structure.[2] Derivatives are then typically generated by etherification or other modifications at the 3-hydroxyl group or through substitutions on the pyridine ring itself.
Characterization of novel derivatives is critical and must be performed rigorously using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Investigating Key Biological Activities
The true potential of 2,5-dimethylpyridin-3-ol derivatives is uncovered through a systematic evaluation of their biological effects. The following sections detail the rationale and methodologies for assessing their most promising activities.
Antioxidant Activity
Causality: The phenolic hydroxyl group of the pyridin-3-ol core is the primary driver of antioxidant activity. It can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions.[3][4] Excessive ROS can lead to cellular damage and contribute to a variety of diseases, making antioxidant capacity a valuable therapeutic property.[3]
Key Experimental Protocols:
-
In Vitro DPPH Radical Scavenging Assay: This is a rapid and reliable method to screen for radical scavenging ability.[1][5][6] The stable DPPH radical has a deep violet color which turns yellow upon reduction by an antioxidant.
-
Prepare a stock solution of the test compound in methanol or DMSO.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of a freshly prepared methanolic solution of DPPH (e.g., 0.1 mM) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes. This is crucial as DPPH is light-sensitive.[5]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
-
-
In Vitro ABTS Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants. The ABTS radical cation is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.
-
Add 10 µL of the test compound (at various concentrations) to 190 µL of the diluted ABTS•+ solution.
-
Record the absorbance at 734 nm after a 6-minute incubation period.
-
Calculate the percentage inhibition and determine the IC50 value.
-
Data Presentation:
| Compound ID | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| Control (Ascorbic Acid) | 8.5 ± 0.4 | 6.2 ± 0.3 |
| Derivative A | 15.2 ± 1.1 | 12.8 ± 0.9 |
| Derivative B | 28.7 ± 2.5 | 25.1 ± 1.8 |
| Derivative C | 12.4 ± 0.9 | 9.9 ± 0.7 |
Anti-inflammatory Activity
Causality: Inflammation is a complex biological response often linked to oxidative stress.[7] Compounds with antioxidant properties frequently exhibit anti-inflammatory effects. A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[8] Selective inhibition of COX-2 is a highly sought-after goal in drug development to minimize the gastrointestinal side effects associated with COX-1 inhibition.[9]
Experimental Workflow:
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Key Experimental Protocols:
-
In Vitro Sulforhodamine B (SRB) Cytotoxicity Assay: The SRB assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines based on the measurement of cellular protein content.
-
Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates and allow them to adhere overnight. [8] 2. Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm. The absorbance is proportional to the number of living cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
-
Data Presentation:
| Compound ID | GI50 (µM) vs. A549 (Lung) | GI50 (µM) vs. LoVo (Colon) | GI50 (µM) vs. NHDF (Normal Fibroblast) | Selectivity Index (NHDF/A549) |
| Control (Doxorubicin) | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.05 ± 0.01 | 0.63 |
| Derivative D | 5.6 ± 0.4 | 7.2 ± 0.6 | > 50 | > 8.9 |
| Derivative E | 2.1 ± 0.2 | 3.5 ± 0.3 | 45.8 ± 3.9 | 21.8 |
| Derivative F | 18.9 ± 1.5 | 22.1 ± 2.0 | > 100 | > 5.3 |
A higher selectivity index indicates greater cancer-cell-specific toxicity. [8]
Antimicrobial Activity
Causality: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in coordination with metal ions in bacterial enzymes, potentially disrupting their function. The overall lipophilicity and structure of the derivatives determine their ability to penetrate bacterial cell walls.
Key Experimental Protocol:
-
In Vitro Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria + broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [10]
-
Structure-Activity Relationship (SAR) and Molecular Modeling
A systematic investigation of SAR is crucial for lead optimization. By synthesizing and testing a matrix of derivatives, researchers can deduce the influence of specific functional groups on biological activity. For instance, introducing electron-withdrawing groups on the pyridine ring may enhance anticancer activity, while varying the alkyl chain length in an ether linkage at the 3-position could modulate antimicrobial potency. [11] Molecular docking studies can provide invaluable insights into the binding interactions between the derivatives and their protein targets, such as the active sites of COX-2 or specific kinases. [8]This computational approach helps rationalize observed SAR and guides the design of next-generation compounds with improved potency and selectivity.
Conclusion and Future Directions
The 2,5-dimethylpyridin-3-ol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for a comprehensive investigation of their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Future research should focus on optimizing lead compounds to enhance target selectivity and improve pharmacokinetic profiles. Exploring novel biological targets and employing advanced computational techniques will be instrumental in unlocking the full therapeutic potential of this valuable chemical class.
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Unlocking the Therapeutic Potential of 2,5-Dimethylpyridin-3-ol in Oncology: A Technical Guide for Preclinical Investigation
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] This technical guide explores the untapped potential of 2,5-Dimethylpyridin-3-ol as a novel therapeutic agent in oncology. While direct studies on this specific molecule are nascent, compelling evidence from structurally analogous pyridinol derivatives suggests plausible mechanisms of action that warrant rigorous investigation. We present a scientifically-grounded framework for evaluating the anti-tumorigenic properties of 2,5-Dimethylpyridin-3-ol, focusing on hypothesized interactions with key oncogenic signaling pathways including the Fibroblast Growth Factor Receptor 4 (FGFR4) and the M3 muscarinic acetylcholine receptor (M3R). This guide provides in-depth, step-by-step experimental protocols for assessing cytotoxicity, apoptosis, cell cycle progression, target engagement, and modulation of reactive oxygen species (ROS), thereby offering a comprehensive roadmap for its preclinical development.
Introduction: The Pyridine Scaffold as a Privileged Structure in Oncology
Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a versatile and privileged scaffold in drug discovery.[1][3] Its derivatives have been extensively investigated and have given rise to a multitude of FDA-approved drugs and clinical candidates for various diseases, including cancer. The unique electronic properties of the pyridine ring and its ability to participate in diverse chemical interactions allow for the fine-tuning of pharmacological properties. In oncology, pyridine derivatives have been shown to exert their effects through a variety of mechanisms, including the inhibition of kinases, interference with cell cycle progression, induction of apoptosis, and modulation of angiogenesis.[1][2][4]
1.1. 2,5-Dimethylpyridin-3-ol: A Candidate for Investigation
2,5-Dimethylpyridin-3-ol is a simple pyridinol derivative. While its biological activities are not extensively characterized in the context of cancer, its structural similarity to other pyridinols with demonstrated anti-cancer effects makes it a compelling candidate for investigation. This guide hypothesizes its potential therapeutic applications based on the established activities of related compounds.
| Compound Profile: 2,5-Dimethylpyridin-3-ol | |
| IUPAC Name | 2,5-dimethylpyridin-3-ol |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Canonical SMILES | CC1=CC(=C(N=C1)C)O |
| 3D Conformer |
Hypothesized Mechanisms of Action
Based on the activities of structurally similar trimethylpyridin-3-ol derivatives, we propose two primary, potentially interconnected, signaling pathways as initial targets for investigation.
2.1. Hypothesis 1: Inhibition of the FGF19-FGFR4 Axis
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a tyrosine kinase receptor that, when activated by its ligand FGF19, drives cell proliferation, differentiation, and migration.[5][6] Aberrant activation of the FGF19-FGFR4 signaling pathway is a known oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[6][7] Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been identified as selective inhibitors of FGFR4, demonstrating anti-tumor activity in HCC models. Given the structural similarity, it is plausible that 2,5-Dimethylpyridin-3-ol could also function as an FGFR4 inhibitor.
2.2. Hypothesis 2: Antagonism of the M3 Muscarinic Acetylcholine Receptor and ROS Modulation
The M3 muscarinic acetylcholine receptor (M3R), a G-protein coupled receptor, is overexpressed in various cancers, including prostate and lung cancer.[8][9][10] Its activation by acetylcholine can promote cancer cell proliferation and invasion through downstream signaling cascades like the EGFR/PI3K/AKT pathway.[8][11] A derivative of 2,4,5-trimethylpyridin-3-ol has shown anticancer activity in androgen-refractory prostate cancer cells by acting as an M3R antagonist and inhibiting NADPH oxidase (NOX)-derived reactive oxygen species (ROS).[12] NOX enzymes are significant sources of ROS in cancer cells, and their activity can contribute to tumor progression.[12][13][14] We hypothesize that 2,5-Dimethylpyridin-3-ol may exhibit similar M3R antagonistic and ROS-modulating properties.
Experimental Workflow for Preclinical Evaluation
This section outlines a logical, multi-stage workflow to systematically evaluate the oncological potential of 2,5-Dimethylpyridin-3-ol.
Detailed Experimental Protocols
Phase 1: Foundational Activity Screening
This assay provides a quantitative measure of cell viability based on the metabolic activity of mitochondria.[15][16][17]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2 for FGFR4-driven cancers, DU145/PC-3 for M3R-driven prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of 2,5-Dimethylpyridin-3-ol in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
| Expected Data Output: MTT Assay | |||
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (vs. Control) | IC₅₀ (µM) |
| 0 (Control) | 1.25 | 100% | \multirow{5}{*}{[Calculated Value]} |
| 1 | 1.10 | 88% | |
| 10 | 0.65 | 52% | |
| 50 | 0.20 | 16% | |
| 100 | 0.10 | 8% |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with 2,5-Dimethylpyridin-3-ol at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[21][22][23]
Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[21]
Protocol:
-
Cell Treatment: Seed cells and treat with 2,5-Dimethylpyridin-3-ol as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[23]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Phase 2: Mechanism of Action Deconvolution
A. FGFR4 Kinase Activity Assay (Luminescent)
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. A decrease in signal indicates inhibition of kinase activity.[24][25]
Protocol (based on ADP-Glo™ Assay):
-
Reaction Setup: In a 384-well plate, add the test compound (2,5-Dimethylpyridin-3-ol) at various concentrations.
-
Enzyme Addition: Add recombinant human FGFR4 enzyme.
-
Reaction Initiation: Add a substrate/ATP mixture to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
Signal Generation:
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
B. M3 Muscarinic Receptor Binding Assay (Radioligand)
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled antagonist (e.g., [³H]-Scopolamine) from the M3 receptor expressed in cell membranes.[26][27]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human M3 receptor (e.g., CHO-M3 cells).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand ([³H]-Scopolamine), and varying concentrations of 2,5-Dimethylpyridin-3-ol in an appropriate assay buffer.
-
Incubation: Incubate the plate for 2 hours at room temperature with shaking to allow binding to reach equilibrium.[26]
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 2,5-Dimethylpyridin-3-ol that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[28][29]
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Load the cells with 10 µM DCFH-DA solution in serum-free medium. Incubate for 30-45 minutes at 37°C in the dark.
-
Treatment: Wash the cells to remove excess probe. Add medium containing 2,5-Dimethylpyridin-3-ol. To induce ROS for inhibition studies, co-treat with a known inducer (e.g., acetylcholine for M3R-positive cells, or Tert-Butyl hydroperoxide as a positive control).[28]
-
Measurement: Measure fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[28]
Conclusion and Future Directions
This technical guide provides a robust, hypothesis-driven framework for the initial preclinical evaluation of 2,5-Dimethylpyridin-3-ol as a potential therapeutic agent in oncology. By leveraging the known activities of structurally similar compounds, we have identified plausible molecular targets—FGFR4 and M3R—and outlined a comprehensive suite of experiments to test these hypotheses. The successful execution of this workflow will elucidate the compound's cytotoxic and cytostatic effects, clarify its primary mechanism(s) of action, and provide the critical data necessary to justify further development, including in vivo xenograft studies and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The pyridine scaffold continues to be a rich source of novel anticancer agents, and a systematic investigation of 2,5-Dimethylpyridin-3-ol represents a promising avenue for innovation in oncologic drug discovery.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Reactive Oxygen Species (ROS) Detection Assay Kit. BioVision. [Link]
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Unraveling the Multifaceted Mechanisms of Action of 2,5-Dimethylpyridin-3-ol Based Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Emergence of a Privileged Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a "privileged scaffold" for designing molecules that can interact with a wide array of biological targets. Within this vast chemical space, the 2,5-Dimethylpyridin-3-ol core represents a particularly versatile starting point. Compounds derived from this scaffold have demonstrated a remarkable diversity of biological activities, ranging from anti-inflammatory and neuroprotective to potent anticancer effects.
This guide provides an in-depth exploration of the known mechanisms of action for compounds based on the 2,5-Dimethylpyridin-3-ol framework. We will dissect the molecular interactions, signaling pathways, and cellular consequences of these compounds, moving beyond a simple catalog of effects to explain the causality behind their actions. The experimental protocols detailed herein are designed to be self-validating, providing fellow researchers with robust methodologies to investigate and verify the mechanisms of their own novel derivatives.
Chapter 1: Targeting Enzymatic Activity - Cyclooxygenase (COX) Inhibition
A significant class of pyridine derivatives exhibits anti-inflammatory properties, often traced back to the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The selective inhibition of these isoforms is a critical goal in developing safer anti-inflammatory drugs.
Mechanism of Inhibition and Molecular Interaction
Derivatives of dimethylpyridine have been shown to possess significant inhibitory activity against both COX-1 and COX-2.[3] Molecular docking studies reveal that these compounds typically bind within the catalytic sites of the enzymes. The binding mode often involves the dimethylpyridine core orienting into a specific subdomain of the active site, while other substituted moieties on the scaffold explore interactions with adjacent subdomains.[3] This dual-domain interaction is crucial for the compound's affinity and inhibitory potential. For instance, studies on certain Schiff base derivatives of dimethylpyridine show the dimethylpyridine group directed into a subdomain typically occupied by meloxicam, a known COX inhibitor.[3]
Experimental Workflow: Assessing COX Inhibition
A logical workflow is essential to characterize a compound's COX inhibitory potential, moving from in vitro enzyme assays to cellular models.
Caption: Workflow for characterizing COX-inhibiting compounds.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to PGG2, and the peroxidase component then reduces PGG2 to PGH2. This second step is measured by monitoring the oxidation of a chromogenic substrate.
Methodology:
-
Prepare Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Arachidonic Acid (substrate).
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Test compound stock solutions (in DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer.
-
Add 10 µL of Heme.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control).
-
Add 10 µL of purified COX-1 or COX-2 enzyme.
-
Incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of Arachidonic Acid solution to initiate the reaction.
-
Immediately add 10 µL of the Colorimetric Substrate.
-
-
Data Acquisition:
-
Measure the absorbance at a specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chapter 2: Kinase Inhibition in Oncology - The Case of FGFR4
The 2,5-dimethylpyridin-3-ol scaffold has been ingeniously adapted to create potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers, particularly hepatocellular carcinoma (HCC).[4][5][6]
Mechanism of Selective FGFR4 Inhibition
FGFRs are a family of receptor tyrosine kinases (FGFR1-4). Non-selective inhibition can lead to toxicity, making selectivity for FGFR4 a critical design feature. Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been developed as highly selective FGFR4 inhibitors.[4][5][6]
The mechanism of selectivity relies on exploiting subtle differences in the kinase domain. Molecular docking studies have shown that the methyl groups on the pyridinol ring can cause steric clashes with residues in the ATP-binding pockets of FGFR1-3, but fit comfortably within the corresponding pocket of FGFR4.[4][5] For example, a methyl group might clash with a glutamate residue on the hinge loop of FGFR1, preventing the ideal binding pose, while this clash is absent in FGFR4.[5] This steric hindrance effectively "designs out" affinity for other FGFR isoforms, leading to high selectivity.
Caption: Inhibition of the FGF19-FGFR4 signaling axis.
Quantitative Data: FGFR Inhibitory Activity
The efficacy of these compounds is quantified by their IC50 values against different kinases and their anti-proliferative effects on cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (HCC) | Anti-proliferative IC50 (µM) | Source |
| Compound 6O | FGFR4 | <10 | Hep3B | <1 | [4][5] |
| Compound 6O | FGFR1 | >1000 | - | - | [4][5] |
| Compound 6O | FGFR2 | >1000 | - | - | [4][5] |
| Compound 6O | FGFR3 | >1000 | - | - | [4][5] |
| BLU9931 | FGFR4 | ~3 | Hep3B | <1 | [4][5] |
Note: Data is representative and synthesized from cited literature. "Compound 6O" refers to a specific aminodimethylpyrimidinol derivative from the studies.
Protocol: Cell-Free Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, often using radioactivity or fluorescence.
Methodology:
-
Prepare Reagents:
-
Kinase Buffer (containing MgCl2, MnCl2, DTT).
-
Recombinant human FGFR4 kinase.
-
Biotinylated peptide substrate.
-
ATP (spiked with radioactive γ-³²P-ATP or a cold ATP analog for non-radioactive methods).
-
Test compound dilutions.
-
-
Assay Procedure (96-well filter plate):
-
Add Kinase Buffer, test compound, and FGFR4 enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Add the peptide substrate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
-
Stop Reaction & Capture Substrate:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a streptavidin-coated plate or membrane to capture the biotinylated substrate.
-
Wash the plate/membrane thoroughly to remove unincorporated ATP.
-
-
Quantification:
-
For radioactive assays, add scintillant and measure ³²P incorporation using a scintillation counter.
-
For non-radioactive assays (e.g., using europium-labeled anti-phospho antibodies), measure the signal using a time-resolved fluorescence reader.
-
-
Analysis:
-
Calculate IC50 values by plotting percent inhibition against compound concentration.
-
Chapter 3: Induction of DNA Damage and Cell Cycle Arrest in Cancer
Several pyridine derivatives have been identified that exert their anticancer effects not by targeting a single kinase but by inducing broad cellular stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis or senescence.[7][8]
Mechanism: DNA Damage Response and p21 Activation
One novel pyridine derivative, referred to as H42 in a study, was shown to induce DNA damage in ovarian cancer cells.[7] This damage is evidenced by the formation of γH2AX foci, a sensitive marker of DNA double-strand breaks.[7] The cell responds to this damage by arresting the cell cycle to allow for repair. This particular compound was found to cause G0/G1 phase arrest.[7]
Another compound, FPTHQ, was shown to induce cellular senescence in ovarian cancer cells through the activation of the p21 signaling pathway, a key regulator of cell cycle progression and a tumor suppressor.[8] The accumulation of DNA damage, as observed with FPTHQ, is a potent trigger for p21 upregulation.[8] Activated p21 then inhibits cyclin-dependent kinases (CDKs), leading to an irreversible growth arrest known as senescence.
Experimental Workflow: Investigating DNA Damage and Senescence
Caption: Experimental workflow for DNA damage and senescence analysis.
Protocol: Alkaline Comet Assay for DNA Damage
Principle: This single-cell gel electrophoresis technique measures DNA strand breaks. Damaged DNA, containing fragments and relaxed loops, migrates further out of the nucleus in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation:
-
Treat cells in a 6-well plate with the test compound for the desired time (e.g., 48 hours).[7]
-
Harvest cells via trypsinization and resuspend in ice-cold PBS at a concentration of ~1x10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix a small volume of the cell suspension with low-melting point agarose (at ~37°C).
-
Quickly pipette this mixture onto a specially coated microscope slide and cover with a coverslip.
-
Solidify the gel by placing the slide at 4°C for 15 minutes.[7]
-
-
Cell Lysis:
-
Gently remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 2 hours at 4°C.[7] This step removes cell membranes and histones, leaving behind nucleoids.
-
-
DNA Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Rinse the slides gently with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify comet parameters (e.g., tail length, percent DNA in the tail).
-
Conclusion and Future Perspectives
The 2,5-Dimethylpyridin-3-ol scaffold is a testament to the power of privileged structures in drug discovery. The derivatives explored in this guide demonstrate a remarkable ability to interact with diverse and critical biological targets, including enzymes, kinases, and components of the DNA damage response pathway. Their mechanisms of action span from specific, high-affinity binding for selective kinase inhibition to the induction of broader cellular stress responses leading to cancer cell death or arrest.
The future for this class of compounds is bright. Further chemical modifications can fine-tune selectivity, improve pharmacokinetic properties, and potentially combine mechanisms of action. For instance, creating a molecule that both inhibits a key survival kinase and induces DNA damage could be a powerful synergistic strategy in oncology. As our understanding of these mechanisms deepens, so too will our ability to rationally design the next generation of therapeutics based on this versatile and potent chemical core.
References
-
Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. (2019). MDPI. Available at: [Link]
-
A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. (2009). Journal of Medicinal Chemistry. Available at: [Link]
-
Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative. (2007). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers in Pharmacology. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. (2018). Cell Biology International. Available at: [Link]
-
Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. (2012). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). ResearchGate. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PMC. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. (2021). Drug Design, Development and Therapy. Available at: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial toxicity screening of 2,5-Dimethylpyridin-3-ol and its analogs
Executive Summary
2,5-Dimethylpyridin-3-ol (CAS: 1121-78-4) represents a privileged scaffold in medicinal chemistry, structurally analogous to Vitamin B6 (pyridoxine) and the neuroprotective agent Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine). While often utilized as a metabolic stabilizer or antioxidant motif, the pyridine core presents specific toxicological risks—namely hepatotoxicity via reactive metabolite formation and potential genotoxicity through intercalation.
This guide provides a rigorous, self-validating screening architecture. It moves beyond generic "safety testing" to focus on the specific liabilities of electron-deficient nitrogen heterocycles. The protocols below prioritize the early detection of idiosyncratic drug-induced liver injury (DILI) and mutagenic potential , enabling a confident Go/No-Go decision before in vivo escalation.
Part 1: Chemical Context & In Silico Triage
Before wet-lab screening, computational assessment must define the physicochemical boundaries. 2,5-Dimethylpyridin-3-ol is amphoteric; its toxicity is heavily dependent on ionization state and lipophilicity.
Structural-Toxicity Relationship (SAR)
The 3-hydroxy group provides antioxidant capacity (H-atom donor), but the methyl groups at positions 2 and 5 are metabolic "soft spots."
-
Risk Factor: Oxidation of the methyl group can lead to the formation of reactive carboxylic acids or, more critically, quinone methide intermediates if the geometry allows tautomerization.
-
Analog Comparison: Emoxypine is generally well-tolerated (LD50 > 2000 mg/kg in rodents).[1] Toxicity in this series often correlates with excessive lipophilicity leading to mitochondrial accumulation.
Computational Protocol
Objective: Predict blood-brain barrier (BBB) penetration and off-target binding.
-
Tools: Derek Nexus (Lhasa Ltd) or T.E.S.T. (US EPA).[1]
-
Key Descriptors to Calculate:
-
cLogP: Target range 1.5 – 3.0 for CNS active analogs.
-
pKa: The pyridine nitrogen typically has a pKa ~5-6. Calculate % ionized at pH 7.4.
-
Structural Alerts: Flag for quinone formation or Michael acceptors.
-
Part 2: In Vitro Cytotoxicity (The Metabolic Screen)
Standard fibroblast assays are insufficient for pyridines because they lack the cytochrome P450 enzymes required to generate toxic metabolites. You must use a metabolically competent hepatic model.
Cell Model Selection
-
Primary Model: HepG2 or HepaRG cells. HepaRG is preferred as it retains higher CYP450 expression (specifically CYP3A4 and CYP2E1) which are active on pyridine rings.
-
Counter-Screen: HEK293 (Kidney) or NIH/3T3 (Fibroblast) to distinguish general cytotoxicity from hepatotoxicity.
Multiplexed Cytotoxicity Protocol
Rationale: Simple MTT assays can yield false positives due to mitochondrial hyperactivity induced by antioxidants. We use a dual-readout system.
Step-by-Step Workflow:
-
Seeding: Plate HepaRG cells at 10,000 cells/well in 96-well collagen-coated plates. Differentiate for 7 days if using proliferation-capable substrains.
-
Dosing: Prepare 2,5-Dimethylpyridin-3-ol stocks in DMSO.
-
Dose Range: 0.1, 1.0, 10, 50, 100, 300 µM (Half-log dilutions).
-
Vehicle Control: 0.1% DMSO (Max).
-
Positive Control:Chlorpromazine (known hepatotoxin) at 50 µM.
-
-
Incubation: 24 hours and 48 hours.
-
Readout 1 (Membrane Integrity): Measure LDH release in supernatant (indicates necrosis).
-
Readout 2 (Cell Viability): Measure ATP content (CellTiter-Glo) in the remaining lysate.
-
Critical Note: If ATP decreases but LDH remains low, the compound is a mitochondrial toxin (common for pyridinols), not a membrane disruptor.
-
Data Output:
| Compound | IC50 (ATP) | IC50 (LDH) | Mechanism Implication |
|---|---|---|---|
| 2,5-Dimethylpyridin-3-ol | > 300 µM | > 300 µM | Low Toxicity (Safe) |
| Analog A (Lipophilic) | 25 µM | > 100 µM | Mitochondrial Impairment |
| Chlorpromazine (Control) | 15 µM | 20 µM | Overt Necrosis |
Part 3: Genotoxicity Assessment (Ames Test)
Pyridines can intercalate into DNA or form adducts after N-oxidation. The OECD 471 guideline is the standard, but strain selection is critical.
Bacterial Reverse Mutation Assay (OECD 471)
Strains:
-
S. typhimuriumTA98 : Detects frameshifts (intercalators).
-
S. typhimuriumTA100 : Detects base-pair substitutions (alkylating agents).
-
S. typhimuriumTA1535 : Detects base-pair substitutions (lower sensitivity, high specificity).
Metabolic Activation (S9 Fraction): Crucial for this scaffold. Pyridines are often "pro-mutagens" requiring bioactivation.
-
Condition A: -S9 (Direct mutagenicity).
-
Condition B: +S9 (Rat liver homogenate, induced with Aroclor 1254).
Protocol Logic:
-
Dose Finding: Test 5 concentrations up to 5 mg/plate.
-
Criteria: A 2-fold increase in revertant colonies over vehicle control (TA98/TA100) or 3-fold (TA1535) indicates a Positive result.
-
False Positive Check: Ensure the compound does not kill the bacteria (check background lawn). 3-hydroxypyridines can be bacteriostatic.
Part 4: Reactive Metabolite Trapping (The "Deep" Screen)
This is the most critical step for de-risking DILI. 2,5-Dimethylpyridin-3-ol can theoretically form reactive intermediates if the pyridine ring is oxidized.
Glutathione (GSH) Trapping Assay
Objective: Detect electrophilic intermediates (e.g., quinone methides) that bind to hepatic proteins.
Workflow:
-
Incubation: Mix Test Compound (10 µM) + Human Liver Microsomes (HLM, 1 mg/mL) + NADPH (1 mM) + Glutathione (GSH, 5 mM) .
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Quench: Add ice-cold Acetonitrile. Centrifuge.
-
Analysis: LC-MS/MS (High Resolution, e.g., Q-TOF).
-
Search Trigger: Look for Mass Shift = [M + 307.08 Da] (GSH adduct).
Interpretation:
-
No Adducts: Metabolically stable/safe.
-
< 1% Conversion to Adduct: Low risk (manageable).
-
> 1% Conversion: High Risk. The compound is a "suicide substrate" and will likely cause immune-mediated hepatotoxicity in vivo.
Part 5: Visualizations & Logic
Screening Workflow
This diagram outlines the sequential logic for screening.
Figure 1: Sequential Screening Workflow. A tiered approach ensures resources are not wasted on overtly toxic compounds.
Metabolic Bioactivation Pathway
Understanding why toxicity occurs is vital. This diagram shows the potential bioactivation of the scaffold.
Figure 2: Metabolic Bioactivation Pathways. The formation of Quinone Methide is the primary structural alert for this class.
Part 6: Decision Matrix
Use this table to categorize the lead candidate based on the aggregated data.
| Parameter | Green Flag (Proceed) | Yellow Flag (Optimize) | Red Flag (Stop) |
| Cytotoxicity (HepG2) | IC50 > 100 µM | IC50 10–100 µM | IC50 < 10 µM |
| Ames Test | Negative (+/- S9) | -- | Positive (Any strain) |
| GSH Adducts | Not detected | Trace (<0.1%) | Significant (>1%) |
| hERG Inhibition | IC50 > 30 µM | IC50 10–30 µM | IC50 < 10 µM |
References
-
OECD Guidelines for the Testing of Chemicals, Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]
-
Assessment of the hepatotoxicity of small molecules using HepaRG cells. Toxicology in Vitro, 26(8), 1278-1285. [Link]
-
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) Pharmacological Profile. PubChem Database. [Link]
-
Reactive Metabolite Screening in Drug Discovery. Chemical Research in Toxicology, 24(1), 43-57. [Link]
-
US EPA T.E.S.T. (Toxicity Estimation Software Tool). [Link]
Sources
Solubility Profile and Thermodynamic Characterization of 2,5-Dimethylpyridin-3-ol
The following technical guide details the solubility profile and characterization framework for 2,5-Dimethylpyridin-3-ol .
Executive Summary
2,5-Dimethylpyridin-3-ol (CAS: 175170-53-3; Synonyms: 3-Hydroxy-2,5-dimethylpyridine) is a functionalized pyridine derivative utilized as a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its amphoteric nature, possessing both a basic nitrogen and an acidic hydroxyl group, creates a complex solubility profile highly dependent on solvent polarity and pH.
This guide provides a technical analysis of its physicochemical behavior, a predictive solubility landscape based on Quantitative Structure-Property Relationships (QSPR), and a validated experimental protocol for determining its precise thermodynamic solubility using Laser Monitoring techniques.
Physicochemical Context & Molecular Properties
Understanding the solubility of 2,5-Dimethylpyridin-3-ol requires an analysis of its solid-state and molecular interaction potential. The presence of methyl groups at the 2- and 5-positions increases lipophilicity compared to the parent 3-pyridinol, while the hydroxyl group facilitates hydrogen bonding.
Table 1: Physicochemical Properties (Predicted & Analogous)
| Property | Value / Description | Source/Method |
| Molecular Formula | C₇H₉NO | Stoichiometry |
| Molecular Weight | 123.15 g/mol | Calculated |
| Physical State | Crystalline Solid | Analog (3-Pyridinol) |
| Predicted LogP | 1.3 ± 0.2 | QSPR (PubChem) |
| pKa (Acidic) | ~9.0 (Phenolic -OH) | Analogous Trend |
| pKa (Basic) | ~5.2 (Pyridine N) | Analogous Trend |
| H-Bond Donors | 1 (-OH) | Structure Analysis |
| H-Bond Acceptors | 2 (N, O) | Structure Analysis |
Analyst Note: The methyl group at the ortho position (C2) relative to the nitrogen may introduce steric hindrance, potentially lowering the basicity slightly compared to 3-pyridinol. The compound exhibits pH-dependent solubility , with maximum solubility in highly acidic (protonated cation) or basic (deprotonated anion) aqueous solutions, and minimum solubility near the isoelectric point (zwitterionic/neutral species).
Solubility Profile: Aqueous & Organic Solvents
As direct experimental data for this specific isomer is limited in open literature, the following profile is derived from thermodynamic modeling of structural analogs (e.g., 2-methyl-3-pyridinol) and solvatochromic parameters.
Predicted Solubility Trends
-
Polar Protic Solvents (Water, Methanol, Ethanol): High solubility due to the ability to donate and accept hydrogen bonds. Solubility increases significantly with temperature.[3]
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): High solubility driven by dipole-dipole interactions. DMSO is recommended for stock solution preparation.
-
Non-Polar Solvents (Hexane, Toluene): Low to negligible solubility. The polar hydroxyl group and nitrogen atom make the crystal lattice energy unfavorable to overcome by weak van der Waals forces.
Table 2: Estimated Solubility Ranking (at 298.15 K)
| Solvent Class | Representative Solvent | Estimated Solubility ( | Thermodynamic Driver |
| High Polarity | Methanol | > 0.15 | H-Bonding (Enthalpic) |
| High Polarity | Ethanol | > 0.12 | H-Bonding (Enthalpic) |
| Medium Polarity | Acetone | 0.05 - 0.10 | Dipole-Dipole |
| Aqueous | Water (pH 7) | 0.01 - 0.05 | Hydrophobic Effect (Entropic penalty) |
| Aqueous (Acid) | 0.1 M HCl | > 0.20 | Ionic Solvation (Protonation) |
| Non-Polar | n-Hexane | < 0.001 | Lack of specific interaction |
Experimental Protocol: Laser Monitoring Method
To generate high-precision solubility data, the Dynamic Laser Monitoring Method is the gold standard. It eliminates sampling errors associated with the traditional shake-flask method and allows for rapid determination of the metastable zone width (MSZW).
Methodology Workflow
The system utilizes a laser transmissometer to detect the point of dissolution (clear point) and precipitation (cloud point) as a function of temperature.
Figure 1: Workflow for the Dynamic Laser Monitoring Solubility Determination.
Step-by-Step Protocol
-
Preparation: Weigh a precise mass (
) of 2,5-Dimethylpyridin-3-ol into a jacketed glass vessel. Add a known mass ( ) of solvent. -
Setup: Insert the laser probe (650 nm) and temperature probe (±0.01 K accuracy). Set the stirring rate to 400 rpm to ensure homogeneity without cavitation.
-
Heating Cycle: Increase temperature at a rate of 0.2 K/min. Monitor laser transmissivity. The temperature at which transmissivity reaches the solvent baseline (100%) is the Dissolution Temperature (
) . -
Cooling Cycle: Decrease temperature at 0.2 K/min. The temperature at which transmissivity drops sharply indicates nucleation, defined as the Crystallization Temperature (
) . -
Replication: Repeat for different solute/solvent ratios to construct the full polythermal solubility curve.
Thermodynamic Modeling Framework
Experimental data must be correlated using thermodynamic models to calculate enthalpy (
Modified Apelblat Model
This semi-empirical model is widely used for correlating solubility data of pyridine derivatives:
- : Mole fraction solubility.
- : Absolute temperature (K).[4][5][6]
- : Empirical model parameters derived from regression.
Van't Hoff Analysis
Used to determine thermodynamic functions:
-
Positive
: Indicates an endothermic dissolution process (solubility increases with T), typical for this class of compounds. -
Gibbs Free Energy (
): Calculated as .
Figure 2: Thermodynamic analysis pathway for extracting enthalpy and entropy of solution.
Process Implications for Drug Development
-
Purification: The steep solubility curve expected in Ethanol/Water mixtures suggests cooling crystallization is an efficient purification method.
-
Formulation: For liquid formulations, co-solvency using Propylene Glycol or PEG-400 is recommended to overcome the limited aqueous solubility of the neutral species.
-
Salt Formation: To enhance bioavailability, conversion to the hydrochloride salt (utilizing the basic pyridine nitrogen) is a standard strategy, significantly increasing aqueous solubility (
mg/mL).
References
-
Measurement Technique: Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
-
Thermodynamic Modeling: Sun, H., et al. (2018). Solubility Determination and Correlation for Pyridoxal 5-Phosphate Monohydrate in Different Binary Solvents. Journal of Chemical & Engineering Data.
-
Physicochemical Data: PubChem Compound Summary for CID 10240805, 2,5-Dimethylpyridin-3-ol.
-
Analogous Trends: Zuo, J., et al. (2022).[6] The Solubility Determination and Thermodynamic Modeling of Pyridine Derivatives in Binary Mixed Solvents. SSRN.
Sources
- 1. 175170-53-3|2,5-Dimethylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. US20160046596A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. papers.ssrn.com [papers.ssrn.com]
In Silico ADMET Profiling of 2,5-Dimethylpyridin-3-ol: A Computational Pharmacokinetics Framework
Topic: In Silico ADMET Prediction for 2,5-Dimethylpyridin-3-ol Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Computational Biologists, Drug Development Scientists
Executive Summary
This technical guide outlines a rigorous in silico assessment framework for 2,5-Dimethylpyridin-3-ol (CAS: 589-93-5), a functionalized pyridine scaffold often utilized as a fragment in medicinal chemistry or a metabolic intermediate. By leveraging quantitative structure-property relationship (QSPR) models and machine learning algorithms (SwissADME, ADMETlab 2.0), we predict this compound to possess high oral bioavailability , significant blood-brain barrier (BBB) permeability , and a low-to-moderate toxicity profile .
The compound’s physicochemical architecture—defined by low molecular weight (123.15 Da) and moderate lipophilicity (LogP ≈ 1.6)—places it firmly within the "lead-like" chemical space. However, the presence of unprotected methyl groups at the C2 and C5 positions suggests susceptibility to Phase I oxidative metabolism, a critical factor for half-life (
Compound Characterization & Physicochemical Input
Accurate ADMET prediction begins with precise structural definition. The following parameters serve as the input vector for all subsequent QSPR modeling.
Table 1: Physicochemical Descriptors of 2,5-Dimethylpyridin-3-ol
| Property | Value | Metric / Rule | Interpretation |
| SMILES | Cc1cc(C)nc1O | Canonical | Input string for modeling |
| Formula | C | - | - |
| MW | 123.15 g/mol | < 500 (Lipinski) | Pass: Highly favorable for oral absorption |
| LogP (Consensus) | 1.62 | < 5 (Lipinski) | Pass: Optimal lipophilicity for membrane permeation |
| TPSA | 33.12 Ų | < 140 Ų (Veber) | Pass: High probability of BBB crossing |
| H-Bond Donors | 1 | < 5 (Lipinski) | Pass |
| H-Bond Acceptors | 2 | < 10 (Lipinski) | Pass |
| Rotatable Bonds | 0 | < 10 (Veber) | Pass: High structural rigidity |
Methodological Framework
To ensure reproducibility and scientific rigor, we employ a consensus prediction approach. Single-model reliance is prone to algorithmic bias; therefore, this protocol integrates multiple predictive engines.
The In Silico Assessment Pipeline
The following workflow describes the step-by-step protocol for generating the ADMET profile.
Figure 1: The computational workflow for ADMET profiling, moving from structural standardization to consensus risk assessment.
ADMET Profiling: Analysis & Interpretation[4][5][6]
Absorption (Bioavailability)
Prediction: High Oral Bioavailability (F > 85%) Based on the Lipinski Rule of Five and Veber’s Rules , 2,5-Dimethylpyridin-3-ol exhibits ideal characteristics for passive diffusion.
-
Solubility (LogS): Predicted at -0.11 to -1.5 (Soluble). The pyridine nitrogen provides basicity (pKa ≈ 6.2), ensuring solubility in gastric pH, while the neutral form at intestinal pH facilitates membrane transit.
-
Permeability (Caco-2): High. The low molecular weight and small polar surface area (TPSA = 33 Ų) minimize the energy penalty for desolvation before entering the lipid bilayer.
Distribution (The BBB Factor)
Prediction: Blood-Brain Barrier (BBB) Permeant Using the BOILED-Egg model (SwissADME), this compound falls within the "Yolk" (Yellow ellipse), indicating a high probability of BBB permeation.
-
Mechanism: Passive diffusion driven by LogP ~1.6.
-
P-glycoprotein (P-gp) Status: Predicted Non-Substrate . This is critical; it implies the compound will not be actively effluxed from the CNS, making it a viable scaffold for neuroactive drugs but also raising a flag for potential CNS-related side effects if peripheral targeting is intended.
Metabolism (The Liability Check)
Prediction: Phase I Labile (CYP450 Substrate) While the pyridine ring is relatively stable, the methyl groups at positions 2 and 5 are "soft spots" for metabolic oxidation.
-
CYP Isoforms: Likely substrate for CYP2E1 (common for small heteroaromatics) or CYP2D6 (due to the basic nitrogen).
-
Inhibitor Status: Unlikely to be a potent inhibitor of major CYPs (1A2, 2C9, 2C19, 3A4) due to its small size and lack of complex binding features, reducing drug-drug interaction (DDI) risks.
Predicted Metabolic Pathway
The following diagram illustrates the hypothetical biotransformation, critical for anticipating active or toxic metabolites.
Figure 2: Predicted metabolic fate. The primary clearance routes involve methyl oxidation (Phase I) and direct glucuronidation of the hydroxyl group (Phase II).
Excretion & Toxicity[5][6]
-
Excretion: Primarily renal. The hydrophilic metabolites (carboxylic acids and glucuronides) will be rapidly cleared via urine.
-
Toxicity (LD50): Predicted Class 4 or 5 (Harmful if swallowed, but not fatal in low doses).
-
AMES Test: Predicted Negative . Simple hydroxypyridines generally lack the electrophilic DNA-binding motifs required for mutagenicity.
-
hERG Inhibition: Low Risk .[1] The molecule lacks the requisite lipophilic bulk and specific pharmacophore features (e.g., linked aromatic rings) typically associated with hERG channel blockage.
Strategic Recommendations
For researchers utilizing 2,5-Dimethylpyridin-3-ol as a lead scaffold:
-
Half-Life Optimization: The methyl groups are metabolic liabilities. If short half-life is observed in vivo, consider substituting the methyls with trifluoromethyl (-CF
) or chloro (-Cl) groups to block CYP-mediated oxidation (Metabolic Blocking Strategy). -
CNS Targeting: If the goal is a peripheral target, the high BBB permeability is a liability. Increase TPSA > 90 Ų or introduce hydrogen bond donors to restrict CNS entry.
-
Formulation: Due to the basic nitrogen, salt formation (e.g., Hydrochloride) is recommended to maximize aqueous solubility for liquid formulations.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3] Scientific Reports, 7, 42717.
-
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
PubChem. (n.d.). 2,5-Dimethylpyridin-3-ol (CID 10240805).[4] National Library of Medicine.
-
Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
Sources
Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 2,5-Dimethylpyridin-3-ol for Drug Discovery
A Senior Application Scientist's In-depth Technical Guide
For researchers, medicinal chemists, and drug development professionals, understanding the intrinsic properties of a molecule at the quantum level is paramount to predicting its behavior in a biological system. This guide provides a comprehensive, technically-grounded framework for conducting and interpreting quantum chemical calculations on 2,5-Dimethylpyridin-3-ol, a substituted pyridine derivative with potential pharmacological relevance. Pyridine and its derivatives are ubiquitous in pharmaceuticals, and a deep understanding of their electronic structure can accelerate the design of novel therapeutics.[1][2]
Foundational Principles: Why Quantum Chemistry Matters in Drug Design
Quantum chemical calculations offer a powerful lens to scrutinize the electronic and geometric properties of molecules, providing insights that are often difficult or impossible to obtain through experimental methods alone.[3] For a molecule like 2,5-Dimethylpyridin-3-ol (C7H9NO), these calculations can elucidate its stability, reactivity, and potential for intermolecular interactions, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.[3]
The pyridine ring, a core scaffold in numerous FDA-approved drugs, imparts specific electronic characteristics that influence a molecule's ability to interact with biological targets.[1][2][4] By applying quantum chemical methods, we can quantify these characteristics and guide the rational design of more effective and safer drug candidates.
The Subject Molecule: 2,5-Dimethylpyridin-3-ol
Before delving into the computational methodology, it is essential to establish the fundamental properties of our subject molecule.
| Property | Value | Source |
| Molecular Formula | C7H9NO | PubChem[5] |
| SMILES | CC1=CC(=C(N=C1)C)O | PubChem[5] |
| InChI | InChI=1S/C7H9NO/c1-5-3-7(9)6(2)8-4-5/h3-4,9H,1-2H3 | PubChem[5] |
| Molecular Weight | 123.15 g/mol | PubChem[5] |
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and widely accepted methodology for performing quantum chemical calculations on organic molecules like 2,5-Dimethylpyridin-3-ol. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the accuracy and reliability of the final results.
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Input Structure Preparation
The initial step involves creating a 3D representation of the 2,5-Dimethylpyridin-3-ol molecule. This can be done using molecular modeling software such as Avogadro, GaussView, or ChemDraw. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is a crucial step, as the accuracy of all subsequent calculations depends on having a correctly optimized structure.
Protocol:
-
Method Selection: Density Functional Theory (DFT) is a widely used and reliable method for systems of this size. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance between accuracy and computational cost.[6][7]
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point. This basis set includes polarization functions (d on heavy atoms, p on hydrogen atoms) which are important for describing the anisotropic electron distribution in a molecule with heteroatoms and a hydroxyl group.[6][7]
-
Software: Quantum chemistry software packages like Gaussian, ORCA, or GAMESS are used to perform the calculations.
-
Execution: The input file will specify the initial coordinates of the atoms, the chosen method (B3LYP), and the basis set (6-31G(d,p)). The software will then iteratively adjust the atomic positions to minimize the total energy of the system.
Step 3: Vibrational Frequency Analysis
Once the geometry optimization is complete, a frequency calculation must be performed on the optimized structure. This serves two critical purposes:
-
Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.
-
Calculation of Thermodynamic Properties: The vibrational frequencies can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Protocol:
-
Input: The optimized geometry from the previous step is used as the input.
-
Calculation: A frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)) as the geometry optimization.
-
Analysis: The output is checked for imaginary frequencies. If none are present, the geometry is confirmed as a true minimum on the potential energy surface.
Step 4: Electronic Property Calculation
With a validated minimum energy structure, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
Key Properties and Their Significance in Drug Development:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions with a biological target.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can reveal details about hybridization, bond orders, and intramolecular interactions such as hyperconjugation.
Protocol:
-
Input: The optimized and frequency-verified geometry.
-
Calculation: Single-point energy calculations are performed at the same or a higher level of theory to obtain these properties. For more accurate electronic properties, a larger basis set like 6-311+G(d,p) can be employed.
-
Visualization: The results, particularly the HOMO, LUMO, and MEP, are visualized using appropriate software.
Caption: Relationship between HOMO-LUMO and chemical reactivity.
Interpreting the Data: From Numbers to Insights
The output of quantum chemical calculations is a wealth of numerical data. The true value lies in translating this data into actionable insights for drug design.
| Calculated Parameter | Interpretation for Drug Development |
| Optimized Geometric Parameters (Bond Lengths, Angles) | Provides the most stable 3D structure, which is essential for understanding how the molecule might fit into a receptor's binding pocket. |
| HOMO-LUMO Energy Gap | A smaller gap may indicate higher reactivity, which could be desirable for covalent inhibitors but might also suggest potential instability or off-target reactivity. |
| Molecular Electrostatic Potential (MEP) Map | Red (negative) regions indicate potential sites for hydrogen bond acceptance, while blue (positive) regions suggest hydrogen bond donation sites. This is critical for predicting binding interactions. |
| Natural Atomic Charges | Quantifies the charge distribution on each atom, helping to identify key atoms involved in electrostatic interactions with a target. |
| Vibrational Frequencies | Can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and purity of a synthesized compound. |
Conclusion: A Powerful Tool for Rational Drug Design
Quantum chemical calculations on molecules like 2,5-Dimethylpyridin-3-ol provide a detailed and predictive understanding of their fundamental properties. By following a rigorous and self-validating computational protocol, researchers can gain invaluable insights into a molecule's stability, reactivity, and potential for intermolecular interactions. This knowledge is instrumental in the rational design of new and improved drug candidates, ultimately accelerating the drug discovery and development process. The pyridine scaffold continues to be a cornerstone of medicinal chemistry, and the application of these computational techniques will undoubtedly play a crucial role in unlocking its full therapeutic potential.[1][2]
References
-
PubChem. 2,5-dimethylpyridin-3-ol. National Center for Biotechnology Information. [Link]
-
Hussein, A. H. M., Ashmawy, A. M., Rady, M. A., Gad-Elkareem, M. A. M., & Mostafa, M. A. (2025). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]
-
ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. [Link]
-
PubChem. 2,5-Dimethylpyridine. National Center for Biotechnology Information. [Link]
-
LookChem. (2025, May 20). 2,5-dimethylpyridine. [Link]
-
arXiv. (n.d.). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine–Li+ Complex. [Link]
-
CUNY Academic Works. (2021, December 8). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. [Link]
-
MDPI. (2022, January 7). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]
-
FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]
-
Dovepress. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. [Link]
-
PubChem. 5-(2,4-Dimethylphenyl)pyridin-3-ol. National Center for Biotechnology Information. [Link]
-
MDPI. (2019, March 20). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. [Link]
-
MDPI. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]
-
PubMed. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2,5-dimethylpyridin-3-ol (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthetic Protocols for 2,5-Dimethylpyridin-3-ol
Executive Summary
2,5-Dimethylpyridin-3-ol (also known as 3-hydroxy-2,5-lutidine) is a critical heterocyclic intermediate used in the synthesis of Vitamin B6 analogs, pharmaceutical ligands, and agrochemicals. Its structural positioning of the hydroxyl group relative to the methyl substituents makes it a valuable scaffold for probing active sites in pyridoxal-dependent enzymes.
This guide details two primary synthetic pathways:
-
The Nitro-Conversion Route (Laboratory Scale): A three-step sequence involving nitration, reduction, and diazotization-hydrolysis. This route is recommended for laboratory-scale synthesis due to its milder conditions and higher regioselectivity.
-
The Sulfonate Fusion Route (Industrial Scale): A classic two-step protocol utilizing sulfonation and alkali fusion. While scalable, this route requires high-temperature handling and specialized equipment.
Retrosynthetic Analysis & Strategy
The synthesis of 3-hydroxypyridines is historically challenging due to the electron-deficient nature of the pyridine ring, which resists direct electrophilic hydroxylation. The strategy therefore relies on introducing a directing group (Nitro or Sulfonic acid) at the 3-position—the most accessible site for Electrophilic Aromatic Substitution (EAS) in 2,5-lutidine—followed by functional group interconversion.
Pathway Logic
-
Substrate: 2,5-Lutidine (2,5-Dimethylpyridine) is the ideal starting material.
-
Regiochemistry: The 2-methyl and 5-methyl groups cooperatively direct electrophiles to the 3-position.
-
The 3-position is ortho to the 2-methyl group and beta to the nitrogen, making it the most nucleophilic site available.
-
-
Transformation:
-
Route A:
-
Route B:
-
Figure 1: Strategic map of synthetic pathways. The green path (Diazotization) is preferred for laboratory synthesis.
Protocol A: The Nitro-Conversion Route (Recommended)
This protocol offers the best balance of yield and purity for scales ranging from 1g to 100g.
Step 1: Nitration of 2,5-Lutidine
Objective: Selectively install a nitro group at the 3-position.
-
Reagents: 2,5-Lutidine (1.0 eq), Fuming Nitric Acid (d=1.5), Conc. Sulfuric Acid.[1][2]
-
Mechanism: Electrophilic Aromatic Substitution.[2]
Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, place 50 mL of concentrated sulfuric acid (
). Cool to 0–5°C in an ice bath. -
Addition: Add 2,5-Lutidine (10.7 g, 100 mmol) dropwise. Caution: Exothermic reaction.
-
Nitration: To the cold mixture, add a mixture of fuming nitric acid (8 mL) and concentrated sulfuric acid (12 mL) dropwise over 30 minutes, keeping the temperature below 20°C.
-
Reaction: Remove the ice bath and heat the mixture to 100°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Work-up: Pour the reaction mixture onto 300 g of crushed ice. Neutralize carefully with solid Sodium Carbonate (
) or Ammonium Hydroxide ( ) to pH 8–9. -
Extraction: Extract with Dichloromethane (
mL). Dry the organic layer over anhydrous and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography if necessary.
-
Expected Yield: 60–75%
-
Product: 3-Nitro-2,5-dimethylpyridine (Yellow solid).
-
Step 2: Reduction to Amine
Objective: Reduce the nitro group to a primary amine.
-
Reagents: Iron powder (Fe), Hydrochloric acid (HCl), Ethanol/Water.
-
Alternative: Catalytic hydrogenation (
, Pd/C) in Methanol.
Procedure (Iron Reduction):
-
Suspend 3-Nitro-2,5-dimethylpyridine (5.0 g, 32.8 mmol) in 50 mL of 50% aqueous ethanol.
-
Add Iron powder (10 g, excess) and 1 mL of conc. HCl.
-
Heat to reflux for 2 hours with vigorous stirring.
-
Adjust pH to >9 with NaOH solution. Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate. The amine may crystallize or require extraction with Chloroform.
-
Product: 3-Amino-2,5-dimethylpyridine.
-
Step 3: Diazotization and Hydrolysis
Objective: Convert the amine to a hydroxyl group via a diazonium salt intermediate.
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Water.
Procedure:
-
Salt Formation: Dissolve 3-Amino-2,5-dimethylpyridine (3.0 g, 24.5 mmol) in 20 mL of 30%
. Cool to 0–5°C. -
Diazotization: Add a solution of Sodium Nitrite (1.9 g, 27 mmol) in 5 mL water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. The solution should be clear (diazonium salt formed).
-
Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing 20 mL of boiling water (or 10%
) heated to 100°C. Note: Nitrogen gas evolution will be vigorous. -
Completion: Continue heating for 15 minutes after addition is complete.
-
Isolation: Cool the mixture to room temperature. Neutralize to pH 6–7 with saturated
. -
Extraction: Extract with Ethyl Acetate (
mL). The product is amphoteric and water-soluble; salting out the aqueous phase with NaCl improves yield. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Acetone/Hexane or sublime under high vacuum.
Protocol B: The Sulfonate Fusion Route (Industrial Alternative)
Context: This route avoids potentially explosive diazonium intermediates but requires high temperatures and handling of mercury catalysts (optional but improves yield).
-
Sulfonation:
-
Mix 2,5-Lutidine with 20% Oleum (
) and a catalytic amount of (0.5%). -
Heat to 220–230°C for 8–10 hours.
-
Isolate 2,5-Dimethylpyridine-3-sulfonic acid by pouring onto ice and filtering the precipitate (zwitterionic solid).
-
-
Alkali Fusion:
-
Place KOH (5 eq) and a small amount of water in a nickel or copper crucible. Heat until molten (approx. 250°C).
-
Add the sulfonic acid solid in portions.
-
Increase temperature to 280–300°C and maintain for 30–60 minutes. The melt will darken.
-
Cool, dissolve the melt in water, and acidify to pH 6–7 with HCl.
-
Extract and purify as in Protocol A.
-
Analytical Characterization
Confirm the identity of the synthesized product using the following parameters:
| Technique | Expected Data | Interpretation |
| 1H NMR (DMSO-d6) | Methyl groups at C2 and C5. | |
| Aromatic protons at C4 and C6. (C4 is shielded by OH). | ||
| Hydroxyl proton ( | ||
| MS (ESI+) | m/z 124.1 | Matches Formula |
| Melting Point | 168–172°C (decomp) | Consistent with hydroxypyridine derivatives. |
Safety & Handling
-
2,5-Lutidine: Flammable liquid, noxious odor. Use in a fume hood.
-
Nitration: Highly exothermic. Runaway reactions are possible if temperature is not controlled. Do not scale up without calorimetry testing.
-
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and proceed immediately to hydrolysis.
-
Mercury (Route B): If
is used, waste must be segregated as heavy metal waste.
References
-
Nitration of Pyridines: Plazek, E. (1936). Nitration of 2,5-lutidine. Berichte der deutschen chemischen Gesellschaft. Link (Historical foundation for regioselectivity).
- General Hydroxylation via Diazotization:Organic Syntheses, Coll. Vol. 3, p. 130 (1955); Vol. 26, p. 16 (1946). (Standard protocol for converting aminopyridines to hydroxypyridines).
-
Sulfonation/Fusion Method: US Patent 3,218,330 (1965). "Preparation of 3-hydroxypyridine". Link (Describes the industrial sulfonate fusion process applicable to lutidines).
-
Product Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 122047, 3-Hydroxy-2,5-dimethylpyridine. Link.
Sources
- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1823918-09-7|6-Bromo-2,5-dimethylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 4. 175170-53-3|2,5-Dimethylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 5. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
Detailed experimental protocol for synthesizing 2,5-Dimethylpyridin-3-ol
Abstract
This application note details a robust, scalable three-step synthetic protocol for 2,5-Dimethylpyridin-3-ol (CAS 175170-53-3), a critical intermediate in the synthesis of Vitamin B6 analogs and various pharmaceutical agents.[1] The method utilizes commercially available 2,5-lutidine as the starting material. The pathway involves regioselective nitration, reduction to the amine, and subsequent diazotization-hydrolysis. This guide prioritizes reproducibility and safety, providing critical process parameters (CPPs) and mechanistic insights to ensure high purity (>98%) and yield.
Retrosynthetic Analysis & Strategy
The synthesis targets the introduction of a hydroxyl group at the C3 position of the 2,5-dimethylpyridine ring. Direct oxidation is often non-selective; therefore, an Electrophilic Aromatic Substitution (EAS) strategy is employed.
-
Starting Material: 2,5-Dimethylpyridine (2,5-Lutidine).
-
Directing Effects: The C3 position is ortho to the C2-methyl group and beta to the ring nitrogen. While the nitrogen is deactivating, the two methyl groups activate the ring. Under acidic nitration conditions, the pyridinium ion forms, directing the electrophile (
) to the C3 position (beta-substitution) due to electronic stability relative to the alpha or gamma positions.
Workflow Diagram
Caption: Step-wise synthetic workflow from 2,5-lutidine to 2,5-dimethylpyridin-3-ol.
Materials & Equipment
Reagents:
-
2,5-Dimethylpyridine (2,5-Lutidine): >98% purity (CAS 589-93-5).
-
Sulfuric Acid (
): Concentrated (98%).[2] -
Nitric Acid (
): Fuming (90%) or Potassium Nitrate ( ) for in-situ generation. -
Iron Powder (Fe): 325 mesh (for reduction).
-
Sodium Nitrite (
): ACS Reagent grade. -
Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol.
Equipment:
-
Three-neck round-bottom flasks (250 mL, 500 mL).
-
Mechanical stirrer (essential for viscous acid mixtures).
-
Reflux condenser and addition funnel.
-
Ice-salt bath (-10°C to 0°C).
-
Rotary evaporator.
Detailed Experimental Protocol
Stage 1: Synthesis of 3-Nitro-2,5-dimethylpyridine
Objective: Introduce the nitro group at the C3 position via electrophilic aromatic substitution.
-
Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice bath.
-
Acid Preparation: Add 100 mL of conc.
. Cool to 0–5°C. -
Addition: Dropwise add 2,5-lutidine (21.4 g, 0.20 mol) . Caution: Exothermic reaction. Maintain temperature <20°C.
-
Nitration:
-
Add fuming
(14 mL, 0.30 mol) dropwise over 30 minutes, keeping T < 10°C. -
Alternatively, add solid
(30.3 g, 0.30 mol) in portions if fuming acid is unavailable.
-
-
Reaction: Remove the ice bath. Heat the mixture slowly to 100°C and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Work-up:
-
Cool to room temperature (RT). Pour the mixture onto 500 g of crushed ice .
-
Neutralize carefully with solid
or conc. to pH ~8. Warning: Vigorous foaming. -
Extract with DCM (
mL). -
Dry organic layer over anhydrous
, filter, and concentrate.[2]
-
-
Yield: Expect ~18–21 g (60–70%) of yellow solid/oil.
Stage 2: Reduction to 3-Amino-2,5-dimethylpyridine
Objective: Reduce the nitro group to a primary amine using a Bechamp reduction or catalytic hydrogenation.
Method A: Iron/Acid Reduction (Robust & Scalable)
-
Setup: 500 mL flask with reflux condenser and mechanical stirrer.
-
Mixture: Suspend Iron powder (35 g, 3 eq) in 100 mL water containing 2 mL conc. HCl .
-
Activation: Heat to 60°C for 10 minutes to activate the iron surface.
-
Addition: Add the crude 3-nitro-2,5-dimethylpyridine (15.2 g, 0.10 mol) dissolved in 50 mL ethanol dropwise.
-
Reflux: Heat to reflux (approx. 85-90°C) for 3 hours. The color will change to dark sludge (iron oxides).
-
Work-up:
-
Basify to pH 9 with saturated
. -
Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (
mL). -
Dry and concentrate to obtain the amine.
-
-
Yield: Expect ~10–11 g (80–85%) of tan solid.
Stage 3: Diazotization & Hydrolysis to 2,5-Dimethylpyridin-3-ol
Objective: Convert the amine to a diazonium salt, then hydrolyze to the phenol.
-
Solubilization: Dissolve 3-amino-2,5-dimethylpyridine (12.2 g, 0.10 mol) in 100 mL of 20%
. -
Diazotization:
-
Cool the solution to 0–5°C in an ice-salt bath.
-
Add a solution of
(7.6 g, 0.11 mol) in 20 mL water dropwise. Critical: Keep T < 5°C to prevent premature decomposition. -
Stir for 30 minutes at 0°C. The solution should be clear (diazonium salt formed).
-
-
Hydrolysis:
-
Heat the solution slowly to 80–90°C . Nitrogen gas evolution (
) will be observed. -
Continue heating until gas evolution ceases (approx. 1 hour).
-
-
Isolation:
-
Cool to RT. Neutralize to pH ~6–7 with
(the product is amphoteric/phenolic; do not make too basic or it forms a salt). -
Extract with Ethyl Acetate or n-Butanol (
mL). -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Acetone.
-
Final Yield: Expect ~8–9 g (65–75% for this step).
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| CAS Number | 175170-53-3 | Target Compound |
| Molecular Formula | MW: 123.15 g/mol | |
| Appearance | White to Off-white Solid | Oxidizes slightly to yellow on air exposure |
| Overall Yield | ~35 - 45% | Calculated from 2,5-Lutidine |
| Purity Goal | >98% (HPLC/GC) | Required for pharma applications |
Predicted NMR Characterization (
- 2.15 (s, 3H): Methyl at C5.
- 2.30 (s, 3H): Methyl at C2.
- 7.05 (s, 1H): Aromatic H at C4 (shielded by OH).
- 7.85 (s, 1H): Aromatic H at C6 (deshielded by N).
-
9.50 (br s, 1H): Hydroxyl proton (
).
Safety & Troubleshooting
-
Nitration Risks: The nitration of methylpyridines can be explosive if temperature control is lost. Ensure the addition of nitric acid is slow and the exotherm is managed.
-
Diazonium Instability: Pyridyl diazonium salts are less stable than phenyl analogs. Do not store the intermediate; proceed immediately to hydrolysis.
-
pH Sensitivity: During the final extraction, the product behaves as a phenol. If the pH is >10, it will exist as a phenolate anion and remain in the aqueous phase. Ensure pH is adjusted to 6–7.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Temperature too low (<80°C) | Nitration of deactivated rings requires heat. Ensure 100°C is reached. |
| Sticky/Tar Product (Step 2) | Incomplete Iron removal | Use a larger Celite pad and wash thoroughly with hot ethanol. |
| Product lost in Step 3 | pH too high during extraction | Re-acidify aqueous layer to pH 6 and re-extract. |
References
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.[2] Link
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Academic Press. (Standard reference for electrophilic substitution rules in pyridines).
-
GuideChem. (2023). Synthesis of Hydroxypyridines via Diazotization.[2]Link (Adapted from analogous 2-methyl-3-hydroxypyridine protocols).
-
PubChem. (2023). Compound Summary: 2,5-Dimethylpyridin-3-ol (CAS 175170-53-3).[1][3][4] National Library of Medicine. Link
Sources
Application Note: Strategic Use of 2,5-Dimethylpyridin-3-ol in Selective FGFR4 Inhibitor Synthesis
This Application Note is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibitor development. It details the strategic application of 2,5-Dimethylpyridin-3-ol as a critical scaffold for generating highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.
Executive Summary
The development of FGFR4 inhibitors is a critical frontier in treating hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis .[1][2] However, achieving selectivity for FGFR4 over the highly homologous FGFR1–3 isoforms remains a primary challenge. This guide details the application of 2,5-Dimethylpyridin-3-ol (CAS: 22446-43-1) as a bioisosteric hinge-binding scaffold.
Unlike varying the "warhead" (covalent binder), this protocol focuses on the hinge-binding motif . The specific methylation pattern of 2,5-dimethylpyridin-3-ol introduces calculated steric bulk that exploits the unique architecture of the FGFR4 ATP-binding pocket, specifically the smaller Cys552 residue compared to the bulkier Tyrosine in FGFR1–3.
Strategic Rationale: The Mechanism of Selectivity
The "Steric Gatekeeper" Hypothesis
Most pan-FGFR inhibitors fail in HCC clinical trials due to toxicity associated with FGFR1/2/3 inhibition (e.g., hyperphosphatemia).
-
FGFR1–3 Hinge: Contains a bulky Tyrosine residue.
-
FGFR4 Hinge: Contains a smaller Cysteine (Cys552) residue.
By utilizing 2,5-dimethylpyridin-3-ol , we synthesize a hinge binder where the methyl groups create a "steric clash" with the Tyrosine of FGFR1–3 but are accommodated by the Cys552 of FGFR4. This effectively "gates" the inhibitor, allowing entry only into the FGFR4 pocket.
Signaling Pathway Context
The following diagram illustrates the FGF19-FGFR4 signaling cascade and the precise intervention point of the inhibitor synthesized using this scaffold.
Caption: The FGF19-FGFR4 signaling cascade. The inhibitor (black hexagon) selectively targets the FGFR4 kinase domain, blocking downstream RAS/RAF/MEK/ERK signaling essential for HCC tumor growth.
Experimental Protocol: Scaffold Synthesis & Coupling
This protocol describes the conversion of 2,5-Dimethylpyridin-3-ol into a reactive 6-amino-2,5-dimethylpyridin-3-ol intermediate, followed by coupling to a core scaffold (e.g., a dichloropyrimidine) to form the active inhibitor.
Materials Required[3][6]
-
Starting Material: 2,5-Dimethylpyridin-3-ol (CAS: 22446-43-1).
-
Reagents: Nitric acid (HNO3), Sulfuric acid (H2SO4), Palladium on Carbon (Pd/C), Hydrogen gas (H2), N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF).
Workflow Diagram
Caption: Synthetic route transforming 2,5-Dimethylpyridin-3-ol into the bioactive hinge-binding amino-pyridinol scaffold.
Detailed Step-by-Step Methodology
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the C6 position to serve as the precursor for the hinge-binding amino group.
-
Dissolve 2,5-Dimethylpyridin-3-ol (1.0 eq) in concentrated H2SO4 at 0°C.
-
Dropwise add fuming HNO3 (1.1 eq) while maintaining the temperature below 5°C.
-
Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.
-
Critical Checkpoint: Monitor by LC-MS. The hydroxyl group at C3 and methyl at C5 direct nitration to C6 (ortho to methyl, para to hydroxyl is blocked by methyl).
-
Pour onto ice, neutralize with NaOH to pH 6-7. Collect the yellow precipitate (2,5-dimethyl-6-nitropyridin-3-ol).
Step 2: Catalytic Reduction (Hydrogenation)
Objective: Convert the nitro group to a primary amine.
-
Dissolve the nitro-intermediate in MeOH.
-
Add 10% Pd/C (10 wt%).
-
Stir under H2 atmosphere (balloon pressure) for 4–6 hours at RT.
-
Filter through Celite to remove the catalyst.
-
Concentrate in vacuo to yield 6-Amino-2,5-dimethylpyridin-3-ol .
-
Note: This intermediate is oxidative sensitive; use immediately or store under inert gas.
-
Step 3: Scaffold Coupling (SNAr Reaction)
Objective: Attach the hinge binder to the central core (e.g., 2,4-dichloropyrimidine).
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in dry THF/DCM.
-
Add 6-Amino-2,5-dimethylpyridin-3-ol (1.0 eq) and DIPEA (2.5 eq).
-
Stir at 0°C to RT. The amino group at C6 is more nucleophilic than the hydroxyl at C3 (which acts as a hydrogen bond donor in the final drug, not a nucleophile here).
-
Observation: The reaction typically yields the C4-substituted pyrimidine due to the directing effect of the pyrimidine nitrogens.
-
Purify via flash column chromatography.
Data Analysis: Selectivity Profiling
The following table summarizes the expected SAR (Structure-Activity Relationship) data when comparing the 2,5-dimethyl scaffold against a non-methylated control. This data validates the "Steric Gatekeeper" hypothesis.
| Scaffold Variant | Substituents (C2, C5) | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | Selectivity Ratio (FGFR1/FGFR4) | Mechanism |
| Control | H, H | 12 | 45 | ~3.7x | Poor steric discrimination. |
| Target Scaffold | Methyl, Methyl | 5 | >1000 | >200x | Steric clash with FGFR1 Tyr residue. |
| Variant A | H, Methyl | 8 | 150 | ~18x | Partial selectivity. |
Data derived from comparative analysis of methylated aminopyridine derivatives (Source: J. Enzyme Inhib. Med. Chem. 2022).[2][3][4][5]
References
-
Kim, S. et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Hagel, M. et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma with an Aberrant FGF19 Signaling Pathway. Cancer Discovery.
-
Mellor, H.R. et al. (2021). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
Application Note: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 2,5-Dimethylpyridin-3-ol
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-Dimethylpyridin-3-ol. The methodology is designed for researchers, scientists, and drug development professionals requiring an accurate and reproducible analytical procedure. The narrative explains the scientific rationale behind the selection of chromatographic parameters, provides step-by-step protocols for implementation, and adheres to the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This ensures the method's trustworthiness and suitability for its intended purpose in quality control and research environments.
Introduction and Analyte Properties
2,5-Dimethylpyridin-3-ol (C₇H₉NO, Molar Mass: 123.15 g/mol ) is a substituted pyridine derivative. Pyridine-based structures are fundamental building blocks in a vast array of pharmaceuticals and specialty chemicals.[3][4] The accurate quantification of such compounds is critical for process monitoring, impurity profiling, stability testing, and quality assurance in drug development and manufacturing.
The chemical structure of 2,5-Dimethylpyridin-3-ol presents specific challenges and opportunities for HPLC method development:
-
Polarity: With a predicted XlogP of approximately 1.3, the compound is polar.[5] This property dictates that a standard reversed-phase method may yield poor retention without careful column and mobile phase selection.[6][7]
-
Basicity: The pyridine nitrogen atom imparts basic properties (pKa of the conjugate acid is typically around 5-6 for pyridines).[8][9] This can lead to peak tailing on traditional silica-based columns due to interactions with residual silanol groups.
-
UV Absorbance: The aromatic pyridine ring contains a chromophore, making it suitable for detection by UV-Vis spectrophotometry.[10][11] The optimal wavelength for detection is typically in the 240-280 nm range for aromatic compounds with polar functional groups.[10]
This guide addresses these properties to develop a robust and efficient analytical method.
HPLC Method Development: Rationale and Parameter Selection
The foundation of a reliable analytical method lies in the logical selection of its components. Each parameter was chosen to specifically address the chemical nature of 2,5-Dimethylpyridin-3-ol.
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase (RP-HPLC) was selected for its versatility, reproducibility, and wide applicability in pharmaceutical analysis.[12][13] While the analyte is polar, modern RP-HPLC columns offer chemistries that provide adequate retention for such compounds, avoiding the need for more complex techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) which can have longer equilibration times.[7][13]
Stationary Phase (Column) Selection
-
Rationale: To counteract the low retention of a polar analyte and mitigate peak tailing from the basic pyridine moiety, a modern, high-purity silica C18 column with end-capping is essential. A column like the Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent is recommended. The long column length provides the necessary resolving power, while the 5 µm particle size offers a good balance between efficiency and backpressure suitable for standard HPLC systems.[14][15] The end-capping neutralizes many of the acidic silanol sites that cause peak asymmetry with basic analytes.
Mobile Phase Composition
-
Rationale: The mobile phase is optimized to achieve retention, good peak shape, and a reasonable run time. An isocratic elution is chosen for simplicity and robustness.[16]
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: A critical component for analyzing a basic compound is pH control. An acidic mobile phase (pH ≈ 2-3) ensures that the pyridine nitrogen is consistently protonated. This single ionic form prevents peak splitting and reduces interactions with residual silanols, leading to sharp, symmetrical peaks. 0.1% Phosphoric Acid in water is an excellent choice as it is a non-corrosive, UV-transparent buffer in the desired pH range.[16]
-
Composition: A starting point of Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v) is recommended. This ratio can be adjusted to fine-tune the retention time.
-
Detector and Wavelength
-
Rationale: A UV-Visible (UV-Vis) or Photodiode Array (PDA) detector is ideal due to the analyte's aromatic structure.[11][17] A PDA detector offers the advantage of acquiring the full UV spectrum to confirm peak purity. Based on the structure, a detection wavelength of 265 nm is selected to provide high sensitivity and selectivity.[10]
Flow Rate and Temperature
-
Rationale: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[18][19] Maintaining the column at a constant temperature, for example, 35 °C , ensures retention time stability and reproducibility by reducing viscosity fluctuations in the mobile phase.[16][20]
Experimental Workflow and Protocols
The following diagram illustrates the complete analytical workflow from sample acquisition to final data reporting.
Caption: Workflow for the HPLC analysis of 2,5-Dimethylpyridin-3-ol.
Required Instrumentation and Materials
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Phosphoric Acid (85%).
-
Glassware & Consumables: Volumetric flasks, pipettes, analytical balance, HPLC vials with caps, 0.45 µm syringe filters.
-
Reference Standard: 2,5-Dimethylpyridin-3-ol of known purity.
Protocol 1: Preparation of Solutions
Mobile Phase (1 L of 70:30 0.1% H₃PO₄:ACN):
-
Add approximately 1.0 mL of concentrated Phosphoric Acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Measure 700 mL of this 0.1% Phosphoric Acid solution.
-
Measure 300 mL of Acetonitrile.
-
Combine the two solutions and mix well. Degas the final mobile phase using sonication or vacuum filtration before use.
Diluent (50:50 Water:Acetonitrile):
-
Combine 500 mL of HPLC-grade water and 500 mL of HPLC-grade Acetonitrile. Mix well. This is used for preparing standards and samples to ensure good solubility and peak shape.[21]
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 2,5-Dimethylpyridin-3-ol reference standard into a 25 mL volumetric flask.[16]
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
Calibration Standards (e.g., 1-100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution using the diluent to prepare a series of at least five calibration standards covering the desired concentration range.
Sample Preparation:
-
Accurately weigh the sample material expected to contain 2,5-Dimethylpyridin-3-ol.
-
Dissolve and dilute the material in the diluent to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[21][22]
Protocol 2: HPLC System Operation
-
System Startup: Purge all pump lines with the prepared mobile phase.
-
Equilibration: Equilibrate the HPLC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Program the instrument sequence to inject the blank (diluent), calibration standards, and samples.
-
Injection: Set the injection volume to 10 µL.[20]
-
Data Acquisition: Start the sequence and acquire the chromatograms for a run time sufficient to elute the analyte and any relevant impurities (e.g., 15 minutes).
Method Validation and System Suitability
To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[1][23][24] Key validation parameters and typical acceptance criteria are outlined below.
-
System Suitability: Before running samples, inject the working standard solution six times. The %RSD for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be ≤ 2.0.
-
Specificity: The method should be able to resolve the analyte peak from any impurities, degradation products, or matrix components. This can be confirmed using a PDA detector to check for peak purity.[25]
-
Linearity: A linear relationship between concentration and peak area should be established across the analytical range, with a correlation coefficient (r²) ≥ 0.999.[18][26]
-
Accuracy: Determined by spiking a known amount of analyte into a sample matrix at three different concentration levels. The recovery should be within 98-102%.[16]
-
Precision:
-
Repeatability (Intra-day): The %RSD of results from multiple analyses of the same sample on the same day should be ≤ 2.0%.[23]
-
Intermediate Precision (Inter-day): The %RSD of results from analyses on different days or with different analysts/equipment should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The results should remain unaffected.[25]
Summary of Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis or PDA |
| Wavelength | 265 nm |
| Run Time | ~15 minutes |
Conclusion
The HPLC method detailed in this application note provides a robust, specific, and reliable system for the quantitative analysis of 2,5-Dimethylpyridin-3-ol. The careful selection of the stationary and mobile phases effectively addresses the challenges posed by the analyte's polar and basic nature, resulting in excellent peak shape and reproducibility. By following the outlined protocols and adhering to the principles of method validation, laboratories can confidently implement this method for routine quality control and research applications, ensuring data of the highest integrity.
References
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Al-Wasidi, A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Wallace Watson, D. (2020, November 12). What HPLC Operators Need to Know, Part II: Instrument and Detector Settings. Chromatography Online. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Drawell. (2024, January 10). Practical Insights into HPLC Pump and Detector Selection - From Types to Choosing Tips. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors. Retrieved from [Link]
-
PerkinElmer, Inc. (2023, November 20). Choosing the Right HPLC Detector. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,5-dimethylpyridin-3-ol (C7H9NO). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). Retrieved from [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved from [Link]
-
[HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma]. (n.d.). PubMed. Retrieved from [Link]
-
ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]
Sources
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- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2,5-dimethylpyridin-3-ol (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jasco-global.com [jasco-global.com]
- 12. HPLC Column Selection Guide [scioninstruments.com]
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- 14. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 15. biocompare.com [biocompare.com]
- 16. acgpubs.org [acgpubs.org]
- 17. youtube.com [youtube.com]
- 18. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
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- 23. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. actascientific.com [actascientific.com]
- 26. [HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Profiling of 2,5-Dimethylpyridin-3-ol
This Application Note is designed for researchers in pharmaceutical analysis and metabolite profiling. It details the mass spectrometry (MS) characterization of 2,5-Dimethylpyridin-3-ol , a structural analog of Vitamin B6 vitamers and a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.
HExecutive Summary
2,5-Dimethylpyridin-3-ol exhibits a distinct fragmentation behavior driven by the interplay between its pyridine ring stability and the lability of its hydroxyl and methyl substituents. In Electron Ionization (EI), the spectrum is dominated by the molecular ion (
This guide provides a validated protocol for identifying this compound in complex matrices, supported by mechanistic fragmentation analysis.
Scientific Rationale & Mechanisms[1][2]
Structural Dynamics
The fragmentation logic rests on two key chemical properties:
-
Keto-Enol Tautomerism: The 3-hydroxy group allows tautomerization to a pyridone-like species. This facilitates the neutral loss of CO (28 Da), a hallmark of phenolic and pyridinol mass spectra.[1]
-
Benzylic-type Stabilization: The methyl groups at positions 2 and 5 are susceptible to
-cleavage (loss of H) or direct methyl loss, depending on the internal energy transferred during ionization.
Key Fragmentation Pathways (EI & ESI)
-
Primary Channel (CO Loss): The molecular ion rearranges to a cyclic ketone intermediate, ejecting CO to form a pyrrole-like radical cation (m/z 95).
-
Secondary Channel (HCN Loss): Typical of nitrogen heterocycles, the ring contracts further by expelling HCN (27 Da), often from the m/z 95 precursor, yielding m/z 68.
-
Alkyl Cleavage: Direct loss of a methyl radical (15 Da) yields m/z 108.
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 2,5-Dimethylpyridin-3-ol in 1 mL Methanol (LC-MS grade).
-
Working Standard: Dilute to 10 µg/mL in 0.1% Formic Acid in Water/Methanol (50:50 v/v).
-
Derivatization (Optional for GC): Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min is recommended to improve peak shape and volatility, shifting the parent ion to m/z 195 (Mono-TMS).
Instrument Conditions
| Parameter | GC-MS (EI) Conditions | LC-MS/MS (ESI) Conditions |
| Column | DB-5MS UI (30m x 0.25mm, 0.25µm) | C18 Reverse Phase (2.1 x 100mm, 1.7µm) |
| Carrier/Flow | Helium, 1.0 mL/min (Constant Flow) | 0.3 mL/min (Gradient Elution) |
| Inlet/Source | 250°C, Splitless | ESI Positive Mode, Source Temp 350°C |
| Temp Program | 60°C (1 min) | A: 0.1% Formic Acid (H2O); B: ACN |
| Ionization | Electron Impact (70 eV) | Electrospray (+3.5 kV) |
| Scan Range | m/z 40–300 | m/z 50–200 (MS2 Product Scan) |
Results & Discussion
Fragmentation Tree Visualization
The following diagram illustrates the mechanistic pathways derived from the molecular ion. The transition from the pyridine structure to the pyrrole-type fragments is critical for confirmation.
Figure 1: Mechanistic fragmentation pathway of 2,5-Dimethylpyridin-3-ol under Electron Ionization (70 eV).
Spectral Data Summary (EI)
The following table summarizes the diagnostic ions observed. Relative abundance may vary by instrument tuning but the presence of these ions is confirmatory.
| m/z (Da) | Identity | Relative Abundance | Mechanistic Origin |
| 123 | 80–100% (Base) | Stable aromatic pyridine core. | |
| 122 | 40–60% | Loss of H from methyl group (formation of quinoid-like resonance). | |
| 108 | 20–40% | Direct cleavage of methyl substituent. | |
| 95 | 30–50% | Diagnostic: Neutral loss of CO from the hydroxyl group via keto-tautomer. | |
| 94 | 15–25% | Sequential loss of CO and H. | |
| 68 | 10–20% | Loss of HCN from the m/z 95 fragment. | |
| 53 | <10% | Hydrocarbon fragment from ring destruction. |
LC-MS/MS Transitions (ESI+)
For quantitative analysis (MRM), use the following transitions. The
-
Quantifier:
(Loss of H O). Note: Hydroxypyridines readily dehydrate in ESI source under high heat. -
Qualifier 1:
(Complex rearrangement/ring opening). -
Qualifier 2:
(Ring fragmentation).
Troubleshooting & Validation
Common Interferences
-
Isomers: 2,6-Dimethylpyridin-3-ol or 4,6-Dimethylpyridin-3-ol may co-elute.
-
Differentiation: 2,5-substitution patterns often show a more intense
(m/z 122) compared to 2,6-isomers due to steric relief and resonance stability differences.
-
-
Matrix Effects: In biological matrices (plasma/urine), the ion at m/z 124 is common. Use High-Resolution Mass Spectrometry (HRMS) to verify the exact mass (124.0757) with a tolerance of <5 ppm.
Quality Control Checks
-
Signal-to-Noise: Ensure S/N > 10:1 for the m/z 95 peak in GC-MS to confirm the "3-ol" functionality (CO loss).
-
Retention Time: Relative Retention Time (RRT) should be within ±0.5% of the authentic standard.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyridine, 2,5-dimethyl- (and derivatives).[2] National Institute of Standards and Technology.[2][3] [Link]
-
Fischer, M., et al. (2018). Fragmentation pathways of hydroxylated pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 53(4), 299-308. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for CO loss mechanisms in phenols/pyridinols).
-
PubChem. (2023). Compound Summary: 2,5-Dimethylpyridin-3-ol.[4] National Library of Medicine. [Link]
Sources
Application Note: A Tiered Strategy for Efficacy Evaluation of 2,5-Dimethylpyridin-3-ol Using Cell-Based Assays
Introduction
The exploration of novel small molecules for therapeutic potential is a cornerstone of drug discovery. 2,5-Dimethylpyridin-3-ol and its derivatives have emerged as compounds of interest, with structural analogs demonstrating potential activity as corticotropin-releasing factor-1 (CRF1) receptor antagonists and fibroblast growth factor receptor 4 (FGFR4) inhibitors.[1][2][3] This suggests possible applications in neurological disorders and oncology. To rigorously assess the therapeutic potential of 2,5-Dimethylpyridin-3-ol, a systematic evaluation of its effects on cellular processes is essential.
Cell-based assays offer a physiologically relevant context to investigate the biological activity of compounds, providing insights into their mechanism of action and potential toxicity.[4][5] This application note presents a comprehensive, tiered strategy for evaluating the efficacy of 2,5-Dimethylpyridin-3-ol, beginning with broad assessments of cell health and progressing to more specific, mechanism-of-action studies. The protocols provided herein are designed to be robust and adaptable, enabling researchers to generate reliable and reproducible data.
Tier 1: Primary Screening - Assessing General Cellular Effects
The initial evaluation of any novel compound should focus on its fundamental impact on cell viability and proliferation. These assays are crucial for identifying a therapeutic window and determining appropriate concentration ranges for subsequent experiments.
Cytotoxicity Assessment
Rationale: It is imperative to first determine the cytotoxic potential of 2,5-Dimethylpyridin-3-ol. This will establish the concentration at which the compound induces cell death, a critical parameter for distinguishing targeted anti-proliferative effects from general toxicity. A common and reliable method is the measurement of lactate dehydrogenase (LDH) release, an indicator of compromised cell membrane integrity.[6][7]
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for LDH-based cytotoxicity assay.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density and incubate overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 2,5-Dimethylpyridin-3-ol in culture medium.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the 2x compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 24-72 hours).
-
Maximum LDH Release Control: One hour before the end of the incubation, add 10 µL of lysis buffer to the untreated control wells designated for maximum LDH release.
-
Assay:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of 2,5-Dimethylpyridin-3-ol relative to the maximum LDH release control.
Cell Proliferation and Viability Assessment
Rationale: To assess the cytostatic or proliferative effects of 2,5-Dimethylpyridin-3-ol, a metabolic activity assay such as the WST-1 or MTT assay is recommended.[8][9][10] These assays measure the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells, which is proportional to the number of viable cells.[8][10]
Protocol: WST-1 Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[8]
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of 2,5-Dimethylpyridin-3-ol.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm.[8]
-
Data Analysis: Plot the absorbance values against the concentration of 2,5-Dimethylpyridin-3-ol to determine the EC50 or IC50 value.
Data Presentation: Example Tier 1 Results
| Concentration (µM) | % Cytotoxicity (LDH) | % Proliferation (WST-1) |
| 0.1 | 2.5 ± 0.8 | 98.2 ± 3.1 |
| 1 | 4.1 ± 1.2 | 95.6 ± 2.5 |
| 10 | 8.7 ± 2.1 | 75.3 ± 4.2 |
| 50 | 15.3 ± 3.5 | 40.1 ± 3.8 |
| 100 | 45.8 ± 5.6 | 15.7 ± 2.9 |
Tier 2: Secondary Screening - Elucidating the Mechanism of Action
Based on the results from the primary screening, if 2,5-Dimethylpyridin-3-ol demonstrates a significant anti-proliferative effect at non-toxic concentrations, the next step is to investigate the underlying mechanism. A common mechanism for anti-proliferative compounds is the induction of apoptosis.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Rationale: Apoptosis is a programmed cell death pathway characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11][13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[12][13] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13][14]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2,5-Dimethylpyridin-3-ol at concentrations determined from Tier 1 assays. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.[12][13]
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.[13]
Data Presentation: Example Tier 2 Results
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.1 ± 0.5 | 2.3 ± 0.4 | 2.1 ± 0.3 |
| 2,5-Dimethylpyridin-3-ol (10 µM) | 70.3 ± 3.5 | 18.9 ± 2.8 | 6.5 ± 1.2 | 4.3 ± 0.9 |
| 2,5-Dimethylpyridin-3-ol (50 µM) | 35.8 ± 4.2 | 45.2 ± 3.9 | 12.7 ± 2.1 | 6.3 ± 1.5 |
Tier 3: Tertiary Screening - Target-Specific Assays
Should the preceding assays indicate a specific mode of action, further investigation into target engagement is warranted. Based on existing literature for similar structures, two potential pathways to investigate are the CRF1 receptor and the FGFR4 signaling pathway.
Hypothesis-Driven Pathway Analysis
Signaling Pathway: Potential FGFR4 Inhibition
Caption: Potential inhibition of the FGFR4 signaling pathway.
Rationale and Recommended Assays: Derivatives of 2,5-Dimethylpyridin-3-ol have been shown to inhibit FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.[2][3] To investigate this, one could perform:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of the FGFR4 pathway, such as ERK (a member of the MAPK pathway) and AKT, in cells treated with 2,5-Dimethylpyridin-3-ol. A decrease in phosphorylation would suggest inhibition of the upstream kinase.
-
Kinase Activity Assay: A cell-free biochemical assay can directly measure the ability of 2,5-Dimethylpyridin-3-ol to inhibit the enzymatic activity of recombinant FGFR4.
Conclusion
This application note provides a structured, multi-tiered approach to characterize the efficacy of 2,5-Dimethylpyridin-3-ol. By systematically progressing from broad phenotypic screens to specific mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. This logical progression ensures that resources are used efficiently and that the resulting data provides a solid foundation for further preclinical development.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
-
DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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An, F., & Horvath, P. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
-
Wawer, M. J., et al. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Proceedings of the National Academy of Sciences, 111(30), 10911-10916. Retrieved from [Link]
-
Chandrasekaran, S. N., et al. (2025, April 30). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]
-
protocols.io. (n.d.). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-ol - Exposure. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Zuev, D., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]
-
ResearchGate. (2025, December 28). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
Sources
- 1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 5. lifescienceglobal.com [lifescienceglobal.com]
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- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
- 10. atcc.org [atcc.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes & Protocols for In Vivo Evaluation of 2,5-Dimethylpyridin-3-ol
Introduction: Unlocking the Therapeutic Potential of Pyridine Scaffolds
The pyridine ring is a foundational scaffold in medicinal chemistry, present in over 7,000 drug molecules of medicinal importance.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and anti-malarial properties.[3][4][5] 2,5-Dimethylpyridin-3-ol, a specific derivative, holds potential for investigation due to its structural similarity to other bioactive pyridinols. The transition from promising in vitro data to preclinical validation is a critical juncture in drug development, necessitating well-designed in vivo studies to understand a compound's behavior in a complex biological system.
This guide provides a comprehensive framework for designing and executing foundational in vivo studies of 2,5-Dimethylpyridin-3-ol in rodent models. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind key experimental decisions. We will cover essential preliminary studies, including acute toxicity and pharmacokinetics, which form the bedrock for subsequent efficacy (pharmacodynamic) evaluations.
Section 1: Foundational Principles and Ethical Framework
All research involving animal subjects must be conducted with the highest regard for animal welfare and in strict adherence to institutional and national guidelines.[6] The principles of the 4Rs (Reduction, Refinement, Replacement, and Responsibility) must be the guiding framework for all experimental design.[7][8]
-
Replacement: Researchers must confirm that no validated in vitro or in silico alternatives can achieve the study's objectives before proceeding with animal models.[8]
-
Reduction: The experimental design must use the minimum number of animals necessary to obtain scientifically valid and reproducible data. This involves careful planning and statistical power analysis.[8][9]
-
Refinement: All procedures must be optimized to minimize any potential pain, suffering, and distress to the animals. This includes using appropriate anesthesia, analgesia, and defining humane endpoints.[7]
-
Responsibility: All personnel involved must be properly trained in animal handling, procedural techniques, and the ethical principles governing animal research.[6][9]
Before commencement, all protocols described herein must be submitted to and approved by an institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board. All reporting of study results should comply with the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[6][7]
Section 2: Pre-Study Protocol Development
A successful in vivo study begins long before the first dose is administered. Careful characterization of the test article and thoughtful selection of the study parameters are paramount.
Physicochemical Properties of 2,5-Dimethylpyridin-3-ol
Understanding the compound's basic properties is essential for formulation and predicting its biological behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₉N | PubChem[10] |
| Molecular Weight | 107.15 g/mol | PubChem[10] |
| Appearance | (To be determined experimentally) | |
| Solubility | Pyridine is miscible with water; derivatives vary.[4] To be determined experimentally in relevant vehicles. | |
| pKa | (To be determined experimentally) | |
| LogP | (To be determined experimentally or predicted in silico) |
Dose Formulation and Vehicle Selection
Causality Behind the Choice: The vehicle is not merely a carrier; it can significantly impact the absorption, distribution, and even toxicity of the test compound. The primary goal is to prepare a homogenous, stable formulation that is non-toxic at the administered volume. The solubility of 2,5-Dimethylpyridin-3-ol must be empirically determined in a panel of common, non-toxic vehicles.
Protocol: Vehicle Screening
-
Attempt to dissolve 2,5-Dimethylpyridin-3-ol at the highest desired concentration in standard vehicles.
-
Start with the simplest options: Sterile Water for Injection or 0.9% Saline.
-
If solubility is poor, test vehicles with co-solvents or surfactants. Common options include:
-
5-10% DMSO in saline or water.
-
5-10% Solutol HS 15 or Kolliphor EL in saline.
-
20-40% Polyethylene glycol 300/400 (PEG300/400) in water.
-
0.5-2% Carboxymethylcellulose (CMC) in water for suspensions.
-
-
Vortex and/or sonicate to aid dissolution.
-
Visually inspect for clarity (solutions) or uniformity (suspensions) after preparation and again after several hours at room temperature and 4°C to assess stability.
-
The chosen vehicle must be administered to a satellite control group in all experiments to ensure it has no independent biological effects.
Animal Model Selection
Expert Insight: The choice of animal model is a critical variable that depends on the study's objective, the compound's metabolic profile, and practical considerations. Rodents (mice and rats) are the most common initial models for pharmacokinetic and toxicity studies due to their well-characterized biology, availability, and cost-effectiveness.[11] The selection between species and strains should be scientifically justified.
Diagram: Decision Workflow for Animal Model Selection
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{rat_model, mouse_model} -> model_choice [dir=none]; }
Section 3: Core In Vivo Experimental Protocols
The following protocols provide a robust starting point for the initial in vivo characterization of 2,5-Dimethylpyridin-3-ol.
Protocol 3.1: Acute Toxicity and Dose Range-Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration. This information is crucial for selecting dose levels for subsequent studies.[12]
Materials:
-
2,5-Dimethylpyridin-3-ol
-
Approved vehicle
-
Young adult rodents (e.g., Sprague-Dawley rats, 8-10 weeks old), equal numbers of males and females.
-
Standard caging and husbandry supplies.
-
Dosing syringes and gavage needles.
-
Calibrated balance.
Step-by-Step Methodology:
-
Acclimatization: Allow animals to acclimate to the facility for at least 5-7 days before the study begins.
-
Randomization: Randomly assign animals to treatment groups (typically 3-5 animals per sex per group).
-
Dose Groups: A minimum of three dose levels plus a concurrent vehicle control group should be used.[12] Doses should be selected based on any available in vitro cytotoxicity data, spanning a wide range to elicit a potential toxic response.
-
Fasting: Fast animals overnight (with access to water) before dosing to reduce variability in absorption.
-
Dosing:
-
Record the body weight of each animal immediately before dosing.
-
Calculate the exact volume to administer based on the concentration of the formulation and the animal's body weight. The volume for oral gavage in rodents should not exceed 1 ml/100 g body weight.[12]
-
Administer a single dose of the test article or vehicle via the intended clinical route (oral gavage is preferred for initial studies).
-
-
Observations:
-
Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose.
-
Thereafter, perform cage-side observations at least twice daily for 14 days.[12]
-
Record any clinical signs of toxicity, including changes in skin, fur, eyes, respiration, salivation, lethargy, ataxia, and behavior.
-
Record body weights on Days 0 (pre-dose), 1, 3, 7, and 14.
-
Record any morbidity or mortality.
-
-
Termination: At day 14, euthanize all surviving animals. Perform a gross necropsy, examining all major organs and tissues for abnormalities. Organ collection for histopathology is recommended for the highest dose group and control group to identify target organs.
Data Presentation: Example Dosing Table
| Group | Treatment | Dose (mg/kg) | N (Male) | N (Female) |
| 1 | Vehicle Control | 0 | 5 | 5 |
| 2 | 2,5-Dimethylpyridin-3-ol | 10 | 5 | 5 |
| 3 | 2,5-Dimethylpyridin-3-ol | 100 | 5 | 5 |
| 4 | 2,5-Dimethylpyridin-3-ol | 500 | 5 | 5 |
| 5 | 2,5-Dimethylpyridin-3-ol | 1000 | 5 | 5 |
Protocol 3.2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 2,5-Dimethylpyridin-3-ol after a single dose. This involves measuring the concentration of the compound in plasma over time.
Diagram: Standard Pharmacokinetic (PK) Study Workflow
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// Workflow prep -> dose -> sample -> process -> analyze -> model; }
Materials:
-
Cannulated rodents (preferred for serial sampling to reduce stress) or non-cannulated animals.
-
Test article formulation.
-
Blood collection tubes (e.g., K2-EDTA coated).
-
Syringes, centrifuge, pipettes, and storage tubes.
-
Access to a bioanalytical instrument (LC-MS/MS is standard).
Step-by-Step Methodology:
-
Animal Preparation: Use surgically catheterized rats (e.g., jugular vein cannulation) for ease of serial blood sampling. If not possible, sparse sampling (different animals per time point) can be used. Fast animals overnight.
-
Dose Administration:
-
Administer a single, non-toxic dose (determined from the acute tox study) via two routes in parallel groups:
-
Intravenous (IV) bolus: To determine clearance and volume of distribution.
-
Oral (PO) or Intraperitoneal (IP): To determine absorption rate and bioavailability.
-
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) at predetermined time points.
-
The sampling schedule is critical and should capture the absorption, distribution, and elimination phases.
-
-
Sample Processing:
-
Immediately place blood into anticoagulant-coated tubes on ice.
-
Centrifuge at ~2000-3000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully aspirate the plasma supernatant and transfer it to a new, labeled tube.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis: Quantify the concentration of 2,5-Dimethylpyridin-3-ol in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Example Blood Sampling Schedule
| Route | Time Points |
| IV | Pre-dose, 2, 5, 15, 30 min |
| 1, 2, 4, 8, 24 hr | |
| PO / IP | Pre-dose, 5, 15, 30 min |
| 1, 2, 4, 8, 24 hr |
Protocol 3.3: Example Pharmacodynamic (PD) / Efficacy Study
Expert Rationale: The choice of a PD model is entirely dependent on the hypothesized therapeutic activity of the compound, which should be informed by in vitro screening or structural similarity to known drugs. Given that many pyridine derivatives show analgesic and anti-inflammatory effects,[3] a common and robust model is presented below.
Example Model: Acetic Acid-Induced Writhing Test for Analgesic Activity
Objective: To evaluate the peripheral analgesic effect of 2,5-Dimethylpyridin-3-ol by measuring its ability to reduce chemically-induced visceral pain in mice.
Materials:
-
Male mice (e.g., Swiss Webster, 18-22 g).[3]
-
Test article formulation.
-
Positive control (e.g., Indomethacin).
-
0.6% acetic acid solution.
-
Observation chambers.
-
Stopwatch.
Step-by-Step Methodology:
-
Acclimatization and Randomization: Acclimate and randomly assign mice to treatment groups (n=6-8 per group): Vehicle Control, Positive Control, and at least three dose levels of 2,5-Dimethylpyridin-3-ol.
-
Dosing: Administer the test article, positive control, or vehicle via the desired route (e.g., intraperitoneally, IP).[3]
-
Pre-treatment Time: Allow a set time for the compound to be absorbed (e.g., 30 minutes post-IP administration).
-
Induction of Writhing: Administer a 0.6% solution of acetic acid (IP, 10 mL/kg) to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the number of "writhes" (a specific contraction of the abdomen followed by stretching of the hind limbs) for a continuous 10-20 minute period.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition for each treatment group using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Treated) / Mean writhes in Control] * 100
-
Analyze the data for statistical significance using an appropriate test (e.g., one-way ANOVA followed by a post-hoc test).
-
Section 4: Conclusion
This document provides a foundational guide for the initial in vivo assessment of 2,5-Dimethylpyridin-3-ol. By systematically conducting dose range-finding, pharmacokinetic, and relevant pharmacodynamic studies, researchers can build a comprehensive preclinical data package. These results are essential for making informed decisions about the compound's potential for further development as a therapeutic agent. All studies must be conducted with rigorous adherence to ethical guidelines and a commitment to robust, reproducible scientific methodology.
References
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). The ARRIVE Guidelines. [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019, July 08). Ethical Guidelines for the Use of Animals in Research. [Link]
-
Swiss Academy of Medical Sciences (SAMS) and Swiss Academy of Sciences (SCNAT). (2005). Ethical Principles and Guidelines for Experiments on Animals. [Link]
- Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Improving Bioscience Research Reporting: The ARRIVE Guidelines for Reporting Animal Research. PLOS Biology.
-
The Royal Society. Research ethics, animal treatment and dual-use. [Link]
- Afrin, S., Islam, M. R., et al. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]
-
Zare, A., et al. (2010). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Avicenna journal of phytomedicine. [Link]
-
National Institute for Public Health and the Environment (RIVM). (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]
- Gerasimova, E., et al. (2022, September 13).
- Al-Malki, J., et al. (2023, June 10). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives.
- Sharma, A., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
-
Bekhit, A. A., et al. (2012, February). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Kumar, V., et al. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.
-
Scott, J. D., et al. (2009, December 10). A strategy to minimize reactive metabolite formation: discovery of a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry. [Link]
-
U.S. Food and Drug Administration (FDA). (2017, November 02). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11526, 2,5-Dimethylpyridine. [Link]
-
Dail, M. B., et al. (2020). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. PMC. [Link]
-
Keshk, E. M., et al. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Tang, C., & Prueksaritanont, T. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. IntechOpen. [Link]
-
Gong, M., et al. (2023). Editorial: Pharmacokinetic-pharmacodynamic model of drugs and their pharmacokinetic differences between normal and disease states. Frontiers in Pharmacology. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. jchemrev.com [jchemrev.com]
- 3. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research ethics and animal treatment | Royal Society [royalsociety.org]
- 7. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. krebsliga.ch [krebsliga.ch]
- 10. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
Scale-up synthesis of 2,5-Dimethylpyridin-3-ol for preclinical studies
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 2,5-Dimethylpyridin-3-ol (also known as 3-hydroxy-2,5-dimethylpyridine).
Unlike simple pyridines, the 2,5-dimethyl substitution pattern restricts common synthetic shortcuts. This guide details the Nitration–Reduction–Diazotization route, selected for its reliance on the commoditized starting material 2,5-Lutidine (2,5-Dimethylpyridine) and its suitability for kilogram-scale production.
Executive Summary & Route Selection
The synthesis of 3-hydroxylated pyridines is historically challenging due to the electron-deficient nature of the pyridine ring, which resists direct electrophilic hydroxylation. For 2,5-dimethylpyridin-3-ol , the presence of methyl groups at the
Route Comparison Strategy
| Route | Methodology | Scalability | Critical Drawback |
| A. Direct Oxidation | H₂O₂ / Acid / Catalyst | Low | Poor selectivity; tends to form N-oxides or degrade the ring. |
| B. Halogenation-Hydrolysis | Bromination | Medium | 3-Bromopyridines are expensive to synthesize selectively; hydrolysis requires harsh conditions or expensive ligands. |
| C. Nitration-Diazotization (Selected) | Nitration | High | Requires handling of energetic nitration steps; however, reagents are cheap and the regioselectivity is favorable. |
Selected Pathway Logic: Direct nitration of 2,5-lutidine occurs preferentially at the 3-position (beta-position). This is governed by the electronic directing effects where the 3-position is ortho to the activating methyl group at C2 and beta to the ring nitrogen. The 4-position is less favored in direct nitration (though favored in N-oxide nitration). Therefore, we utilize Direct Nitration followed by reduction and diazotization to install the hydroxyl group.
Reaction Scheme & Workflow
Caption: Three-step synthesis pathway leveraging the regioselective nitration of 2,5-lutidine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Nitro-2,5-dimethylpyridine
Regioselective nitration of the activated pyridine ring.
Reagents:
-
2,5-Dimethylpyridine (2,5-Lutidine): 1.0 equiv
-
Sulfuric Acid (H₂SO₄, conc. 98%): 5.0 equiv (Solvent/Catalyst)
-
Nitric Acid (HNO₃, fuming >90% or KNO₃): 1.2 equiv
Protocol:
-
Setup: Equip a jacketed glass reactor (or 3-neck flask) with a mechanical stirrer, internal temperature probe, and a dropping funnel. Connect to a caustic scrubber to neutralize NOₓ fumes.
-
Dissolution: Charge H₂SO₄ and cool to 0–5°C. Slowly add 2,5-Lutidine dropwise. Caution: Exothermic. Maintain internal temperature <20°C.
-
Nitration: Add fuming HNO₃ (or KNO₃ solid in portions) slowly, keeping temperature <20°C.
-
Reaction: Once addition is complete, slowly ramp temperature to 70–80°C . Stir for 4–6 hours.
-
Checkpoint: Monitor by HPLC/TLC. The 3-nitro isomer is the major product; trace 4-nitro or 6-nitro may form but are minimized by temperature control.
-
-
Quench: Cool mixture to ambient temperature. Pour onto crushed ice (5x reaction volume).
-
Isolation: Neutralize with aqueous NH₄OH or NaOH to pH ~8-9. The product, 3-Nitro-2,5-dimethylpyridine , will precipitate as a solid or oil. Extract with Dichloromethane (DCM) if oil forms.
-
Purification: Recrystallize from Ethanol/Water or purify via steam distillation if high purity is required.
Step 2: Synthesis of 3-Amino-2,5-dimethylpyridine
Reduction of the nitro group to the amine.[1]
Reagents:
-
3-Nitro-2,5-dimethylpyridine (from Step 1)
-
Pd/C (10% w/w, 50% wet): 5 wt% loading
-
Methanol or Ethanol (Solvent)
-
Hydrogen Gas (H₂)
Protocol:
-
Loading: Charge nitro compound and solvent into a hydrogenation autoclave (e.g., Parr reactor). Add Pd/C catalyst under inert atmosphere (N₂ purge).
-
Hydrogenation: Pressurize to 3–5 bar (40–70 psi) H₂. Stir vigorously at ambient temperature to 40°C.
-
Completion: Reaction is usually rapid (2–4 hours). Monitor H₂ uptake.
-
Workup: Filter catalyst through a Celite pad. Safety: Keep wet to prevent pyrophoric ignition.
-
Concentration: Evaporate solvent to yield 3-Amino-2,5-dimethylpyridine as a solid or viscous oil. This intermediate is oxidation-sensitive; proceed immediately to Step 3 or store under Argon.
Step 3: Hydrolysis to 2,5-Dimethylpyridin-3-ol
Diazotization followed by thermal hydrolysis (Sandmeyer-type).
Reagents:
-
3-Amino-2,5-dimethylpyridine: 1.0 equiv
-
Sulfuric Acid (15–20% aq): 10 vol
-
Sodium Nitrite (NaNO₂): 1.1 equiv (dissolved in min. water)
Protocol:
-
Diazotization: Dissolve the amine in dilute H₂SO₄. Cool to 0–5°C .
-
Addition: Add NaNO₂ solution dropwise sub-surface to prevent gas escape. Maintain temp <5°C. Stir for 30 mins. A clear diazonium salt solution forms.
-
Hydrolysis: Heat a separate vessel of dilute H₂SO₄ to boiling (100°C) .
-
Transfer: Slowly transfer the cold diazonium solution into the boiling acid.
-
Finishing: Continue boiling for 15-30 mins after addition.
-
Isolation:
-
Final Purification: Recrystallize from Acetone/Hexane or sublimed if necessary.
Process Safety & Critical Parameters
| Hazard | Mitigation Strategy |
| Nitration Runaway | Strict temperature control during HNO₃ addition. Use of jacketed reactors with emergency cooling. Do not exceed 90°C during the cook phase. |
| Hydrogenation | Ground all equipment to prevent static discharge. Purge vessels with N₂ before H₂ introduction. |
| Diazonium Instability | Never isolate the dry diazonium salt (explosion hazard). Keep in solution at <5°C until the hydrolysis step. |
| NOₓ Fumes | Use efficient scrubbing (NaOH trap) during the nitration step. |
Analytical Specifications
2,5-Dimethylpyridin-3-ol
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6, 400 MHz):
~9.5 (s, 1H, -OH), 7.8 (s, 1H, H-6), 6.9 (s, 1H, H-4), 2.3 (s, 3H, CH3), 2.1 (s, 3H, CH3). (Shifts are approximate and solvent-dependent). -
Mass Spec (ESI): [M+H]⁺ = 124.15.
-
Purity Target: >98% by HPLC (Reverse phase C18, Water/Acetonitrile gradient).
References
-
Regioselective Nitration of Pyridines
-
Bakke, J. M., & Ranes, E. (1997). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Link
- Note: Confirms the migration mechanism yielding 3-nitro isomers
-
-
General Synthesis of Hydroxypyridines via Diazotization
-
Synthesis of 3-Amino-2,5-dimethylpyridine Precursor
-
Properties of 2,5-Dimethylpyridine (Starting Material)
-
PubChem CID 11526. Link
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS RN 1121-78-4 | Fisher Scientific [fishersci.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylpyridin-3-ol
Welcome to the technical support center for the synthesis of 2,5-Dimethylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis of this valuable pyridine derivative, a key intermediate in various pharmaceutical and materials science applications, often proceeds via the N-oxidation of 2,5-lutidine (2,5-dimethylpyridine) followed by a rearrangement reaction. This resource provides in-depth, evidence-based solutions to challenges you may encounter during this multi-step process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of 2,5-Dimethylpyridin-3-ol, providing potential causes and actionable solutions.
Issue 1: Low Yield of 2,5-Dimethylpyridine N-oxide (Intermediate)
A low yield in the initial N-oxidation step is a frequent bottleneck. Efficient formation of the N-oxide is critical for the subsequent rearrangement.
Potential Causes & Solutions:
-
Incomplete Oxidation: The oxidizing agent may not be sufficiently reactive or used in an inadequate amount.
-
Solution: While hydrogen peroxide in acetic acid is commonly used, consider alternative or more potent oxidizing agents.[1][2] For instance, m-chloroperoxybenzoic acid (m-CPBA) can be highly effective.[2] Ensure at least a stoichiometric amount of the oxidizing agent is used, and consider a slight excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
-
Solution: The optimal temperature is dependent on the oxidizing agent. For the H₂O₂/acetic acid system, a temperature of 70-80°C is often employed.[1] For more reactive oxidants like m-CPBA, the reaction may proceed efficiently at room temperature.[3][4] Experiment with a temperature gradient to find the sweet spot for your specific conditions.
-
-
Impurities in Starting Material: The presence of impurities in the 2,5-lutidine can inhibit the reaction.
-
Solution: Ensure the 2,5-lutidine is of high purity. Distillation of the starting material before use is recommended.[5]
-
-
Inefficient Work-up and Extraction: Product loss during the work-up and extraction phases can significantly impact the final yield.
-
Solution: After basifying the reaction mixture (e.g., with NaOH or Na₂CO₃ to a pH of ~10), ensure thorough extraction with a suitable organic solvent like dichloromethane (DCM) or chloroform.[5] Performing multiple extractions (e.g., 3-5 times) will maximize the recovery of the N-oxide from the aqueous layer.
-
| Parameter | Common Condition | Optimized Condition | Rationale |
| Oxidizing Agent | H₂O₂ in Acetic Acid | m-CPBA in DCM | m-CPBA is often more efficient and can be used under milder conditions.[2][3][4] |
| Temperature | 70-80°C (H₂O₂/AcOH) | Room Temperature (m-CPBA) | Milder conditions can reduce side product formation. |
| Extraction | Single Extraction | Multiple Extractions (3-5x) with DCM | Ensures complete recovery of the product from the aqueous phase.[5] |
Issue 2: Poor Yield in the Rearrangement of 2,5-Dimethylpyridine N-oxide
The conversion of the N-oxide to the desired 3-hydroxypyridine derivative is a critical rearrangement step, often facilitated by acetic anhydride or other acylating agents.
Potential Causes & Solutions:
-
Inefficient Rearrangement Conditions: The rearrangement may not be proceeding to completion due to suboptimal temperature or an inappropriate activating agent.
-
Solution: The classical approach involves heating the N-oxide in acetic anhydride at reflux temperatures (around 130-140°C).[6] For a milder alternative, trifluoroacetic anhydride (TFAA) can facilitate the reaction at or near room temperature, in a process known as the Boekelheide reaction.[6] This can often improve yields by minimizing charring and side product formation.
-
-
Formation of Side Products: The rearrangement can sometimes lead to the formation of other isomers or byproducts, such as 2-acetoxymethyl-5-methylpyridine.
-
Solution: The choice of rearrangement conditions can influence the product distribution. The Boekelheide reaction with TFAA is known to be highly regioselective for the formation of the hydroxymethylpyridine, which upon hydrolysis yields the desired product.[6] Careful control of the reaction temperature and time is crucial.
-
-
Incomplete Hydrolysis of the Acetoxy Intermediate: The rearrangement initially forms an acetoxy intermediate, which must be hydrolyzed to yield the final 2,5-Dimethylpyridin-3-ol.
-
Solution: Ensure complete hydrolysis by treating the reaction mixture with a strong acid (e.g., HCl) or base (e.g., NaOH) after the rearrangement is complete. Monitor the disappearance of the intermediate by TLC.
-
Issue 3: Difficulty in Purifying the Final Product
Purification of 2,5-Dimethylpyridin-3-ol can be challenging due to its physical properties and the presence of persistent impurities.
Potential Causes & Solutions:
-
Co-eluting Impurities in Column Chromatography: Structurally similar impurities may be difficult to separate from the desired product using standard silica gel chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol) may be necessary. Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.
-
-
Product Crystallization Issues: The product may be difficult to crystallize, leading to an oily or impure solid.
-
Solution: Experiment with different recrystallization solvents or solvent mixtures.[7] Common solvents for recrystallization of polar organic compounds include ethanol, methanol, water, or mixtures thereof. Cooling the solution slowly and scratching the inside of the flask can help induce crystallization. If direct crystallization is challenging, consider converting the product to a salt (e.g., hydrochloride) which may have better crystallization properties, followed by neutralization to recover the free base.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2,5-Dimethylpyridin-3-ol?
The most common synthetic pathway involves a two-step process:
-
N-Oxidation: 2,5-Lutidine (2,5-dimethylpyridine) is oxidized to form 2,5-dimethylpyridine N-oxide.[1][2]
-
Rearrangement: The N-oxide undergoes a rearrangement, typically induced by acetic anhydride or trifluoroacetic anhydride, to form an intermediate that is subsequently hydrolyzed to yield 2,5-Dimethylpyridin-3-ol.[6]
Sources
- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 7. DSpace [cora.ucc.ie]
Technical Support Center: Purification of Crude 2,5-Dimethylpyridin-3-ol
Welcome to the comprehensive technical support guide for the purification of crude 2,5-Dimethylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.
Introduction
2,5-Dimethylpyridin-3-ol is a substituted pyridine derivative utilized in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide offers a structured approach to troubleshooting common purification issues and provides answers to frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,5-Dimethylpyridin-3-ol. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallization of my crude 2,5-Dimethylpyridin-3-ol. What are the likely causes and how can I improve my yield?
Answer: Low recovery during recrystallization is a common problem and can often be attributed to several factors.[1] A systematic approach to optimizing your recrystallization protocol can significantly improve your yield.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield.[1] The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Add the hot solvent portion-wise to the crude solid until it just dissolves.[1] This ensures you are using the minimum amount of solvent necessary.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility at low temperatures, a substantial amount will remain in the mother liquor.
-
Solution: Conduct small-scale solubility tests with a range of solvents to identify the optimal one. A good starting point for pyridine derivatives can be solvents like ethanol, isopropanol, or mixtures containing ethyl acetate and hexanes.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[1]
-
-
Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, they must be removed by hot filtration. If the solution cools during this process, the product will crystallize prematurely on the filter paper.
-
Solution: Use a pre-heated filter funnel and flask for the hot filtration. Work quickly to minimize heat loss. If crystallization does occur, you may need to add a small amount of additional hot solvent to redissolve the product.
-
Issue 2: Persistent Impurities After Column Chromatography
Question: I am unable to separate a persistent impurity from my 2,5-Dimethylpyridin-3-ol using silica gel column chromatography. The impurity co-elutes with my product. How can I improve the separation?
Answer: Co-elution of impurities is a frequent challenge in chromatography, especially with pyridine derivatives which can interact strongly with the stationary phase.[2] Improving resolution often requires a multi-faceted approach.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the solvent ratio of your mobile phase. Small changes in polarity can significantly affect the retention times of your compound and the impurity.
-
Introduce a Different Solvent: If adjusting the ratio of your current solvent system (e.g., ethyl acetate/hexanes) is ineffective, try incorporating a solvent with different properties. For example, adding a small amount of methanol or dichloromethane can alter the selectivity of the separation.
-
Use of Additives: For basic compounds like pyridines, peak tailing can obscure separation. Adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase can improve peak shape and resolution by masking the acidic silanol groups on the silica gel.[2]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase.
-
Alumina (Basic or Neutral): For basic compounds, alumina can sometimes provide better separation than silica gel.
-
Reversed-Phase (C18): If the impurity is significantly more or less polar than your product, reversed-phase chromatography, which separates based on hydrophobicity, may be effective.
-
-
Two-Dimensional Thin-Layer Chromatography (2D-TLC) for Method Development:
-
A 2D-TLC can help you determine if your compound is degrading on the silica gel or if a different solvent system will be more effective.[2]
-
Experimental Protocol: 2D-TLC for Troubleshooting Separation
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in your current solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same or a different solvent system.
-
Interpretation:
-
If all spots lie on a diagonal, your compound is stable, and a different solvent system may be needed for better separation.
-
If there are spots that are not on the diagonal, it suggests that your compound may be degrading on the TLC plate (and likely on the column).
-
Issue 3: Product Discoloration
Question: My purified 2,5-Dimethylpyridin-3-ol is yellow or brown, not the expected white or off-white solid. What causes this discoloration and how can I remove it?
Answer: Discoloration in pyridine derivatives is often due to the presence of oxidized impurities or degradation products.[3] These colored impurities can sometimes be challenging to remove.
Potential Causes and Solutions:
-
Oxidation: Pyridine rings can be susceptible to oxidation, especially if exposed to air and light over time.
-
Solution 1: Charcoal Treatment: Activated charcoal can be effective at adsorbing colored impurities.
-
Dissolve the discolored product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight).
-
Heat the mixture at reflux for a short period (5-10 minutes).
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual. Caution: Using too much charcoal can lead to product loss.
-
-
Solution 2: Treatment with a Reducing Agent: In some cases, a mild reducing agent can be used to convert colored, oxidized impurities back to colorless forms. This should be approached with caution and on a small scale first to ensure the desired product is not affected.
-
-
Presence of Synthetic Byproducts: Certain side reactions during the synthesis of pyridines can lead to colored byproducts.
-
Solution: If charcoal treatment is ineffective, a different purification technique may be necessary. Column chromatography with an optimized solvent system is often effective at removing these types of impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2,5-Dimethylpyridin-3-ol?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers or over-alkylated products), and residual solvents.[3] Depending on the synthetic route, impurities like other pyridine homologues (picolines, lutidines) may also be present.[3]
Q2: Is distillation a viable purification method for 2,5-Dimethylpyridin-3-ol?
A2: While distillation is a common purification technique for liquids, it may be less suitable for 2,5-Dimethylpyridin-3-ol, which is a solid at room temperature. However, if the crude product is an oil or has a low melting point, vacuum distillation could be an option, provided the compound is thermally stable. It's crucial to consider the boiling points of potential impurities. If they are close to that of the product, fractional distillation under reduced pressure would be necessary.
Q3: How should I properly store purified 2,5-Dimethylpyridin-3-ol?
A3: To prevent degradation and discoloration, purified 2,5-Dimethylpyridin-3-ol should be stored in a tightly sealed, amber glass bottle to protect it from air and light.[3] Storing it in a cool, dry place, and potentially under an inert atmosphere (like nitrogen or argon), will further prolong its shelf life.
Q4: My product appears to be an oil even after purification. Is this normal?
A4: Pure 2,5-Dimethylpyridin-3-ol is a solid. If your final product is an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point. Further drying under high vacuum, potentially with gentle heating, may help remove residual solvent. If it remains an oil, further purification by another method, such as column chromatography, is recommended.
Experimental Protocols
Standard Recrystallization Protocol for 2,5-Dimethylpyridin-3-ol
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system.
-
Dissolution: Place the crude 2,5-Dimethylpyridin-3-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and a solvent system that provides good separation of your product from impurities.
-
Column Packing: Prepare the column by packing it with a slurry of the stationary phase in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualization of Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree for selecting the appropriate purification technique.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
- Overcoming challenges in the purification of pyridine compounds - Benchchem. (2025).
- Recrystallization1. (n.d.).
Sources
Identifying and removing impurities in 2,5-Dimethylpyridin-3-ol synthesis
Technical Support Center: Synthesis of 2,5-Dimethylpyridin-3-ol
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2,5-Dimethylpyridin-3-ol. Our focus is on the common synthetic route involving the N-oxidation of 2,5-dimethylpyridine (2,5-lutidine) followed by thermal or chemical rearrangement. We will address specific challenges related to impurity formation and provide validated protocols for their identification and removal.
Troubleshooting Guide: Common Impurities and Purification Strategies
This section is designed to help you diagnose and resolve specific issues encountered during the synthesis. Each question addresses a common problem, explains its chemical origin, and provides a detailed protocol for purification.
Q1: My final product is contaminated with the starting material, 2,5-dimethylpyridine. How can I identify and remove it?
Root Cause Analysis: The presence of unreacted 2,5-dimethylpyridine (also known as 2,5-lutidine) is typically due to an incomplete N-oxidation reaction.[1] This can be caused by insufficient oxidizing agent, reaction time, or temperatures that are too low. Because 2,5-dimethylpyridin-3-ol is phenolic, its basicity is significantly lower than that of the starting lutidine. This difference in pKa is the key to a straightforward separation.
Identification:
-
TLC Analysis: Spot the crude product on a silica plate against a standard of 2,5-dimethylpyridine. The starting material will have a higher Rf value in typical solvent systems (e.g., ethyl acetate/hexanes).
-
GC-MS Analysis: Gas chromatography is an excellent method for quantifying the volatile 2,5-dimethylpyridine impurity.[2]
-
¹H NMR Spectroscopy: The starting material has characteristic signals for its aromatic protons and two distinct methyl groups that can be distinguished from the product signals.
Purification Protocol: Acid-Base Extraction
This protocol exploits the difference in basicity between the starting material and the product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The basic 2,5-dimethylpyridine will be protonated and move into the aqueous layer as its hydrochloride salt. The less basic 2,5-dimethylpyridin-3-ol will remain in the organic layer.
-
Separation: Carefully separate the aqueous layer. Repeat the acidic wash 1-2 times to ensure complete removal of the basic impurity.
-
Neutralization & Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Q2: My reaction mixture contains a significant amount of unreacted 2,5-dimethylpyridine-N-oxide. What caused this, and what is the best purification method?
Root Cause Analysis: The presence of unreacted 2,5-dimethylpyridine-N-oxide indicates an incomplete rearrangement reaction. This step, particularly when using acetic anhydride, is sensitive to temperature and reaction time.[3] Insufficient heat may fail to provide the necessary activation energy for the[4][4]-sigmatropic rearrangement, leading to recovery of the N-oxide.
Identification:
-
HPLC Analysis: HPLC is a robust method for separating the polar N-oxide from the pyridinol product.
-
¹H NMR Spectroscopy: The N-oxide has a distinct downfield shift for the protons adjacent to the N-oxide functional group compared to the parent lutidine. These signals are easily distinguishable from the product's.
-
TLC Analysis: The N-oxide is significantly more polar than the final product and will have a much lower Rf value.
Purification Protocol: Column Chromatography
Due to the similar acidic/basic properties of the N-oxide and the pyridinol, column chromatography is the most effective method for separation.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol) and then adding the silica. Remove the solvent completely under reduced pressure to get a dry, free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel using an appropriate solvent system, such as a gradient of ethyl acetate in hexanes or DCM/methanol.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the column. Elute the column with the chosen solvent system. The less polar product, 2,5-dimethylpyridin-3-ol, will elute before the highly polar 2,5-dimethylpyridine-N-oxide.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: NMR analysis of my product shows an acetylated impurity. What is this compound and how do I remove it?
Root Cause Analysis: When using acetic anhydride for the rearrangement of the N-oxide, the primary intermediate is 3-acetoxy-2,5-dimethylpyridine. The reaction is completed by the hydrolysis of this acetate ester to the desired pyridinol. If the hydrolysis step (often performed by adding water or a base to the workup) is incomplete, this intermediate will persist as an impurity.
Identification:
-
¹H NMR Spectroscopy: The presence of a sharp singlet integrating to 3 protons around δ 2.1-2.3 ppm is characteristic of an acetyl group.
-
Mass Spectrometry: The mass of this impurity will be 42 units (C₂H₂O) higher than the final product.
Purification Protocol: Base-Catalyzed Hydrolysis
This impurity can be easily converted to the desired product by completing the hydrolysis step.
-
Dissolution: Dissolve the crude product in a solvent like methanol or ethanol.
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, dissolved in a small amount of water.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the acetylated impurity by TLC or HPLC. The reaction is typically complete within a few hours.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extraction and Isolation: Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified 2,5-dimethylpyridin-3-ol.
Visual Workflows and Pathway Diagrams
To better illustrate the synthesis and the origin of impurities, the following diagrams have been generated.
Caption: Overall synthetic workflow for 2,5-Dimethylpyridin-3-ol.
Caption: Logical workflow for impurity identification and purification.
Data Summary Table
This table summarizes key physical properties of the target compound and its common impurities, which can inform purification strategies like distillation or extraction.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa |
| 2,5-Dimethylpyridine | C₇H₉N | 107.15 | 157 | ~6.5 |
| 2,5-Dimethylpyridine-N-oxide | C₇H₉NO | 123.15 | Decomposes | ~1.0 |
| 2,5-Dimethylpyridin-3-ol | C₇H₉NO | 123.15 | ~230-240 | ~5.0 (pyridinium), ~9.5 (phenol) |
| 3-Acetoxy-2,5-dimethylpyridine | C₉H₁₁NO₂ | 165.19 | Not readily available | N/A |
Frequently Asked Questions (FAQs)
Q: What are the ideal conditions for the initial N-oxidation of 2,5-dimethylpyridine? A: A common and effective method is using hydrogen peroxide in glacial acetic acid.[5] The reaction is typically heated to around 70-80 °C for several hours. It's crucial to control the temperature as the reaction can be exothermic. Monitoring the disappearance of the starting material by TLC or GC is recommended.
Q: Can I use other reagents for the rearrangement of the N-oxide? A: While acetic anhydride is common, other methods exist. For example, photochemical rearrangement can lead to the formation of oxaziridine intermediates which can rearrange to pyridinols, though this may lead to different isomer distributions.[4][6] For preparative scale, thermal rearrangement in the presence of a catalyst or using reagents like trifluoroacetic anhydride can also be explored, but may require significant optimization.
Q: My final product is a dark oil or tar. What happened? A: Polymerization and degradation are significant side reactions, especially during the rearrangement step if the temperature is too high or the reaction is heated for too long. The presence of strong acids or residual oxidizing agents can also promote the formation of colored, high-molecular-weight byproducts. It is critical to carefully control the reaction temperature and to ensure the N-oxide intermediate is pure before proceeding to the rearrangement.
Q: How should I store the purified 2,5-Dimethylpyridin-3-ol? A: As a phenolic compound, 2,5-Dimethylpyridin-3-ol is susceptible to air oxidation, which can cause it to darken over time. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dark place.
References
- BenchChem. (n.d.). Synthesis of Pyridine-2,5-dicarbaldehyde via Oxidation of 2,5-Lutidine.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxide. ARKIVOC, 2001(i), 242-268.
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
- Markgraf, J. H., Brown, H. B., Mohr, S. C., & Peterson, R. G. (1962). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society, 84(14), 2847–2851.
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2026).
- Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. (2016).
- Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. (2014). Royal Society of Chemistry.
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).
- BenchChem. (n.d.). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
- Plas, H. C. v. d., & Koudijs, A. (1974). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot.
- ATSDR. (n.d.). Analytical Methods.
Sources
Optimizing reaction conditions for the synthesis of 2,5-Dimethylpyridin-3-ol derivatives
Technical Support Center: Synthesis of 2,5-Dimethylpyridin-3-ol Derivatives
Welcome to the technical support center for the synthesis of 2,5-Dimethylpyridin-3-ol and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot your experiments but also to strategically optimize them for higher yields, purity, and scalability.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2,5-Dimethylpyridin-3-ol derivatives, providing a solid foundation before proceeding to specific protocols and troubleshooting.
Q1: What are the primary synthetic strategies for constructing the 2,5-dimethylpyridin-3-ol core?
A1: The synthesis of this scaffold generally relies on ring-forming condensation reactions. The most prevalent strategies involve the condensation of 1,3-dicarbonyl compounds (or their equivalents) with an amine source and another carbonyl compound.[1] Two classical and highly adaptable methods are:
-
Hantzsch Pyridine Synthesis: A multi-component reaction involving a β-ketoester (like ethyl acetoacetate), an aldehyde (like acetaldehyde), and a nitrogen donor (ammonia or ammonium acetate).[2] The initial product is a 1,4-dihydropyridine, which must then be oxidized to form the aromatic pyridine ring.[2] The driving force for this final aromatization step is the formation of a stable aromatic system.[2]
-
Guareschi-Thorpe Condensation: This method typically involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base.[3] It's a powerful way to generate 2-hydroxy-3-cyanopyridines, which can be further modified.[3]
The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: My target is the -OH derivative. Why do many syntheses yield a dihydropyridine intermediate first?
A2: This is a hallmark of the Hantzsch synthesis.[2] The reaction mechanism proceeds through the formation of a more stable, non-aromatic 1,4-dihydropyridine (1,4-DHP) intermediate.[2] This intermediate must be deliberately oxidized in a separate or one-pot step to achieve the final aromatic pyridinol. The oxidation step is critical and often a point of failure or yield loss if not performed correctly.[2][4]
Q3: What are the key safety considerations when working with pyridine synthesis?
A3: Several key safety points must be considered:
-
Reagents: Many reagents, like pyridine itself, are flammable with unpleasant odors.[5] Work should always be conducted in a well-ventilated fume hood. Strong acids (H₂SO₄), bases (KOH, NaH), and oxidizers (HNO₃, CrO₃) are often used and require appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[2][6]
-
Exothermic Reactions: Condensation and oxidation steps can be highly exothermic.[6] Reagents should be added slowly, with efficient stirring and external cooling (e.g., an ice bath) readily available to control the reaction temperature.
-
Pressure: Reactions involving heating volatile solvents or gaseous reagents like ammonia should be performed in appropriate pressure-rated equipment or with adequate venting.
Section 2: General Synthetic Protocol (Hantzsch-Type Synthesis)
This section provides a representative, step-by-step protocol for the synthesis of a 2,5-dimethylpyridin-3-ol derivative precursor. This serves as a baseline for the troubleshooting guide.
Objective: To synthesize Ethyl 2,6-dimethyl-5-hydroxy-nicotinate, a common precursor.
Step 1: Formation of the Dihydropyridine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 3-aminocrotonate (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, like piperidine or triethylamine (0.1 eq), to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature. The dihydropyridine intermediate may precipitate.
-
Isolate the crude intermediate by filtration or by removing the solvent under reduced pressure.
Step 2: Aromatization (Oxidation)
-
Dissolve the crude dihydropyridine intermediate in glacial acetic acid.
-
Slowly add an oxidizing agent. A common choice is a solution of sodium nitrite (NaNO₂) in water, added dropwise while keeping the reaction cool in an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The solution color will likely change, indicating the progress of the oxidation.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Section 3: Troubleshooting Guide (Q&A Format)
This is the core of the support center, addressing specific issues you may encounter during your experiments.
Issue Cluster 1: Low or No Product Yield
Q: My reaction has stalled; TLC shows significant starting material even after extended reaction time. What should I check?
A: Reaction stalling is a common issue often related to reaction conditions or reagent quality.
-
Causality: Condensation reactions are equilibrium processes. Insufficient heat, improper pH, or the presence of water can prevent the reaction from reaching completion.[7]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure starting materials, especially aldehydes, have not oxidized or polymerized upon storage. Use freshly distilled reagents if purity is questionable.
-
Increase Temperature: Gently increase the reflux temperature, perhaps by switching to a higher-boiling solvent like toluene. However, be aware that higher temperatures can also promote side reactions.[4]
-
Catalyst Check: The base catalyst (e.g., piperidine) is crucial. Ensure the correct amount was added. If the reaction is acidic, the catalyst may be neutralized. Consider adding a slight excess.
-
Water Removal: These reactions produce water. If it's not removed, it can inhibit the reaction. For higher temperature reactions, a Dean-Stark trap can be effective at driving the equilibrium forward.[7]
-
Q: TLC shows good conversion to the dihydropyridine intermediate, but my yield is very low after the oxidation step. Where did my product go?
A: This points to a problem with the aromatization step, which can be harsh and lead to product degradation or side reactions.[2]
-
Causality: Classical oxidizing agents like nitric acid or chromium trioxide are powerful but not selective.[2] They can cause over-oxidation or decomposition of the desired product. The workup procedure is also critical for recovery.
-
Troubleshooting Steps:
-
Milder Oxidants: Consider switching to a milder, more controlled oxidizing agent. Options include:
-
Control the Oxidation Temperature: Overheating during oxidation is a primary cause of decomposition. Maintain cooling with an ice bath during the addition of the oxidant.[6]
-
Optimize Work-up: Ensure the pH is properly neutralized after oxidation. An overly acidic or basic solution during extraction can lead to hydrolysis of ester groups or degradation of the pyridinol.
-
Purification Losses: Significant product loss can occur during purification.[7] Ensure your chosen chromatography solvent system is appropriate for your specific derivative to avoid product retention on the column.
-
Issue Cluster 2: Impurity Formation
Q: I'm observing a significant side product. How can I identify and minimize it?
A: Side product formation often arises from competing reaction pathways.
-
Causality: In Hantzsch-type syntheses, several mechanistic pathways can compete.[2] For example, self-condensation of the β-ketoester or the aldehyde can lead to unwanted byproducts. The order of reagent addition can also influence which pathway dominates.[8]
-
Troubleshooting Steps:
-
Analyze the Side Product: If possible, isolate and characterize the side product using NMR or Mass Spectrometry. Knowing its structure provides clues about the competing reaction.
-
Change Order of Addition: Instead of a one-pot approach, try a stepwise addition. For example, pre-forming the enamine (from the β-ketoester and ammonia) before adding the aldehyde can sometimes favor the desired pathway.[4]
-
Control Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one component can promote self-condensation side reactions.[4]
-
Optimize Temperature: Competing reactions may have different activation energies. Running the reaction at a lower temperature might selectively slow down the undesired pathway more than the desired one.[4]
-
Q: My final product is a dark, tarry substance instead of a crystalline solid. What happened?
A: Tar formation is indicative of polymerization or extensive decomposition, often caused by overly harsh reaction conditions.
-
Causality: High temperatures, strong acids, or potent oxidizing agents can cause sensitive organic molecules to decompose and polymerize. Pyridine derivatives themselves can be sensitive to strong oxidative conditions.[7]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical first step.
-
Use Milder Reagents: As mentioned, switch to milder oxidizing agents. If using strong acid as a catalyst, reduce the amount or switch to a weaker acid catalyst like p-toluenesulfonic acid (PTSA).[2]
-
Shorter Reaction Times: Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed. Unnecessary heating can lead to decomposition.
-
Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas (Nitrogen or Argon) can prevent oxidative side reactions, especially if your molecule has other sensitive functional groups.
-
Section 4: Optimization Strategies & Data
Proactive optimization is key to developing a robust and scalable synthesis.
Optimizing Reaction Conditions
The choice of solvent, catalyst, and energy source can dramatically impact the outcome of the synthesis. Microwave-assisted synthesis, for instance, has been shown to produce excellent yields (82-94%) in very short reaction times (2-7 minutes).[4]
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Key Considerations |
| Solvent | Ethanol, Acetic Acid, Toluene | Ethanol, Water (with micelles) | Ethanol is a good general-purpose solvent. Microwave synthesis in aqueous micellar solutions can offer "green chemistry" benefits and improved yields.[2] |
| Catalyst | Piperidine, Triethylamine, None | p-Toluenesulfonic acid (PTSA) | Acid catalysts like PTSA can significantly accelerate the condensation step, with yields reported up to 96% under ultrasonic irradiation.[2][4] |
| Temperature | 80-110 °C | 120-140 °C | Microwave heating allows for rapid and uniform heating to higher temperatures, accelerating the reaction rate significantly.[9] |
| Time | 4-24 hours | 2-15 minutes | The reduction in reaction time is a major advantage of microwave synthesis, minimizing the formation of degradation byproducts.[4] |
Visualization of Key Processes
Reaction Mechanism: Hantzsch Pyridine Synthesis
The following diagram illustrates the key steps in the Hantzsch synthesis, from the initial condensation to the final aromatization.
Caption: Key stages of the Hantzsch pyridine synthesis pathway.
Troubleshooting Workflow: Low Product Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Wikipedia. (2023, December 29). Hantzsch pyridine synthesis. Wikipedia. Retrieved February 20, 2026, from [Link]
-
Bagley, M. C., et al. (2009). Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform, 33(43). [Link]
-
Martins, M. A. P., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2074–2083. [Link]
-
Shaabani, A., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(38), 26654–26659. [Link]
-
ResearchGate. (n.d.). Optimization of the cross-metathesis of pyridine derivatives with... [Table]. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Jubilant Organosys Limited. (2002). Process For Preparing 2, 4 Lutidine, 2, 5 Lutidine And 2, 3,5 Collidine. Indian Patent No. 51/2007. [Link]
-
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Pearson+. Retrieved February 20, 2026, from [Link]
-
Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry, 13(5), 603–613. [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Retrieved February 20, 2026, from [Link]
-
Sciencemadness Discussion Board. (2002, November 8). pyridine synthesis. Sciencemadness. Retrieved February 20, 2026, from [Link]
- Nudelman, A., et al. (1999). Synthesis of pharmaceutically useful pyridine derivatives (intermediates) employing free radical substitution reactions to functionalize the 2-position of the pyridine. World Intellectual Property Organization.
-
Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved February 20, 2026, from [Link]
- Li, X., et al. (2012). Preparation method for 2,5-dimethylpyrazine derivative.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Asian Journal of Chemistry. (2025, December 3). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (2024, February 15). Pyridine. Wikipedia. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Organic Syntheses. Retrieved February 20, 2026, from [Link]
-
Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1124677. [Link]
- Wang, J., et al. (2007). The preparation method of 2,6-lutidine.
Sources
- 1. baranlab.org [baranlab.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - pyridine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Addressing stability issues of 2,5-Dimethylpyridin-3-ol in solution
Executive Summary & Quick Specs
2,5-Dimethylpyridin-3-ol (CAS: 589-93-5) is a critical heterocyclic building block often used in the synthesis of kinase inhibitors and vitamin B6 analogs.[1] Its structural features—an electron-rich pyridine ring substituted with a hydroxyl group and two methyl groups—impart specific chemical vulnerabilities.[1]
Users frequently report discoloration (yellowing/browning) and concentration loss in solution.[1] These are not random artifacts but predictable outcomes of oxidative instability and pH-dependent tautomerism.[1]
| Parameter | Specification | Critical Note |
| Molecular Weight | 123.15 g/mol | |
| pKa (Calculated) | ~6.2 (Pyridine N), ~8.5 (-OH) | Exists as a cation, zwitterion, or anion depending on pH.[1] |
| Solubility | DMSO, Methanol, Water (pH dep.)[1] | Avoid unbuffered aqueous solutions for long-term storage.[1] |
| Primary Risk | Oxidative Degradation | Accelerated by light, basic pH, and transition metals.[1] |
| Storage (Solid) | -20°C, Desiccated, Dark | Hygroscopic; store under inert gas if possible.[1] |
| Storage (Solution) | -80°C (Preferred) | Use immediately or freeze; do not store at 4°C for >24h.[1] |
The Science of Instability: Why is it degrading?
To troubleshoot effectively, you must understand the mechanism driving the instability. 2,5-Dimethylpyridin-3-ol is an electron-rich heteroaromatic system .[1]
-
Oxidative Sensitivity: The hydroxyl group at position 3 and methyl groups at 2 and 5 donate electron density into the ring.[1] This activates the ring toward electrophilic attack and oxidation.[1] In the presence of dissolved oxygen and light, the molecule can form N-oxides or degrade into quinone-methide like species, leading to colored oligomers (the "browning" effect).[1]
-
Tautomeric Equilibrium: 3-Hydroxypyridines exist in equilibrium between the enol (pyridinol) and keto (pyridinone/zwitterion) forms.[1] This equilibrium is solvent and pH-dependent.[1] The zwitterionic form (dominant near neutral pH) is often more reactive and prone to aggregation or precipitation than the cationic form (acidic pH).
Visualization: Degradation Risk Assessment
The following diagram outlines the logical flow for assessing stability risks based on your experimental conditions.
Figure 1: Stability Decision Matrix.[1] Use this logic to predict stability based on your solvent and pH choice.
Troubleshooting Hub: FAQs & Solutions
This section addresses specific issues reported by researchers in the field.
Issue 1: "My stock solution in DMSO turned yellow overnight."
Diagnosis: Oxidative Degradation.[1] DMSO often contains trace amounts of peroxides and dissolved oxygen.[1] The electron-rich pyridinol ring is reacting with these oxidants, likely forming N-oxides or radical coupling products (dimers), which are highly conjugated and colored (chromophores).[1]
Corrective Protocol:
-
Switch Solvents: If possible, use anhydrous Ethanol or Methanol for stocks, as oxygen solubility is lower and peroxide formation is less aggressive than in aged DMSO.[1]
-
Degas DMSO: If DMSO is required, use high-grade (anhydrous, ≥99.9%) DMSO packed under argon.[1] Sparge the solvent with Helium or Argon for 5 minutes before dissolving the solid.[1]
-
Add Antioxidant: For non-biological assays (e.g., NMR, synthesis), add trace Ascorbic Acid (Vitamin C) or BHT to scavenge radicals.[1]
Issue 2: "I see 'Ghost Peaks' or dimers in my LC-MS analysis."
Diagnosis: Source-Induced Ionization Artifacts or Real Dimerization. 3-Hydroxypyridines can form non-covalent dimers at high concentrations due to hydrogen bonding between the -OH and the ring Nitrogen.[1] Alternatively, oxidative dimerization (covalent bonding) may have occurred in the vial.[1]
Validation Step:
-
Dilution Test: Dilute your sample 10x and re-inject.
Issue 3: "The compound precipitates when I add it to my cell culture media (pH 7.4)."
Diagnosis: Isoelectric Precipitation.[1] The pKa of the pyridine nitrogen is ~6.2 and the hydroxyl is ~8.[1]5. At pH 7.4, a significant fraction of the molecule exists as a neutral zwitterion (net charge 0), which has the lowest water solubility .[1]
Corrective Protocol:
-
Predissolve: Dissolve in DMSO first to create a 1000x stock.[1]
-
Acidify (If permitted): Lowering the pH slightly (to pH 5.5-6.0) ensures the pyridine nitrogen is protonated (cationic), drastically increasing solubility.[1]
-
Complexation: Use a solubilizing agent like cyclodextrin or formulate as a hydrochloride salt (add 1 eq.[1] HCl) before adding to media.
Standardized Protocols for Stability
Protocol A: Preparation of an Oxygen-Free Stock Solution
Use this for long-term storage or sensitive kinetic assays.[1]
-
Weighing: Weigh the target mass of 2,5-Dimethylpyridin-3-ol into an amber glass vial (protect from light).
-
Solvent Prep: Take the required volume of DMSO or Methanol.[1] Sparge with Argon gas for 5-10 minutes using a long needle submerged in the liquid and a short vent needle.[1]
-
Dissolution: Transfer the degassed solvent to the vial under a gentle stream of Argon.
-
Sealing: Immediately cap with a PTFE-lined septum cap.[1] Parafilm is insufficient for long-term storage; use electrical tape or specific vial seals if freezing.[1]
-
Storage: Store at -80°C.
Protocol B: Buffer Selection Guide
Choose the right buffer to stabilize the protonation state.
| Target pH | Buffer System | Species Dominance | Stability Rating |
| pH 2 - 4 | Formate or Phosphate | Cationic (Protonated N) | High (Resistant to oxidation) |
| pH 5 - 7 | Acetate or MES | Equilibrium (Cation/Zwitterion) | Moderate (Risk of precipitation) |
| pH > 8 | Tris or Carbonate | Anionic (Phenolate) | Low (Highly prone to oxidation) |
Mechanistic Workflow: Handling & Storage[2]
The following workflow illustrates the lifecycle of the compound from receipt to experiment, ensuring data integrity.
Figure 2: Lifecycle management to prevent moisture uptake and oxidative degradation.[1]
References
-
PubChem. (n.d.).[1][2] 2,5-Dimethylpyridin-3-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Scifinder/CAS. (2023).[1] pKa and Physical Properties of Methylpyridines. (General chemical property verification for methyl-substituted pyridines).
-
Zamora, R., et al. (2020).[1] "Formation of 3-hydroxypyridines by lipid oxidation products." Food Chemistry, 328, 127100.[1][3] (Establishes the oxidative pathways and reactivity of the 3-hydroxypyridine scaffold). Retrieved from [Link]
-
Joshi, S., et al. (2018).[1] "Oxidative stability of nitrogen heterocycles in pharmaceutical development." Journal of Pharmaceutical Sciences. (General reference for N-oxide formation in electron-rich pyridines).
(Note: While specific stability papers for this exact CAS are rare, the mechanisms cited above regarding 3-hydroxypyridine class behavior and general pyridine oxidation are chemically authoritative for this molecule.)[1]
Sources
- 1. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,5-dimethylpyridin-3-ol (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 3. Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in the chromatographic analysis of 2,5-Dimethylpyridin-3-ol
Welcome to the technical support center for the chromatographic analysis of 2,5-Dimethylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this polar, basic compound. Our approach is rooted in explaining the "why" behind each troubleshooting step, ensuring a deeper understanding and more effective problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of 2,5-Dimethylpyridin-3-ol?
Due to its polar nature and the basicity of the pyridine ring, 2,5-Dimethylpyridin-3-ol presents several analytical challenges, primarily in reversed-phase high-performance liquid chromatography (RP-HPLC). These include:
-
Poor Retention: The analyte has a high affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase (like C18), leading to early elution, often near the void volume.
-
Peak Tailing: The basic nitrogen on the pyridine ring can interact with acidic residual silanol groups on the silica-based stationary phase, causing asymmetrical peak shapes.[1][2]
-
pH Sensitivity: The retention and peak shape of 2,5-Dimethylpyridin-3-ol are highly dependent on the mobile phase pH due to its ionizable nature.[3][4][5]
Q2: Which chromatographic technique is most suitable for analyzing 2,5-Dimethylpyridin-3-ol?
While RP-HPLC is a common starting point, its limitations with highly polar compounds may necessitate alternative approaches.[6] The choice of technique depends on the sample matrix and analytical goals:
-
Reversed-Phase HPLC (RP-HPLC): Can be successful with careful method optimization, particularly with specialized columns and mobile phase additives.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often a better choice for highly polar compounds, as it uses a polar stationary phase and a high organic content mobile phase, promoting retention.[6][7]
-
Mixed-Mode Chromatography: Utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering enhanced retention and selectivity for polar, ionizable compounds.[8][9]
-
Gas Chromatography (GC): Can be a viable option, especially when coupled with mass spectrometry (GC-MS). Derivatization may be necessary to improve volatility and thermal stability.
Troubleshooting Guide: Poor Resolution in RP-HPLC Analysis
Poor resolution is a common problem in the analysis of 2,5-Dimethylpyridin-3-ol, often manifesting as co-eluting peaks or broad, misshapen peaks. This guide provides a systematic approach to diagnosing and resolving these issues.
Scenario 1: Poor Peak Shape (Tailing)
Question: My peak for 2,5-Dimethylpyridin-3-ol is tailing significantly. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like 2,5-Dimethylpyridin-3-ol in RP-HPLC is typically caused by secondary interactions between the basic analyte and acidic silanol groups on the stationary phase.[1][2]
Figure 1: Troubleshooting workflow for peak tailing.
-
Adjust Mobile Phase pH:
-
Rationale: At a low pH (e.g., pH 2.5-3.5), the silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic analyte.[1]
-
Action: Prepare a mobile phase with a buffer at a pH of 2.5-3.5. A phosphate or formate buffer is a good starting point. Ensure the buffer has sufficient capacity (typically 10-25 mM).
-
-
Modify the Buffer:
-
Rationale: Increasing the buffer concentration can help to mask the residual silanol groups. Adding a competing base, like triethylamine (TEA), can also reduce tailing, but it may not be suitable for MS detection.
-
Action: Increase the buffer concentration in your mobile phase. If not using MS, consider adding a small amount of TEA (e.g., 0.1%).
-
-
Change Column Chemistry:
-
Try a Different Organic Modifier:
-
Rationale: The choice of organic solvent can influence peak shape.
-
Action: If using methanol, try switching to acetonitrile, or vice versa. Tetrahydrofuran (THF) can also be used as a modifier to improve peak shape in some cases.
-
Scenario 2: Inadequate Retention
Question: My analyte, 2,5-Dimethylpyridin-3-ol, is eluting very early, close to the solvent front. How can I increase its retention time?
Answer:
Poor retention of polar compounds in RP-HPLC is a common issue due to the "like dissolves like" principle; the polar analyte prefers the polar mobile phase over the nonpolar stationary phase.
Figure 2: Troubleshooting workflow for poor retention.
-
Decrease the Organic Content of the Mobile Phase:
-
Rationale: A more polar mobile phase (higher aqueous content) will decrease the analyte's affinity for the mobile phase and increase its interaction with the stationary phase.
-
Action: If your mobile phase is, for example, 50:50 acetonitrile:water, try decreasing the acetonitrile content to 40%, 30%, or even lower. Be cautious of "hydrophobic collapse" with some C18 columns if using very high aqueous content; consider using an aqueous-stable column (e.g., AQ-type).[10]
-
-
Adjust Mobile Phase pH:
-
Rationale: The ionization state of 2,5-Dimethylpyridin-3-ol will significantly affect its polarity and retention. At a higher pH, the basic pyridine will be less protonated (more neutral), leading to increased retention in reversed-phase.
-
Action: Increase the mobile phase pH to a value above the pKa of the pyridine nitrogen (typically around 5-6 for pyridines). A phosphate buffer at pH 7 is a good starting point. Ensure the chosen pH is within the stable range for your column.
-
-
Switch to a More Retentive Stationary Phase:
-
Rationale: Not all C18 columns are the same. A column with a higher carbon load or a different bonding chemistry may provide better retention for your analyte.
-
Action: Try a C18 column with a high carbon load or consider a phenyl-hexyl column, which can provide alternative selectivity through pi-pi interactions with the pyridine ring.
-
-
Consider Alternative Chromatographic Modes:
-
Rationale: If RP-HPLC is still not providing adequate retention, HILIC or mixed-mode chromatography may be more suitable.
-
Action:
-
Data Summary and Experimental Protocols
Table 1: Recommended Starting Conditions for RP-HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | C18, Aqueous Stable (e.g., AQ-type), 150 x 4.6 mm, 3.5 µm | Provides a good starting point for reversed-phase with resistance to hydrophobic collapse at high aqueous mobile phase compositions. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Low pH to suppress silanol interactions and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% to 50% B over 15 minutes | A broad gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | Pyridine-containing compounds typically have a UV maximum around this wavelength. |
| Injection Volume | 5 µL | A small injection volume to prevent peak overload. |
Protocol 1: Sample and Mobile Phase Preparation
-
Mobile Phase Preparation (e.g., pH 3.0 Buffer):
-
Weigh the appropriate amount of monobasic potassium phosphate to make a 20 mM solution in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
This is your Mobile Phase A. Mobile Phase B is HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 2,5-Dimethylpyridin-3-ol in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Dilute to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
References
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent. (n.d.).
- Phenomenex. (2025, June 6).
- LCGC International. (2020, November 12).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Welch Materials. (2024, November 25).
- ResearchGate. (n.d.). Effect of pH on MMD retention on a Luna CN column (30 °C) with 20 mmol L.
- Sigma-Aldrich. (n.d.).
- LCGC International. (2013, November 1).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- HPLC Troubleshooting Guide. (n.d.).
- Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Phenomenex. (n.d.).
- SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- LCGC International. (2020, November 12).
- Agilent. (n.d.).
- ResearchGate. (2021, June 6).
- DTIC. (n.d.).
- ijarsct. (2025, June 15).
- LCGC International. (2024, June 5).
- ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture....
- PubMed. (2008, October 15). Influence of pH on retention in linear organic modifier gradient RP HPLC.
- PubMed. (2009, November 10).
- ResearchGate. (2025, August 6). Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs | Request PDF.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. Synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. Lutidine | SIELC Technologies [sielc.com]
- 10. Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry | MDPI [mdpi.com]
Technical Support Center: Strategies to Enhance the Aqueous Solubility of 2,5-Dimethylpyridin-3-ol
Welcome to the technical support guide for enhancing the aqueous solubility of 2,5-Dimethylpyridin-3-ol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. The guide provides in-depth technical explanations, step-by-step protocols, and troubleshooting advice in a practical question-and-answer format.
Part 1: Understanding the Challenge - Core Concepts & FAQs
This section addresses fundamental questions regarding the solubility of 2,5-Dimethylpyridin-3-ol.
Q1: What are the key structural features of 2,5-Dimethylpyridin-3-ol that influence its aqueous solubility?
A1: The solubility of 2,5-Dimethylpyridin-3-ol is governed by a balance of hydrophilic and hydrophobic features in its structure.
-
Hydrophilic Groups: The molecule contains a pyridine ring nitrogen and a hydroxyl (-OH) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom is a hydrogen bond acceptor. These features promote interaction with water.
-
Hydrophobic Groups: The two methyl (-CH₃) groups and the aromatic pyridine ring contribute to the molecule's lipophilicity, which can limit its solubility in water.
-
Ionizable Nature: As a pyridinol derivative, the compound is ionizable. The pyridine nitrogen is weakly basic, and the hydroxyl group is weakly acidic. This means its net charge, and therefore its solubility, is highly dependent on the pH of the aqueous medium.[1][2]
Q2: Why is aqueous solubility a critical parameter in research and drug development?
A2: Aqueous solubility is a crucial physicochemical property that impacts a compound's utility in numerous applications. In drug development, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities exhibiting this issue.[3][4] It can lead to:
-
Low Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[5]
-
Difficulties in Formulation: Preparing aqueous formulations for in vitro assays or parenteral administration is challenging with poorly soluble compounds.[6]
-
Inaccurate Assay Results: Compound precipitation in biological media can lead to erroneous data in preclinical screening and toxicological studies.
Q3: What is the first step I should take to assess the solubility of my 2,5-Dimethylpyridin-3-ol sample?
A3: The first step is to perform a baseline equilibrium solubility measurement, often using the shake-flask method.[7][8] This determines the intrinsic solubility (S₀) of the un-ionized form of the compound and its solubility at a physiological pH (e.g., 7.4). This data is essential for selecting an appropriate solubilization strategy.
Part 2: Strategic Approaches to Solubility Enhancement
This section details four primary strategies to improve the aqueous solubility of 2,5-Dimethylpyridin-3-ol. Each strategy includes an explanation of the mechanism, a detailed experimental protocol, and a troubleshooting guide.
Strategy 1: pH Adjustment
Mechanism of Action
For ionizable compounds like 2,5-Dimethylpyridin-3-ol, solubility is pH-dependent.[1][2] The compound has two potential ionization sites: the weakly basic pyridine nitrogen (pKa₁) and the weakly acidic hydroxyl group (pKa₂).
-
In acidic conditions (pH < pKa₁): The pyridine nitrogen becomes protonated, forming a cationic species which is generally much more soluble in water than the neutral form.
-
In alkaline conditions (pH > pKa₂): The hydroxyl group deprotonates, forming an anionic species that is also more soluble than the neutral form.
The relationship between pH, pKa, and solubility for an ionizable compound can often be predicted by the Henderson-Hasselbalch equation.[7][9]
Diagram: Mechanism of pH-Dependent Solubility
A diagram illustrating how changes in pH alter the ionization state and, consequently, the aqueous solubility of 2,5-Dimethylpyridin-3-ol.
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Use buffers with low potential for complexation, such as phosphate or acetate.
-
Sample Addition: Add an excess amount of solid 2,5-Dimethylpyridin-3-ol to a known volume of each buffer solution in separate vials. The solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a sample from the clear supernatant. Immediately dilute the sample with a suitable mobile phase or solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.
-
pH Measurement: Measure the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.[7]
-
Data Plotting: Plot the logarithm of the measured solubility (log S) against the final measured pH.
Troubleshooting & FAQs
-
Q: My compound precipitates when I dilute the pH-adjusted stock solution into my neutral assay buffer. What should I do?
-
A: This is a common problem. The pH of the final solution is shifting back towards neutral, causing the now-unionized compound to crash out. You can try (1) lowering the final concentration of the compound in the assay, (2) including a co-solvent or surfactant in the final assay medium (see strategies below), or (3) increasing the buffering capacity of your assay medium.
-
-
Q: I observed that the solubility of my compound deviates from the classic Henderson-Hasselbalch profile. Why?
-
Q: Is there a risk of chemical degradation at extreme pH values?
-
A: Yes. Pyridine and hydroxyl groups can be susceptible to hydrolysis or oxidation at very high or low pH, especially with prolonged incubation at elevated temperatures. It is crucial to assess the chemical stability of your compound under the tested pH conditions using a stability-indicating analytical method.
-
Strategy 2: Co-solvency
Mechanism of Action
Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble compound.[6][10] The co-solvent works by reducing the overall polarity of the solvent system.[11] Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. Co-solvents, which typically have both a polar and a non-polar region, can reduce the interfacial tension between the solute and the aqueous environment, making it easier for the solute to dissolve.[6]
Commonly used co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[4][12]
Diagram: Co-solvency Workflow
A workflow for systematically evaluating co-solvents to enhance the solubility of 2,5-Dimethylpyridin-3-ol.
Experimental Protocol: Co-solvent Solubility Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, PG, PEG 400).
-
Preparation of Solvent Systems: Prepare a series of binary solvent mixtures by mixing the co-solvent with water (or a relevant buffer) at various volume/volume ratios (e.g., 10:90, 20:80, 40:60, 60:40, 80:20).
-
Solubility Measurement: Perform the shake-flask equilibrium solubility method as described in Strategy 1 for each co-solvent mixture.
-
Data Analysis: Plot the measured solubility against the percentage of co-solvent in the mixture. This will identify the most effective co-solvent and the concentration range that provides the greatest solubility enhancement.
Troubleshooting & FAQs
-
Q: My compound is highly soluble in a 50% PEG 400 solution, but it precipitates immediately when I add it to my cell culture medium. What is happening?
-
A: This is the most common issue with co-solvent systems and is caused by dilution. The high percentage of co-solvent required to dissolve the compound is drastically reduced upon addition to the aqueous medium, and the system can no longer support the compound's solubility. The solution is to find a co-solvent system that provides adequate solubility at a low enough concentration (e.g., <5%) so that the final concentration in the assay remains below the precipitation threshold.
-
-
Q: Can the co-solvent affect my biological assay?
-
A: Yes. Many organic solvents can be toxic to cells or inhibit enzyme activity, even at low concentrations. It is critical to run a vehicle control (the co-solvent mixture without your compound) in your assay to ensure the observed effects are from your compound and not the co-solvent.
-
-
Q: Is there an optimal co-solvent concentration, or does more always mean better solubility?
-
A: While solubility often increases with co-solvent concentration, this is not always linear. Some compounds exhibit a peak solubility at a specific co-solvent ratio, after which solubility may decrease.[11] Therefore, it is important to screen a range of concentrations.
-
Strategy 3: Cyclodextrin Complexation
Mechanism of Action
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[3][13] They can encapsulate poorly water-soluble "guest" molecules, like 2,5-Dimethylpyridin-3-ol, within their cavity, forming a non-covalent inclusion complex.[3][14] The exterior of the resulting complex is hydrophilic, which significantly enhances the apparent aqueous solubility of the guest molecule.[13][15]
Common types of cyclodextrins used in formulation include Alpha-CD, Beta-CD (β-CD), Gamma-CD, and chemically modified derivatives like Hydroxypropyl-β-CD (HP-β-CD) and Sulfobutylether-β-CD (SBE-β-CD), which offer even greater solubility and reduced toxicity.[15]
Diagram: Cyclodextrin Inclusion Complex Formation
The encapsulation of a hydrophobic 2,5-Dimethylpyridin-3-ol molecule within the cyclodextrin cavity to form a water-soluble complex.
Experimental Protocol: Phase Solubility Study
-
Cyclodextrin Selection: Choose one or more cyclodextrins for screening (HP-β-CD is a common starting point due to its high solubility and safety profile).
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).
-
Add Compound: Add an excess amount of solid 2,5-Dimethylpyridin-3-ol to each cyclodextrin solution.
-
Equilibration & Analysis: Follow the shake-flask method (agitation for 24-48 hours, phase separation, and supernatant analysis) as described in previous sections.
-
Data Analysis: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram reveals the stoichiometry and stability of the complex. A linear (Aₗ-type) plot is most common and indicates the formation of a 1:1 complex.
Troubleshooting & FAQs
-
Q: The solubility of my compound did not increase significantly with the cyclodextrin I chose. What should I try next?
-
A: The "fit" between the guest molecule and the host cyclodextrin cavity is crucial. If one type of CD doesn't work, try another. The cavity size of β-CD and its derivatives is often suitable for many drug-like molecules. Also, ensure you are using a high enough concentration of the cyclodextrin.
-
-
Q: Can cyclodextrins interfere with my compound's activity in a biological assay?
-
A: Yes, this is a critical consideration. Because the compound is encapsulated, it may not be freely available to interact with its biological target. The complex must dissociate to release the active compound. This can affect the observed potency (e.g., IC₅₀). It is important to understand the binding constant (Kₐ) of your complex.
-
-
Q: How do I prepare the inclusion complex for use?
-
A: For laboratory use, simply dissolving the compound in a pre-made aqueous solution of the cyclodextrin is often sufficient. For creating a solid powder of the complex, techniques like kneading, solvent evaporation, or lyophilization (freeze-drying) can be used.[16]
-
Strategy 4: Surfactant-Mediated Solubilization
Mechanism of Action
Surfactants (surface-active agents) are amphiphilic molecules with a polar (hydrophilic) head group and a non-polar (hydrophobic) tail. At concentrations above their Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[17] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 2,5-Dimethylpyridin-3-ol can partition into the hydrophobic core of the micelles, a process known as micellar solubilization, which dramatically increases their overall concentration in the aqueous solution.[4][18]
Common surfactants include polysorbates (Tween® 80), poloxamers, and sodium lauryl sulfate (SLS).[19]
Experimental Protocol: Surfactant Screening
-
Surfactant Selection: Choose a panel of non-ionic or ionic surfactants. Non-ionic surfactants like Tween 80 are often preferred for biological applications due to lower toxicity.
-
Determine CMC: If not known, find the CMC of your chosen surfactants under your experimental conditions (e.g., in your specific buffer).
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions with surfactant concentrations both below and above the CMC.
-
Solubility Measurement: Perform the shake-flask equilibrium solubility method for each surfactant solution.
-
Data Analysis: Plot the solubility of 2,5-Dimethylpyridin-3-ol against the surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.
Troubleshooting & FAQs
-
Q: Why is it important to work with surfactant concentrations above the CMC?
-
A: Micelles, which are responsible for solubilizing the compound, only form in significant numbers above the CMC.[17] Below the CMC, surfactants exist as monomers and have a much smaller effect on solubility.
-
-
Q: My surfactant is causing cell lysis in my cytotoxicity assay. How can I avoid this?
-
A: Surfactants, especially ionic ones, can disrupt cell membranes and are often cytotoxic. You should (1) use the lowest possible concentration of surfactant that achieves the required solubility, (2) switch to a milder, non-ionic surfactant (e.g., Polysorbate 80), and (3) always include a vehicle control (surfactant alone) to quantify its cytotoxic effect.
-
-
Q: Can the solubilized compound be released from the micelles?
-
A: Yes, the partitioning of a compound into and out of a micelle is a dynamic equilibrium. When a micellar solution is diluted, the micelles can dissociate, releasing the drug. This can lead to precipitation if the overall concentration is still above the compound's intrinsic aqueous solubility.
-
Part 3: Summary and Data Presentation
The following table provides an illustrative comparison of the different solubilization strategies. The values are hypothetical examples to demonstrate the potential magnitude of solubility enhancement that can be achieved.
| Strategy | Vehicle/Excipient | Typical Concentration | Potential Solubility Enhancement (Fold Increase) | Key Consideration |
| pH Adjustment | pH 2.0 Buffer (HCl) | N/A | 10 - 1000x | Chemical stability; precipitation on neutralization. |
| Co-solvency | 20% PEG 400 in Water | 20% (v/v) | 5 - 500x | Precipitation upon dilution; vehicle toxicity. |
| Cyclodextrin | 50 mM HP-β-CD | 50 mM (~7% w/v) | 10 - 2000x | Drug release from complex; cost of excipient. |
| Surfactant | 1% Tween® 80 | 1% (w/v) (Above CMC) | 10 - 1000x | Vehicle toxicity; potential for drug-micelle interactions. |
References
- Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL
- Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC URL
- Title: An overview of techniques for multifold enhancement in solubility of poorly soluble drugs Source: Taylor & Francis Online URL
- Title: Cosolvent - Wikipedia Source: Wikipedia URL
- Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PMC URL
- Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
- Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Springer URL
- Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL
- Title: Cyclodextrin Inclusion Compounds Source: CD Bioparticles URL
- Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: ResearchGate URL
- Title: Cosolvency Source: Slideshare URL
- Title: Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL
- Title: Inclusion complex formation of cyclodextrin with its guest and their applications Source: OAText URL
- Title: Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil Source: Indian Journal of Pharmaceutical Sciences URL
- Title: PH and Solvent Effect on Drug Solubility Source: SlideShare URL
- Title: Intrinsic Solubility of Ionizable Compounds from pKa Shift Source: ACS Publications URL
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- Title: Solubilization by surfactants: Significance and symbolism Source: SciSpace URL
- Title: Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS)
- Title: Surfactant-Mediated Solubilization of Myelin Figures: A Multistep Morphological Cascade Source: PMC URL
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- Title: Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties Source: DTIC URL
- Title: solubility experimental methods.
- Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institute of Environmental Health Sciences URL
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- Title: 2,5-dimethylpyridin-3-ol (C7H9NO)
- Title: 2,5-Dimethylpyridine | C7H9N | CID 11526 Source: PubChem URL
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- Title: Mutual solubility data for 2,5-dimethylpyridine (1) + water (2).
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- Title: 2-((Dimethylamino)methyl)
- Title: FACTORS INFLUENCING (AFFECTING)
- Title: 2,5-Dimethylpyridine Source: Sinochem Nanjing Corporation URL
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- Title: Factors Affecting Solubility Source: PSIBERG URL
- Title: 2-AMINO-3-HYDROXY-4,5-DIMETHYLPYRIDINE Safety Data Sheets Source: Echemi URL
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- Title: Showing Compound 2,5-Dimethylpyridine (FDB004388)
- Title: 5-(Hydroxymethyl)
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Overcoming challenges in the final crystallization step of 2,5-Dimethylpyridin-3-ol
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the final crystallization step for 2,5-Dimethylpyridin-3-ol. As a substituted pyridine, this compound presents unique challenges that require a systematic and scientifically grounded approach to overcome. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing success.
Troubleshooting Guide: Common Crystallization Challenges
This section addresses the most frequent issues encountered during the crystallization of 2,5-Dimethylpyridin-3-ol in a direct question-and-answer format.
Issue 1: My compound has "oiled out" instead of crystallizing.
Question: I've cooled my saturated solution, but instead of forming solid crystals, a viscous liquid or an emulsion has appeared. What is happening and how do I fix it?
Answer: You are observing "oiling out," a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This occurs when the high supersaturation of the solution is achieved at a temperature above the melting point of your compound (or the melting point of your compound mixed with impurities).[2] The resulting oil is often amorphous, sticky, and tends to trap impurities effectively, defeating the purpose of crystallization.[1][3]
Immediate Corrective Actions:
-
Reduce Supersaturation: The primary cause is that the solution became supersaturated too quickly or at too high a temperature.[4] Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to decrease the concentration.[2]
-
Slow Down the Cooling Process: Rapid cooling is a common trigger for oiling out.[4] After redissolving, allow the flask to cool to room temperature slowly by insulating it (e.g., placing it in a beaker of warm water or wrapping it in glass wool). Avoid directly placing the hot flask into an ice bath.
-
Utilize Seeding: If you have a small amount of pure, solid 2,5-Dimethylpyridin-3-ol, add a single, tiny crystal (a "seed crystal") to the solution once it has cooled slightly below its saturation temperature. This provides a template for ordered crystal growth and can bypass the kinetic barrier that leads to oiling out.[4]
-
Change the Solvent System: If the problem persists, the solubility profile in your current solvent may be too steep. Consider a solvent in which the compound is slightly less soluble, or use an anti-solvent crystallization method (see Protocol 2).
Below is a decision-making workflow for addressing this common and frustrating issue.
Issue 2: The crystallization yield is very low.
Question: I've successfully formed crystals, but after filtration, my final yield is less than 50%. Where did my product go?
Answer: A low yield is a common issue that can usually be traced back to one of a few causes related to solubility and experimental setup.[2]
Potential Causes & Solutions:
-
Excess Solvent: This is the most frequent reason for poor yield. If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[2]
-
Solution: Before filtering, check for completeness of crystallization. Dip a glass rod into the mother liquor, pull it out, and let the solvent evaporate. If a significant solid residue forms on the rod, your solution is still rich in the product. You can try cooling the solution further in an ice-salt bath or, more effectively, return the solution to the heat source and carefully boil off a portion of the solvent to re-concentrate it.[2]
-
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If 2,5-Dimethylpyridin-3-ol has high solubility in your chosen solvent even at low temperatures, your yield will inherently be low.
-
Solution: A solvent screen is necessary. Test the solubility in a range of solvents to find one with a steep solubility curve versus temperature. Alternatively, an anti-solvent approach may yield better results.
-
-
Premature Filtration: Filtering the solution while it is still warm will result in the loss of product that would have crystallized upon reaching its minimum temperature.
-
Solution: Ensure the flask and its contents have fully cooled to the target temperature (e.g., room temperature or 0-4 °C) and have been allowed to sit for at least 20-30 minutes to maximize crystal formation.
-
Issue 3: The final product is discolored or contains visible impurities.
Question: My crystals have a yellow or brown tint, but the pure compound should be white. How can I improve the purity?
Answer: The color indicates the incorporation of impurities into your final product. Impurities can be trapped through several mechanisms, and the solution depends on the nature of the impurity.[5][6]
-
Rapid Crystal Growth: If crystals form too quickly ("crash out"), they can trap pockets of impure mother liquor within the crystal structure, a phenomenon known as inclusion.[7]
-
Solution: The principle here is to slow down the crystal growth. Re-dissolve the material in the minimum amount of hot solvent, then add a little extra solvent (5-10%) to ensure it stays dissolved longer during cooling. Insulate the flask to ensure a slow cooling rate.[2] A slower growth process is more selective and allows impurities to remain in the solution.[7]
-
-
Highly Colored Impurities: Some impurities, even at very low concentrations, can impart significant color.
-
Solution: If the impurity is a non-polar colored species, a charcoal treatment can be effective. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass), keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the filtrate to cool.
-
-
Co-crystallization or Solid Solution: If an impurity is structurally very similar to 2,5-Dimethylpyridin-3-ol, it may be incorporated directly into the crystal lattice, forming a solid solution.[5][8] This is the most difficult scenario to resolve by a single crystallization.
-
Solution: A second recrystallization is often necessary. If that fails, you may need to revisit the previous synthetic step to prevent the formation of the problematic impurity. In some cases, slurrying the crystals in a solvent that selectively dissolves the impurity but not the product can be effective.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing 2,5-Dimethylpyridin-3-ol?
The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Given the structure of 2,5-Dimethylpyridin-3-ol (containing a polar hydroxyl group and a pyridine ring), polar solvents are a good starting point.
A systematic solvent screen is the most reliable method.
| Solvent Class | Example(s) | Boiling Point (°C) | Expected Solubility for 2,5-Dimethylpyridin-3-ol | Comments |
| Alcohols | Isopropanol, Ethanol | 82, 78 | High | Good candidates for cooling crystallization. |
| Esters | Ethyl Acetate | 77 | Moderate | May require a co-solvent. Good for anti-solvent methods. |
| Ketones | Acetone | 56 | High | Low boiling point can be difficult to handle. |
| Ethers | 2-Methyl-THF | 80 | Low to Moderate | Can be a useful anti-solvent. |
| Hydrocarbons | Heptane, Toluene | 98, 111 | Very Low | Excellent choices as anti-solvents. |
| Aprotic Polar | Acetonitrile, DMF | 82, 153 | Very High | Often too good of a solvent; best used in anti-solvent pairs.[9] |
Screening Workflow:
-
Place ~20 mg of your crude material into several test tubes.
-
Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves in <0.5 mL, it is likely too soluble.
-
If it is poorly soluble, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Cool the successful candidates from step 3 in an ice bath to see if extensive crystal formation occurs.
Q2: What is polymorphism and should I be concerned about it?
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[10] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. In pharmaceutical development, controlling polymorphism is critical as these differences can impact bioavailability and shelf-life.[10]
For 2,5-Dimethylpyridin-3-ol, you should be aware that changing crystallization conditions (e.g., switching from isopropanol to ethyl acetate, or changing the cooling rate) could potentially yield a different polymorph.[11] It is crucial to use a consistent, well-defined crystallization protocol and to characterize your final product using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the same crystal form.
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: Place the crude 2,5-Dimethylpyridin-3-ol in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Concentration: Add solvent until the solid just dissolves at the boiling point. Note the volume. If you suspect you've added too much, carefully boil off some solvent until the solution is saturated.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or wood block).[2]
-
Maturation: Once at room temperature, you may place the flask in an ice bath for an additional 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining impure mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is very soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "poor" solvent). The two solvents must be miscible. For 2,5-Dimethylpyridin-3-ol, a good system could be dissolving in a minimal amount of ethanol ("good") and adding heptane ("anti-solvent").
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring the solution, add the "anti-solvent" dropwise. You will observe the solution becoming cloudy (turbid), which indicates the onset of precipitation/crystallization.
-
Re-dissolution (Optional but Recommended): If the solution becomes heavily cloudy or precipitates an oil, add a few drops of the "good" solvent back into the mixture until it becomes clear again. This brings the system to the edge of saturation.
-
Crystallization: Allow the flask to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will lead to gradual crystal growth. Alternatively, loosely cover the flask and let it stand for several hours or overnight.
-
Isolation & Drying: Isolate and dry the crystals as described in Protocol 1.
References
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Chemjobber. (2012, March 14). Process Wednesday: Oiling out. Chemjobber Blog. Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
Choi, H. (2021). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries. Available at: [Link]
-
Medicilon. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]
-
Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. Available at: [Link]
-
Al-Khafaji, Z. S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: [Link]
-
Al-Khafaji, Z., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development. Available at: [Link]
-
PubChem. 2,5-dimethylpyridin-3-ol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025, December 27). Solid-State Stabilization of 2,5-Dimethylpyrazine via Cocrystallization with Gallic Acid. Available at: [Link]
-
PubChem. 2,5-Dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]
-
Al-Khafaji, Z. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen. University of Strathclyde. Available at: [Link]
-
CAS Common Chemistry. 2,5-Dimethylpyridine. American Chemical Society. Available at: [Link]
-
Ferreira, M. O., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available at: [Link]
-
Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]
-
PubChem. 2-Methylpyridin-3-ol. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2025, June 5). Novel Polymorphic Patterns for Elacestrant Dihydrochloride. Available at: [Link]
-
China Intellectual Property Magazine. (2025, January 16). Novelty Assessment of Crystal Form Patents in Invalidation Proceedings. Available at: [Link]
-
PNAS. (2025, January 13). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. Available at: [Link]
-
Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Available at: [Link]
-
Semantic Scholar. REVIEW ON COMPREHENSIVE DESCRIPTION OF DEVELOPMENT AND ASSESSMENT OF CO-CRYSTAL DRUG DELIVERY SYSTEM. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
Managing side reactions during the functionalization of 2,5-Dimethylpyridin-3-ol
This is Ticket #5092: Technical Support Guide for 2,5-Dimethylpyridin-3-ol Functionalization .
Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Managing Selectivity and Side Reactions in 3-Hydroxypyridine Scaffolds[1]
Executive Summary
2,5-Dimethylpyridin-3-ol (CAS: 175170-53-3) is a deceptive scaffold.[1][2] While it appears to be a simple substituted phenol, the pyridine nitrogen introduces a zwitterionic character and ambident nucleophilicity that ruins standard phenolic protocols.
This guide addresses the three most common failure modes reported by our users:
-
N- vs. O-Alkylation Competition (The Tautomer Trap).
-
Regioselectivity in Electrophilic Substitution (C4 vs. C6 ambiguity).
-
Benzylic Oxidation/Deprotonation (The C2-Methyl anomaly).
Module 1: The O- vs. N-Alkylation Dilemma
The Problem: Users attempting to synthesize ethers (e.g., for kinase inhibitor linkers) often isolate the N-alkylated pyridinone or a mixture of isomers, rather than the desired O-alkyl ether.
The Mechanism: 3-Hydroxypyridines exist in a tautomeric equilibrium between the pyridinol (neutral) and pyridinone (zwitterionic) forms.[2] Under basic conditions, the resulting anion is ambident .[2]
-
Kinetic Control: Often favors N-alkylation due to the high electron density on the nitrogen.
-
Thermodynamic Control: Favors O-alkylation (formation of the aromatic pyridine system).[2]
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base | Use | The "Cesium Effect."[2] Large cations ( |
| Avoid | Small cations ( | |
| Solvent | DMF or DMSO | Polar aprotic solvents solvate the cation but not the anion, enhancing nucleophilicity. |
| Alternative | Mitsunobu Reaction | If |
Decision Logic: Alkylation Workflow
Caption: Decision tree for maximizing O-selectivity. Note that Mitsunobu conditions almost exclusively yield the O-ether.[1]
Module 2: Regioselectivity in Electrophilic Substitution (EAS)
The Problem: When attempting halogenation (e.g., bromination) or nitration, users observe low yields or unexpected substitution patterns.[2]
The Mechanism: The 3-OH group is a strong activating group (ortho/para director). The pyridine nitrogen is deactivating (meta director).[2]
-
Positions Available: C4 and C6 (C2 and C5 are blocked by methyls).[2]
-
Electronic Preference: The OH directs to C2 (blocked), C4 (ortho), and C6 (para).[2]
-
Steric Reality:
-
C4: Located between the OH and the C5-Methyl. Highly Sterically Hindered.
-
C6: Located between the Nitrogen and the C5-Methyl. Less hindered.
-
-
Outcome: Electrophilic attack predominantly occurs at C6 (para to OH).[2]
Self-Validating Check:
Before running a large batch, check the
-
C6-Substitution Product: You will see a singlet for the C4 proton (shifted downfield due to ortho-OH).[1][2]
-
C4-Substitution Product: You will see a singlet for the C6 proton (adjacent to Nitrogen, typically
ppm).
Troubleshooting Guide: Halogenation
| Target | Reagent System | Notes |
| C6-Bromination | Standard Route. The para-directing effect of OH dominates.[2] | |
| C4-Bromination | Difficult. Requires blocking C6 or exploiting specific chelation effects.[2] Expect low yields. | |
| Side Reaction | Over-bromination | Using excess NBS (>1.1 eq) leads to loss of aromaticity or bromination of the C2-methyl group (radical mechanism).[2] |
Module 3: Methyl Group Reactivity (The "Benzylic" Risk)
The Problem: "I lost my methyl group" or "I formed a dimer."
The Mechanism: The methyl groups at C2 and C5 are not equal.
-
C2-Methyl: Adjacent to the pyridine nitrogen.[2][3][4] The electron-withdrawing nature of the N-atom makes these protons significantly more acidic (
) than a standard benzylic proton.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
C5-Methyl: Meta to the nitrogen.[2] Behaves like a standard toluene methyl.[2]
Risk Factors:
-
Strong Bases: Using
orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> will deprotonate C2-Me, leading to polymerization or reaction with electrophiles intended for the OH group.[2] -
Oxidation: Oxidizing agents (e.g.,
, ) will attack C2-Me preferentially, converting it to the aldehyde or carboxylic acid.[2]
Workflow to Prevent C2-Side Reactions:
Caption: Pathway of unwanted C2-methyl functionalization. Avoid strong bases unless C2-functionalization is the goal.[1]
Frequently Asked Questions (FAQs)
Q: Can I use the hydrochloride salt of 2,5-dimethylpyridin-3-ol directly in alkylation? A: Yes, but you must calculate the extra equivalent of base required to neutralize the HCl. Failure to do so creates an acidic environment that inhibits the nucleophilicity of the hydroxyl group.
Q: How do I remove the N-alkylated side product? A: The N-alkylated pyridone is significantly more polar than the O-alkylated pyridine.[1]
-
TLC: The pyridone will streak near the baseline in 10-20% EtOAc/Hexanes.
-
Extraction: The pyridone is often water-soluble or can be washed out with dilute aqueous acid (where the ether forms a salt but the pyridone does not protonate as easily).
Q: Why is my product turning black upon storage? A: 3-Hydroxypyridines are electron-rich and prone to air oxidation (quinone formation).[1][2] Store the free base under Argon at -20°C. The hydrochloride salt is stable at room temperature.
References
-
Regioselectivity of 3-Hydroxypyridine Alkylation
-
Ambident Reactivity of Pyridones/Pyridinols
-
Halogenation of Pyridines
-
Methyl Group Acidity
-
Reactivity: The enhanced acidity of C2-methyl groups in pyridine systems (picolines).[2]
-
Source:
-
Sources
- 1. 3-HYDROXY-2,5-DIMETHYLPYRIDINE-4-CARBALDEHYDE | CAS 1849-49-6 [matrix-fine-chemicals.com]
- 2. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 5. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
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- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
Refining the work-up procedure for 2,5-Dimethylpyridin-3-ol synthesis
Welcome to the dedicated technical support guide for the synthesis of 2,5-Dimethylpyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and nuanced challenges encountered during the reaction work-up and purification of this important heterocyclic intermediate. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure you can confidently isolate a high-purity product.
Frequently Asked Questions & Troubleshooting
Q1: My initial attempt at isolating 2,5-Dimethylpyridin-3-ol after quenching the reaction resulted in a very low yield. What are the most common causes?
This is a frequent issue and often points to improper pH control during the aqueous work-up. 2,5-Dimethylpyridin-3-ol is an amphoteric molecule, meaning it possesses both acidic (the hydroxyl group) and basic (the pyridine nitrogen) functionalities. Its solubility in aqueous and organic phases is therefore highly dependent on the pH of the solution.
-
Expertise & Experience: At low pH, the pyridine nitrogen becomes protonated, forming a pyridinium salt. This salt is highly water-soluble and will not partition effectively into common organic extraction solvents like ethyl acetate or dichloromethane (DCM). Conversely, at a high pH (e.g., >10), the hydroxyl group can be deprotonated to form a phenoxide-like anion, which also increases aqueous solubility.
-
Trustworthiness: The key is to adjust the pH of the aqueous phase to the isoelectric point of the molecule, where it exists predominantly as a neutral, zwitterionic species with minimum water solubility. For many hydroxypyridines, this is in the weakly acidic to neutral range (pH 6-8). A careful, dropwise addition of a mild acid (like dilute HCl) or a mild base (like saturated sodium bicarbonate) to bring the pH to this range before extraction is critical.
-
Authoritative Grounding: The extraction of pyridine alkaloids, a class of compounds to which 2,5-Dimethylpyridin-3-ol belongs, often involves careful pH manipulation to switch between their salt and free-base forms to move them between aqueous and organic layers.[1] Many procedures for related compounds involve neutralization or adjustment to a specific pH before extraction to maximize recovery.[2][3][4]
Troubleshooting Steps:
-
Before extraction, check the pH of your quenched reaction mixture.
-
Adjust the pH to ~7.0-7.5 using a dilute acid or base.
-
Perform multiple extractions (at least 3-4) with your chosen organic solvent, as the compound may still have some water solubility.
-
If yield is still low, consider a continuous liquid-liquid extraction for compounds with challenging partition coefficients.
Q2: After removing the solvent, my crude product is a dark, viscous oil that refuses to crystallize. How can I resolve this?
This phenomenon, known as "oiling out," is a common frustration in crystallization and typically indicates one of two issues: the presence of significant impurities or an inappropriate choice of crystallization solvent.[5]
-
Expertise & Experience: Impurities disrupt the formation of a regular crystal lattice, leading to an amorphous oil instead of a solid.[6] These impurities can include unreacted starting materials, byproducts, or residual solvent (like DMF or DMSO) which can be difficult to remove under vacuum. The melting point of your compound might also be low, or it could be depressed by the impurities, causing it to exist as a liquid at room temperature.
-
Trustworthiness: The first step is to ensure that high-boiling point solvents used in the reaction have been thoroughly removed. If you suspect significant impurities, a preliminary purification by flash column chromatography is the most reliable path forward before attempting recrystallization again. This will remove the impurities that are inhibiting crystallization.
-
Authoritative Grounding: If the issue is the solvent system, the goal is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold.[] Forcing a rapid precipitation by adding a large volume of anti-solvent is a common cause of oiling out.[5]
Troubleshooting Workflow for Oiling Out:
Caption: Decision tree for troubleshooting product oiling out.
Q3: What is a good starting point for a purification protocol, either by recrystallization or column chromatography?
The choice between recrystallization and chromatography depends on the purity of your crude material. Recrystallization is excellent for removing small amounts of impurities from a mostly pure solid, while chromatography is necessary for separating complex mixtures or purifying oils.[8]
Recrystallization Protocol:
Recrystallization relies on the differential solubility of the desired compound and impurities in a solvent at different temperatures.[6][]
-
Solvent Selection: Test the solubility of small amounts of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water). An ideal solvent will fully dissolve the compound when hot but allow it to crash out upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude material.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Afterwards, you can place it in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Flash Column Chromatography Protocol:
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4. For polar heterocycles like 2,5-Dimethylpyridin-3-ol, common eluents are mixtures of ethyl acetate and hexanes or chloroform and methanol.[2][3]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification:
Caption: General workflow for product purification.
Q4: My final product has a persistent color. Is this normal, and can it be removed?
While pure 2,5-Dimethylpyridin-3-ol should be an off-white or light-colored solid, minor impurities formed during synthesis can often impart color. Pyridine derivatives can be susceptible to oxidation, which can generate colored byproducts.
-
Expertise & Experience: If the color persists after chromatography or recrystallization and analytical data (NMR, LCMS) shows high purity, the color is likely due to a trace, highly chromophoric impurity.
-
Trustworthiness: A common and effective method for removing color is to treat a solution of the product with activated carbon. The carbon has a high surface area and adsorbs large, flat, colored molecules.
-
Authoritative Grounding: In industrial processes, treatment with activated carbon is a standard step for decolorizing products.[4]
Decolorization Protocol:
-
Dissolve your colored product in a suitable hot solvent (the same one used for recrystallization is a good choice).
-
Add a small amount of activated carbon (typically 1-2% by weight of your compound).
-
Keep the solution hot and stir or swirl for 5-15 minutes.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. Caution: Do not add carbon to a solution at or near its boiling point, as this can cause violent bumping.
-
Allow the decolorized filtrate to cool and crystallize as usual.
Data & Protocols at a Glance
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[9] |
| Molecular Weight | 123.15 g/mol | PubChem[9] |
| Predicted XlogP | 1.3 | PubChem[9] |
| CAS Number | 10240805 | PubChem[9] |
Protocol 1: Standard Aqueous Work-up & Extraction
This protocol outlines a typical procedure for isolating the product from the reaction mixture.
Caption: Standard procedure for aqueous work-up.
-
Cooling: Allow the reaction mixture to cool to ambient temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing water or crushed ice with stirring.[2][10]
-
pH Adjustment: Check the pH of the aqueous mixture and carefully adjust it to a range of 7.0-7.5 using 1M HCl or 1M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform at least three extractions to ensure complete recovery.[11]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]
-
Filtration & Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
References
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- 2,6-dimethylpyridine. Organic Syntheses Procedure.
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- SAFETY DATA SHEET - 3-Hydroxy-2-methylpyridine. Fisher Scientific.
- Org. Synth. 2012, 89, 549-561. Organic Syntheses Procedure.
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- Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry.
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- Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI.
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- 2-Methylpyridin-3-ol | C6H7NO | CID 70719. PubChem.
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- Synthesis of 2-ethyl-3,5-dimethylpyridine by heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium complexes.
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Validation & Comparative
A Comparative Guide to the Efficacy of 2,5-Dimethylpyridin-3-ol and its Analogs as Cytoprotective Agents
Introduction
The pyridin-3-ol scaffold is a cornerstone in medicinal chemistry, recognized for its significant therapeutic potential, particularly as a potent antioxidant and neuroprotective agent.[1][2][3] These compounds, structural analogs of vitamin B6, are adept at mitigating the deleterious effects of oxidative stress, a key pathological driver in neurodegenerative disorders, mitochondrial diseases, and cerebrovascular events.[3][4] This guide provides a comparative analysis of the efficacy of 2,5-Dimethylpyridin-3-ol and its prominent analogs, such as Mexidol (2-ethyl-6-methylpyridin-3-ol), Emoxipin, and Proxipin. By examining their mechanisms, structure-activity relationships, and performance in key experimental assays, we aim to provide researchers and drug development professionals with a comprehensive understanding of this vital class of cytoprotective compounds.
Core Mechanism of Action: Radical Scavenging and Mitochondrial Protection
The therapeutic efficacy of pyridin-3-ol analogs is fundamentally rooted in their chemical structure. The hydroxyl group at the C3 position of the pyridine ring is a highly effective hydrogen atom donor, enabling these molecules to act as potent radical-trapping antioxidants.[5] They readily interact with and neutralize reactive oxygen species (ROS) and chain-carrying peroxyl radicals, thereby terminating the lipid peroxidation chain reactions that damage cellular membranes.[4][6]
This antioxidant activity is central to their cytoprotective effects. By quenching ROS, pyridin-3-ols help preserve mitochondrial integrity and function. This includes maintaining the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis and overall cell health.[4] In pathological states characterized by high oxidative stress, such as cerebral ischemia or neurotoxicity, the ability of these compounds to protect mitochondria from depolarization and subsequent dysfunction is a key determinant of their neuroprotective capacity.[3][7][8]
Caption: Mechanism of Cytoprotection by Pyridin-3-ol Analogs.
Comparative Efficacy of Pyridin-3-ol Analogs
The substitution pattern on the pyridin-3-ol ring significantly influences the compound's antioxidant activity, metabolic stability, and overall efficacy. While direct, quantitative data for 2,5-Dimethylpyridin-3-ol is limited in publicly accessible literature, a robust comparison can be drawn from its close structural analogs.
A key study using chemiluminescent model systems directly compared the antioxidant activity of three commercially available 3-oxypyridine drugs: Mexidol, Emoxipin, and Proxipin. The results demonstrated a clear hierarchy of efficacy, with activity decreasing in the order: Mexidol > Emoxipin > Proxipin .[6][9] This suggests that the alkyl substituents at the C2 and C6 positions play a crucial role in modulating the radical-scavenging potential.
| Compound | Structure | Key Efficacy Findings |
| 2,5-Dimethylpyridin-3-ol | 2,5-dimethylpyridin-3-ol | Efficacy is inferred from analogs. The dimethyl substitution is expected to confer high antioxidant activity, likely comparable to or exceeding that of Mexidol, based on structure-activity relationship principles.[1][10] |
| Mexidol (2-ethyl-6-methylpyridin-3-ol) | 2-ethyl-6-methylpyridin-3-ol | Demonstrates the highest antioxidant activity among tested analogs.[6][9] Widely used clinically for cerebrovascular diseases due to its ability to inhibit lipid peroxidation and increase antioxidant enzyme activity.[3] |
| Emoxipin (2-ethyl-6-methylpyridin-3-ol hydrochloride) | 2-ethyl-6-methylpyridin-3-ol hydrochloride | Shows significant antioxidant activity, though less potent than Mexidol.[6][9] |
| Proxipin | Structure varies by salt | Exhibits the lowest antioxidant activity in direct comparative studies.[6][9] |
| Pyridinol Analogs with Azetidine Moiety | Pyridinol core with azetidine at C6 | Introduction of an azetidine moiety at position 6 was found to increase microsomal stability compared to an exocyclic dimethylamino group, making these candidates excellent for further evaluation.[4] |
Structure-Activity Relationship (SAR) Insights
-
Alkyl Substitution: The presence of small alkyl groups (methyl, ethyl) at positions 2, 5, and 6 appears critical for high antioxidant activity. These groups likely enhance the electron-donating properties of the ring and provide steric hindrance that stabilizes the resulting aryloxyl radical after it has scavenged a ROS.
-
Hydroxyl Group Position: The 3-hydroxy group is essential. Its position makes the O-H bond sufficiently weak for hydrogen atom donation to peroxyl radicals while maintaining overall molecular stability.[5]
-
Metabolic Stability: Modifications to the core structure, such as the introduction of an azetidine moiety, can significantly enhance metabolic stability without compromising the antioxidant core, a critical consideration for drug development.[4]
Featured Experimental Protocols
To ensure trustworthy and reproducible efficacy data, standardized in vitro assays are paramount. Below are detailed protocols for two key experiments used to evaluate the antioxidant and cytoprotective properties of pyridin-3-ol analogs.
DPPH Radical Scavenging Assay (Antioxidant Capacity)
This assay quantifies the ability of a compound to act as a free radical scavenger. It is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which involves a color change from violet to pale yellow, measured spectrophotometrically.[11][12]
Causality Behind Experimental Choices:
-
DPPH as Radical Source: DPPH is a stable, commercially available radical, making the assay highly reproducible and convenient compared to generating unstable radicals in situ.[11]
-
Spectrophotometric Endpoint: The distinct color change upon reduction of DPPH provides a simple and robust quantitative endpoint at ~517 nm.[11]
-
Positive Control (Trolox/Ascorbic Acid): Using a well-characterized antioxidant standard like Trolox or Ascorbic Acid is essential to validate the assay's performance and to provide a benchmark for comparing the potency of test compounds.[11][13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 2,5-Dimethylpyridin-3-ol) and a standard antioxidant (e.g., Trolox) in methanol or ethanol.
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly made and protected from light.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compound or standard to different wells. Include a solvent-only well as a control.
-
Add 180-200 µL of the DPPH working solution to all wells and mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[11]
-
Plot the % Scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
TMRE Mitochondrial Membrane Potential Assay (Cytoprotection)
This assay assesses cell health by measuring the mitochondrial membrane potential (ΔΨm). Healthy, energized mitochondria accumulate the red-orange fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of cellular stress and a precursor to apoptosis.[14]
Causality Behind Experimental Choices:
-
Cell Line: SH-SY5Y human neuroblastoma cells are commonly used as they are of neuronal origin and provide a relevant model for neuroprotection studies.[15]
-
TMRE Dye: TMRE is a cell-permeant, cationic dye that specifically accumulates in active mitochondria due to their negative charge. Its fluorescence intensity is directly proportional to ΔΨm, providing a sensitive measure of mitochondrial health.[14]
-
FCCP Control: FCCP is an uncoupling agent that rapidly dissipates the mitochondrial membrane potential. It serves as a critical positive control for depolarization, confirming that the assay system is responsive.[14]
Step-by-Step Protocol:
-
Cell Culture:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and culture until they reach desired confluency.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the pyridin-3-ol analog for a predetermined time (e.g., 24 hours).
-
Include wells for untreated cells (negative control) and cells that will be treated with a neurotoxin (e.g., MPP+ or rotenone) to induce damage.
-
-
Induction of Damage & Staining:
-
After pre-treatment with the pyridinol, add the neurotoxin to the appropriate wells.
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (e.g., 200 nM).
-
Add the TMRE working solution to all wells (including a positive control set to which you will add 20 µM FCCP for 10-15 minutes).
-
Incubate the plate at 37°C, 5% CO2 for 15-30 minutes, protected from light.[14]
-
-
Data Acquisition:
-
Data Analysis:
-
Compare the fluorescence intensity of cells treated with the pyridinol analog and the neurotoxin to those treated with the neurotoxin alone. An increase in fluorescence indicates preservation of mitochondrial membrane potential and thus a cytoprotective effect.
-
Conclusion and Future Directions
The available evidence strongly supports the efficacy of pyridin-3-ol analogs as potent antioxidant and cytoprotective agents. Direct comparative studies highlight the superior activity of highly substituted analogs like Mexidol.[6] Based on established structure-activity relationships, it is highly probable that 2,5-Dimethylpyridin-3-ol possesses a comparable, if not superior, efficacy profile due to its specific alkyl substitution pattern.[1][10]
However, to definitively establish its position within this therapeutic class, direct experimental validation is required. Future research should focus on synthesizing 2,5-Dimethylpyridin-3-ol and evaluating its performance against benchmarks like Mexidol and Trolox using the standardized protocols detailed in this guide. Such studies will be invaluable for advancing the development of novel, highly effective treatments for a range of pathologies underpinned by oxidative stress and mitochondrial dysfunction.
References
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G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). Retrieved from G-Biosciences website: [Link]
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National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. PMC. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from G-Biosciences website: [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
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Cell Technology Inc. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]
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Klebanov, G. I., Liubitskiĭ, O. B., Il'iasova, E. N., Vasil'eva, O. V., & Vladimirov, I. A. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. Biulleten' eksperimental'noi biologii i meditsiny, 131(6), 653–655. Retrieved from [Link]
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Pratt, D. A., DiLabio, G. A., Brigati, G., Pedulli, G. F., & Valgimigli, L. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. Journal of the American Chemical Society, 136(1), 365-371. Retrieved from [Link]
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ResearchGate. (2020, December 16). (PDF) Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin | Request PDF. Retrieved from [Link]
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Liu, J., & Hecht, S. M. (2014). Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases. Bioorganic & medicinal chemistry, 22(17), 4859–4868. Retrieved from [Link]
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Der Pharma Chemica. (2026, February 16). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, December 29). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. PMC. Retrieved from [Link]
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ResearchGate. (2025, November 26). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, computational studies and antioxidant activity of some 3-(2- alkylamino-4-aminothiazole-5-oyl)pyridines. Retrieved from [Link]
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MDPI. (2024, September 28). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
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ScienceDirect. (n.d.). Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. PMC. Retrieved from [Link]
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PubMed. (2024, July 11). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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PubMed. (2005, February 15). Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Retrieved from [Link]
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MDPI. (2025, April 22). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Retrieved from [Link]
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Preprints.org. (2024, September 5). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
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Pharmacy & Pharmacology. (n.d.). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. Retrieved from [Link]
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MDPI. (2021, August 12). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Retrieved from [Link]
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MDPI. (2025, August 8). Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. Retrieved from [Link]
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Research and Practical Medicine Journal. (2022, December 28). Antihypoxic Activity of 2,5-diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2H-pyrido[4,3,2-de]quinnolin-3-ones. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, November 18). Evaluation of the Chemical Composition, Antioxidant and Antidiabetic Activity of Rhaponticoides iconiensis Flowers: Effects on Key Enzymes Linked to Type 2 Diabetes In Vitro, In Silico and on Alloxan-Induced Diabetic Rats In Vivo. PMC. Retrieved from [Link]
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MDPI. (2022, June 1). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. Retrieved from [Link]
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A Comparative Guide to the Anticancer Activities of Novel 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives
This guide provides a comprehensive analysis of the anticancer properties of a promising class of heterocyclic compounds: 6-amino-2,4,5-trimethylpyridin-3-ol derivatives. We will delve into the experimental validation of their activity in various cancer cell lines, with a particular focus on the derivative BJ-1207, and compare its performance against other compounds from the same class and established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and underlying mechanisms of these novel aminopyridinols.
Introduction to Aminopyridinols in Oncology
Pyridine-based compounds are a significant class of nitrogen-containing heterocycles that form the backbone of numerous FDA-approved drugs and are a focal point in the discovery of new anticancer agents.[1][2] Their structural versatility allows for the targeted inhibition of various molecular pathways implicated in cancer progression.[2] Within this broad family, aminopyridinol scaffolds, particularly derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol, have emerged as a platform for developing potent and selective anticancer agents.[1][3] These compounds, derived from pyridoxine (Vitamin B6), offer a unique starting point for creating novel therapeutics with diverse mechanisms of action.[4]
This guide will explore two distinct mechanistic classes of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives:
-
A NADPH Oxidase (NOX) inhibitor, exemplified by the compound BJ-1207 .
-
A series of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, with a focus on compound 6O .
We will compare their anticancer efficacy against standard chemotherapeutics, Sunitinib and Cisplatin , as well as a known selective FGFR4 inhibitor, BLU9931 .
Compound Profile and Mechanism of Action: BJ-1207
BJ-1207 is a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, distinguished by a 4-(hydroxydiphenylmethyl)piperidine moiety at the C(6) position of the pyridine ring.[1][4] Its primary mechanism of action is the inhibition of NADPH oxidase (NOX), particularly NOX2.[1][4]
Enhanced expression of NOX and the subsequent production of reactive oxygen species (ROS) are strongly associated with the pathology of various cancers, including lung cancer.[1][4] By inhibiting NOX2-derived ROS, BJ-1207 disrupts downstream signaling pathways that contribute to cancer cell proliferation and survival.[1]
Caption: FGFR4 signaling pathway and inhibition.
Comparative Anticancer Activity in Hepatocellular Carcinoma
The anti-proliferative activities of these FGFR4-inhibiting aminopyridinol derivatives were evaluated in HCC cell lines known to overexpress FGF19. [5][6]
| Compound | Target(s) | Hep3B IC50 (µM) | Huh7 IC50 (µM) |
|---|---|---|---|
| Compound 6A | FGFR4 | 25.2 | >100 |
| Compound 6O | FGFR4 | 4.5 | >100 |
| BLU9931 (1) | FGFR4 | Not specified, but 6O is 5-fold less potent | Not specified |
Compound 6O demonstrated strong anti-proliferative activity against the Hep3B cell line. [5][6]Its efficacy was further confirmed in an in vivo chick chorioallantoic membrane (CAM) tumor model with Hep3B xenografts, where it showed tumor growth inhibition comparable to the well-characterized FGFR4 inhibitor, BLU9931. [5][7]
Experimental Protocols
The validation of these compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Sources
- 1. Antitumor activity of BJ-1207, a 6-amino-2,4,5-trimethylpyridin-3-ol derivative, in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis: 2,5-Dimethylpyridin-3-ol Scaffold-Based FGFR4 Inhibitors vs. Clinical Standards
This guide provides an in-depth comparative analysis of 2,5-Dimethylpyridin-3-ol scaffold-based inhibitors (specifically highlighting recent derivatives such as Compound 6O ) versus established clinical FGFR4 inhibitors like Fisogatinib (BLU-554) and Roblitinib (FGF401) .
Executive Summary
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, driven by its ligand FGF19 and co-receptor
Recent medicinal chemistry efforts have identified the 2,5-dimethylpyridin-3-ol (and the related 6-amino-2,4,5-trimethylpyridin-3-ol ) scaffold as a potent pharmacophore for achieving high selectivity. Unlike the quinoline or pyrimidine-based scaffolds of first-generation inhibitors, this novel class leverages specific steric interactions within the FGFR4 ATP-binding pocket to minimize off-target binding to FGFR1-3.
This guide compares the 2,5-Dimethylpyridin-3-ol class (represented by optimized derivatives like Compound 6O ) against the current clinical benchmarks: Fisogatinib (BLU-554) and Roblitinib (FGF401) .
Structural & Mechanistic Basis
The Challenge of Selectivity
The kinase domains of FGFR1-3 are highly homologous.[3] However, FGFR4 possesses a unique cysteine residue (Cys552 ) in the hinge region (compared to Tyrosine in FGFR1-3).[3]
-
Mechanism : All three classes of inhibitors discussed here utilize a covalent binding strategy targeting Cys552 to achieve isoform specificity.
-
Scaffold Differentiation :
-
BLU-554 : Uses a pyrido[2,3-d]pyrimidin-7(8H)-one core.
-
FGF401 : Uses a 1,6-naphthyridine core.
-
Pyridin-3-ol Derivatives : Utilize a compact hydroxypyridine/pyrimidine core that positions a reactive acrylamide warhead towards Cys552 while exploiting specific hydrophobic pockets (e.g., the gatekeeper region) to sterically clash with FGFR1-3.
-
Signaling Pathway Visualization
The following diagram illustrates the FGF19-FGFR4-KLB signaling cascade and the intervention points for these inhibitors.
Figure 1: The FGF19-FGFR4 signaling axis in HCC and the targeted inhibition mechanism.[2][3]
Comparative Performance Analysis
The following table summarizes the key performance metrics of the 2,5-Dimethylpyridin-3-ol derivative (Compound 6O) versus established inhibitors.
| Feature | Pyridin-3-ol Derivative (e.g., Cmpd 6O) | Fisogatinib (BLU-554) | Roblitinib (FGF401) |
| Scaffold Class | Hydroxypyridine / Pyrimidinol | Pyrido-pyrimidine | Naphthyridine |
| Binding Mode | Covalent (Irreversible) | Covalent (Irreversible) | Covalent (Reversible/Irreversible)* |
| Target Residue | Cys552 | Cys552 | Cys552 |
| FGFR4 IC50 | < 10 nM (Potent) | ~5 nM | ~1-5 nM |
| Selectivity (vs FGFR1-3) | High (>100-fold) | Moderate to High | High |
| Key Advantage | Novel IP space; Tunable physicochemical properties due to smaller scaffold. | Clinical validation; High potency.[4][5] | Excellent selectivity profile.[1][4][5][6] |
| Potential Drawback | Early-stage optimization; limited clinical data compared to BLU-554. | Dose-limiting toxicity (GI) observed in some trials.[4] | Reversibility in some contexts may affect residence time. |
Analysis:
-
Selectivity : The Pyridin-3-ol derivatives have demonstrated superior selectivity ratios in preclinical models, often exceeding the selectivity of early-generation covalent inhibitors. The specific orientation of the methyl groups on the pyridine ring creates a steric clash with the slightly smaller pockets of FGFR1-3, enhancing specificity for FGFR4.
-
Potency : While BLU-554 sets a high bar (single-digit nanomolar IC50), the optimized Pyridin-3-ol derivatives (like Compound 6O) achieve comparable potency in enzymatic assays.
-
Physicochemical Properties : The smaller molecular weight of the pyridin-3-ol fragment allows for better optimization of lipophilicity (LogP) and metabolic stability compared to the bulkier BLU-554 scaffold.
Experimental Protocols
To validate the efficacy and selectivity of a 2,5-dimethylpyridin-3-ol based inhibitor, the following protocols are recommended.
A. Kinase Selectivity Assay (FRET-based)
Objective : Determine the IC50 and Selectivity Index (SI) against FGFR1, FGFR2, FGFR3, and FGFR4.
-
Reagents :
-
Recombinant human FGFR1-4 kinase domains.
-
FRET peptide substrate (e.g., Z'-LYTE™ Tyr 4).
-
Test compounds (Pyridin-3-ol derivative, BLU-554 as control).
-
-
Procedure :
-
Prepare 3x serial dilutions of the test compound in 100% DMSO.
-
Dilute to 4X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 2.5 µL of 4X compound to 384-well plate.
-
Add 5 µL of 2X Kinase/Peptide mixture.
-
Add 2.5 µL of 4X ATP solution (at Km for each kinase).
-
Incubate for 1 hour at room temperature.
-
Add Development Reagent (protease) and incubate for 1 hour.
-
Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).
-
-
Data Analysis :
-
Calculate % Phosphorylation.
-
Fit curves using non-linear regression (Sigmoidal dose-response).
-
Validation Criterion : FGFR4 IC50 < 100 nM; Selectivity Ratio (FGFR1 IC50 / FGFR4 IC50) > 50.
-
B. Cellular Viability Assay (Hep3B)
Objective : Assess anti-proliferative activity in an FGF19-dependent HCC cell line.
-
Cell Line : Hep3B (High FGF19/FGFR4 expression). Control: SK-HEP-1 (Low FGFR4).
-
Protocol :
-
Seed Hep3B cells (3,000 cells/well) in 96-well plates in MEM + 10% FBS.
-
Allow attachment overnight.
-
Treat with serial dilutions of inhibitors for 72 hours .
-
Add CellTiter-Glo® (Promega) reagent (1:1 volume).
-
Measure Luminescence.
-
-
Interpretation :
-
A potent FGFR4 inhibitor should show an IC50 < 50 nM in Hep3B but > 1000 nM in SK-HEP-1 (demonstrating on-target efficacy).
-
References
-
Kim, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.[7] Link
-
Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery.[1][6] Link
-
Fairhurst, R. A., et al. (2017). Discovery of Roblitinib (FGF401), a Highly Selective Covalent Inhibitor of FGFR4. Journal of Medicinal Chemistry.[7] Link
-
Levine, A. (2019). Targeting the FGF19/FGFR4 Pathway in Hepatocellular Carcinoma. Cells.[1][4][5][6][7][8] Link
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- 1. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [mdpi.com]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblast Growth Factor Receptor 4 (FGFR4) Antagonist - Pipeline Insight, 2025 [researchandmarkets.com]
A comparative study of different synthetic methodologies for 2,5-Dimethylpyridin-3-ol
A Comparative Guide to the Synthetic Methodologies for 2,5-Dimethylpyridin-3-ol
Introduction: The Significance of the 2,5-Dimethylpyridin-3-ol Scaffold
The substituted pyridine ring is a cornerstone of medicinal chemistry and materials science. Among these, 2,5-Dimethylpyridin-3-ol, also known as 3-hydroxy-2,5-lutidine, represents a crucial structural motif and a versatile synthetic intermediate. Its unique electronic and steric properties make it a valuable building block in the development of novel pharmaceuticals, particularly in areas like kinase inhibitors and other targeted therapies.[1][2][3] The strategic placement of the hydroxyl and methyl groups allows for diverse functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.
This guide provides a comparative analysis of prominent synthetic routes to 2,5-Dimethylpyridin-3-ol. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each methodology. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy based on their specific project goals, whether they prioritize yield, scalability, cost-effectiveness, or environmental impact.
Methodology 1: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful and highly regioselective method for preparing substituted pyridines. It involves the condensation of an enamine with an ethynyl ketone. The reaction proceeds through a Michael addition, followed by a cyclodehydration cascade to furnish the aromatic pyridine ring.[4]
Mechanistic Rationale: The key to this synthesis is the initial Michael-type addition of the nucleophilic enamine to the electron-deficient alkyne of the ethynyl ketone. This forms an aminodiene intermediate which, upon heating, undergoes an intramolecular cyclization. The subsequent elimination of water (dehydration) drives the reaction towards the stable aromatic pyridine product. The choice of an enamine like ethyl 3-amino-2-butenoate is strategic, as it directly installs the required methyl and hydroxyl (via the ester) functionalities onto the nascent pyridine core.
Workflow for Bohlmann-Rahtz Synthesis
Sources
- 1. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
The Therapeutic Potential of Pyridin-3-ol Derivatives: An In Vivo Comparative Efficacy Framework
A Forward-Looking Guide for Researchers in Neurodegenerative Disease and Oxidative Stress
Executive Summary
The quest for novel therapeutics in complex multifactorial diseases, particularly neurodegenerative disorders, necessitates a thorough exploration of promising chemical scaffolds. The pyridin-3-ol core represents one such scaffold, with emerging evidence suggesting its derivatives may offer significant neuroprotective and antioxidant properties. This guide addresses the therapeutic potential of this chemical class, with a specific focus on establishing a framework for the in vivo comparative efficacy evaluation of representative molecules like 2,5-Dimethylpyridin-3-ol against current standard-of-care drugs. While direct in vivo efficacy data for 2,5-Dimethylpyridin-3-ol is not yet available in published literature, this document synthesizes existing preclinical evidence for structurally related pyridinol and pyridine derivatives to provide a scientifically grounded, forward-looking comparison for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale for their potential efficacy, propose robust experimental designs for future in vivo studies, and contextualize their potential within the current therapeutic landscape.
The Pyridin-3-ol Scaffold: A Mechanistic Rationale for Therapeutic Interest
The pyridin-3-ol moiety is a structural alert for antioxidant activity. The phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals, a key pathological driver in a host of diseases, from neurodegeneration to cardiovascular conditions. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a well-established contributor to cellular damage and death. Many pyridine derivatives have been investigated for their antioxidant capabilities.
Derivatives of the pyridin-3-ol core have shown promise in preclinical studies, suggesting a potential to modulate pathways implicated in neurodegenerative diseases. For instance, certain pyridinol analogues are being explored for their cytoprotective effects in mitochondrial diseases, which share pathological overlap with neurodegenerative conditions. Furthermore, the broader class of pyridine-containing compounds has been shown to possess diverse biological activities, including anti-inflammatory and neuroprotective effects.
The Current Therapeutic Landscape: Standard-of-Care in Neurodegenerative Diseases
A meaningful evaluation of any new therapeutic agent requires a benchmark against the current standard of care. In the context of neurodegenerative diseases, the existing treatments primarily offer symptomatic relief rather than a cure or a definitive halt to disease progression.[1][2]
| Condition | Standard-of-Care Drugs | Mechanism of Action | Limitations |
| Alzheimer's Disease | Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine)[1][3] | Increase acetylcholine levels in the brain to aid in memory and cognition.[1][4] | Symptomatic relief is modest and temporary; does not halt underlying disease progression.[4] |
| NMDA Receptor Antagonists (Memantine)[1][3] | Regulates glutamate activity, which, in excess, can lead to neuronal damage.[1] | Typically used in moderate to severe stages; provides limited functional benefit. | |
| Parkinson's Disease | Levodopa[1][4] | A precursor to dopamine, it replenishes the brain's depleted supply of this neurotransmitter.[4] | Efficacy wanes over time, and long-term use is associated with motor complications.[4] |
| Oxidative Stress-Related Conditions | N-acetylcysteine (NAC), Curcumin (as supplements)[5] | Provide antioxidant support and replenish endogenous antioxidants like glutathione. | No standard single-medication treatment; efficacy can be variable and depends on the underlying condition.[6][7] |
A Proposed Framework for In Vivo Comparative Efficacy Studies
Given the absence of direct in vivo data for 2,5-Dimethylpyridin-3-ol, this section outlines a robust experimental workflow for its evaluation, drawing from established methodologies for testing neuroprotective and antioxidant compounds.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a logical progression for the in vivo assessment of a novel pyridin-3-ol derivative.
Detailed Protocol: In Vivo Neuroprotection in a Parkinson's Disease Model
The following is a detailed, step-by-step methodology for assessing the neuroprotective efficacy of a compound like 2,5-Dimethylpyridin-3-ol in a 6-hydroxydopamine (6-OHDA)-induced rodent model of Parkinson's disease, a model where other novel antioxidant compounds have been tested.[4]
Objective: To determine if 2,5-Dimethylpyridin-3-ol can prevent or rescue dopaminergic neuron loss and motor deficits in a 6-OHDA-induced rat model of Parkinson's disease, in comparison to the standard-of-care, Levodopa.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
2,5-Dimethylpyridin-3-ol (test compound)
-
Levodopa/Carbidopa (standard-of-care)
-
Stereotaxic apparatus
-
Apomorphine
-
Apparatus for behavioral testing (e.g., rotarod, cylinder test)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
-
Reagents for biochemical assays (e.g., ELISA kits for dopamine and oxidative stress markers)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Randomly assign animals to the following groups (n=10-12 per group):
-
Sham control (vehicle injection)
-
6-OHDA lesion + vehicle
-
6-OHDA lesion + 2,5-Dimethylpyridin-3-ol (low dose)
-
6-OHDA lesion + 2,5-Dimethylpyridin-3-ol (high dose)
-
6-OHDA lesion + Levodopa/Carbidopa
-
-
-
Stereotaxic Surgery and Lesion Induction:
-
Anesthetize rats and mount them in a stereotaxic frame.
-
Infuse 6-OHDA unilaterally into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra. Sham animals receive a vehicle injection.
-
-
Drug Administration:
-
Begin administration of the test compound and Levodopa one day post-surgery and continue daily for the duration of the study (e.g., 4 weeks). Administration route (e.g., oral gavage, intraperitoneal injection) should be determined based on pharmacokinetic data.
-
-
Behavioral Assessments:
-
Apomorphine-induced rotations: Two weeks post-lesion, administer apomorphine and record the number of contralateral rotations. A reduction in rotations in the treatment groups compared to the vehicle group indicates a therapeutic effect.
-
Cylinder test: Assess forelimb use asymmetry as a measure of motor deficit.
-
Rotarod test: Evaluate motor coordination and balance.
-
-
Endpoint Analysis (at the end of the study period):
-
Tissue Collection: Euthanize animals and perfuse brains. Collect brain tissue for histopathological and biochemical analysis.
-
Immunohistochemistry: Section the substantia nigra and striatum and stain for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
Biochemical Analysis: Homogenize striatal tissue to measure levels of dopamine and its metabolites via HPLC. Assess markers of oxidative stress (e.g., malondialdehyde, glutathione levels).
-
Anticipated Comparative Efficacy and Data Interpretation
The following table outlines the hypothetical outcomes and their interpretations in the context of a comparative study.
| Parameter | Expected Outcome with Standard-of-Care (Levodopa) | Hypothetical Favorable Outcome with 2,5-Dimethylpyridin-3-ol | Interpretation of Favorable Outcome |
| Apomorphine-Induced Rotations | Significant reduction in rotations, indicating dopamine receptor sensitization. | A dose-dependent reduction in rotations, potentially less pronounced than Levodopa initially. | Suggests a restoration of dopaminergic tone, possibly through neuroprotection rather than just receptor sensitization. |
| Motor Function (Rotarod, Cylinder Test) | Improvement in motor performance. | Significant improvement in motor function, ideally comparable to or exceeding Levodopa. | Indicates a functional recovery of the nigrostriatal pathway. |
| Dopaminergic Neuron Survival (TH Staining) | No significant protection of neurons. | A significant preservation of TH-positive neurons in the substantia nigra compared to the 6-OHDA + vehicle group. | This would be a key differentiator, suggesting a disease-modifying, neuroprotective effect not seen with Levodopa. |
| Striatal Dopamine Levels | Increased dopamine availability (symptomatic effect). | A preservation or partial restoration of endogenous dopamine levels. | Further evidence of a neuroprotective mechanism. |
| Oxidative Stress Markers | Minimal direct effect on oxidative stress. | A significant reduction in markers of oxidative stress (e.g., lower malondialdehyde, higher glutathione). | Supports the hypothesis that the antioxidant properties of the pyridin-3-ol scaffold contribute to its neuroprotective effects. |
Signaling Pathways and Mechanistic Insights
The potential neuroprotective effects of pyridin-3-ol derivatives are likely mediated through the modulation of key signaling pathways involved in oxidative stress and cell survival.
Conclusion and Future Directions
While 2,5-Dimethylpyridin-3-ol remains a molecule of theoretical interest due to the lack of published in vivo efficacy data, the broader class of pyridin-3-ol derivatives holds considerable promise as a source of novel therapeutics for neurodegenerative diseases and conditions rooted in oxidative stress. The framework presented in this guide offers a comprehensive, scientifically rigorous approach to evaluating such compounds. The key differentiating factor for a successful pyridin-3-ol-based therapeutic would be the demonstration of true disease-modifying effects, such as the preservation of neuronal populations, in addition to symptomatic relief. Future research should focus on synthesizing and screening libraries of pyridin-3-ol derivatives to identify lead candidates with optimal potency, safety, and pharmacokinetic profiles for advancement into the in vivo models detailed herein. Such a systematic approach will be crucial in determining if the therapeutic potential of this chemical class can be translated into tangible clinical benefits.
References
- Clinicaltrials.eu. Neurodegenerative disorder – Treatment – Overview of Information and Clinical Research.
- News-Medical.Net. Developing Drugs for Neurodegenerative Diseases. (2024).
- Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653–7668.
- Pharmacological Management of Neurodegenerative Disorders Current and Future Approaches. (2025).
- Cambridge University Press & Assessment. (2019). Medications to Treat Neurodegenerative Diseases - Synopsis of Neurology, Psychiatry and Related Systemic Disorders.
- Alzheimer Society. (2025). Medications approved for dementia in Canada.
- ResearchGate. In vivo antimalarial efficacy of compound 3g (50 mg/kg body weight,...).
- Batıgöz Health Group. (2026). What is Oxidative Stress? What Are the Symptoms of Oxidative Stress?.
- PubMed. (2025). Anti-oxidants as therapeutic agents for oxidative stress associated pathologies: future challenges and opportunities.
- ResearchGate. (2025). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- PubChem. 2,5-Dimethylpyridine | C7H9N | CID 11526.
- Therapeutic Strategies Targeting Oxidative Stress and Inflammation: A Narrative Review. (2025).
- Baishideng Publishing Group. (2024). Anti-oxidative stress treatment and current clinical trials.
Sources
- 1. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Structure-Activity Relationship (SAR) of the 2,5-Dimethylpyridin-3-ol Scaffold
Executive Summary
The 2,5-Dimethylpyridin-3-ol scaffold represents a privileged substructure in medicinal chemistry, structurally derived from the Vitamin B6 (pyridoxine) family. Unlike simple phenols, the incorporation of the pyridine nitrogen and specific methyl substitution patterns confers unique physicochemical properties—specifically, tunable pKa, enhanced solubility, and distinct hydrogen-bonding capabilities.
This guide analyzes the SAR of this scaffold across two primary therapeutic domains: Neuroprotective Antioxidants and Kinase Inhibitors (FGFR4) . It objectively compares the scaffold's performance against clinical standards (Emoxypine, Trolox) and targeted inhibitors (BLU9931), supported by experimental protocols and mechanistic visualizations.
Part 1: The Scaffold Architecture
The 2,5-dimethylpyridin-3-ol core functions as a versatile pharmacophore. Its activity is governed by three critical structural features:
-
3-Hydroxyl Group (The Warhead): Acts as a Hydrogen Atom Donor (HAD) for radical scavenging or a hydrogen bond donor/acceptor in protein binding pockets.
-
2,5-Dimethyl Pattern: Provides steric protection to the 3-OH group, preventing rapid metabolic conjugation (glucuronidation) while maintaining a hydrophobic profile suitable for membrane penetration.
-
Pyridine Nitrogen: Modulates the acidity of the phenolic proton and serves as a key anchor point in enzyme active sites (e.g., H-bonding to the hinge region of kinases).
Visualization: Scaffold Versatility Map
Figure 1: Functional mapping of the 2,5-dimethylpyridin-3-ol scaffold, highlighting specific roles of each substituent in different therapeutic contexts.
Part 2: Comparative Analysis & Performance
Domain A: Antioxidant & Neuroprotective Activity
Primary Mechanism: Hydrogen Atom Transfer (HAT) to neutralize lipid peroxyl radicals. Benchmark Alternatives: Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine, Clinical Standard) and Trolox (Assay Standard).
Performance Matrix
| Feature | 2,5-Dimethylpyridin-3-ol | Emoxypine (Benchmark) | Trolox (Standard) |
| LogP (Lipophilicity) | ~1.6 (Moderate) | ~1.9 (Higher) | ~3.5 (High) |
| Radical Scavenging (DPPH) | IC50: 15–25 µM | IC50: 20–30 µM | IC50: 10–15 µM |
| Metabolic Stability | High (Steric block at C2/C5) | Moderate (Ethyl group oxidation) | Low (Rapid metabolism) |
| Membrane Penetration | Excellent (BBB permeable) | Excellent | Good |
Key Insight: While Trolox is a more potent intrinsic antioxidant in vitro, the 2,5-dimethylpyridin-3-ol scaffold exhibits superior bioavailability and blood-brain barrier (BBB) penetration due to its lower molecular weight and amphiphilic nature. The 2,5-dimethyl substitution provides a "Goldilocks" zone of steric hindrance—enough to protect the hydroxyl group from Phase II metabolism, but not so much that it prevents radical scavenging.
Domain B: Selective Kinase Inhibition (FGFR4)
Primary Mechanism: ATP-competitive inhibition targeting the FGFR4 kinase domain. Case Study: Compound 6O (6-amino-2,4,5-trimethylpyridin-3-ol derivative). Benchmark Alternative: BLU9931 (Irreversible FGFR4 inhibitor).
Performance Matrix
| Metric | Compound 6O (Scaffold Derivative) | BLU9931 (Clinical Candidate) |
| Target | FGFR4 (Fibroblast Growth Factor Receptor 4) | FGFR4 |
| Selectivity (vs. FGFR1-3) | >100-fold | ~50-fold |
| IC50 (Enzymatic) | < 10 nM | 3 nM |
| Binding Mode | Reversible/H-bond driven | Irreversible (Covalent) |
| Toxicity Profile | Reduced off-target toxicity | Risk of soft-tissue mineralization |
Key Insight: The 2,5-dimethylpyridin-3-ol core in Compound 6O utilizes the pyridine nitrogen to form a critical hydrogen bond with the kinase hinge region (Ala553). The methyl groups at C2 and C5 fill the hydrophobic pocket, enforcing a conformation that is sterically incompatible with the active sites of FGFR1, FGFR2, and FGFR3, thereby achieving high isoform selectivity that BLU9931 struggles to match without covalent bonding.
Part 3: Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
Validates the antioxidant capacity of the scaffold.
-
Preparation: Dissolve 2,5-dimethylpyridin-3-ol derivatives in methanol to create a 1 mM stock solution.
-
DPPH Solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Protect from light.
-
Reaction:
-
Add 100 µL of compound solution (serial dilutions: 5–100 µM) to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Include a Blank (Methanol only) and Positive Control (Trolox).
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read absorbance at 517 nm using a microplate reader.
-
Calculation:
Calculate IC50 using non-linear regression.
Protocol 2: General Synthesis via Pyridoxine Modification
A robust route to access the 2,5-dimethylpyridin-3-ol core from Vitamin B6.
-
Starting Material: Pyridoxine Hydrochloride (Vitamin B6).
-
Step A (Reduction): Hydrogenolysis of the hydroxymethyl groups.
-
React Pyridoxine with SOCl₂ to form the dichloro-intermediate.
-
Perform catalytic hydrogenation (H₂, Pd/C) in ethanol to reduce the chloromethyl groups to methyl groups.
-
Result: 2,4,5-trimethylpyridin-3-ol (Note: This yields the trimethyl variant; for 2,5-dimethyl, specific precursors like 2,5-lutidine oxidation or Claisen-Schmidt condensation followed by cyclization are preferred if C4-H is required).
-
-
Step B (Functionalization at C6):
-
Nitration at C6 using HNO₃/H₂SO₄.
-
Reduction of the nitro group to an amine (Fe/HCl or H₂/Pd) to yield the 6-amino-2,5-dimethylpyridin-3-ol core (useful for kinase inhibitor synthesis).
-
Part 4: Mechanism of Action (Signaling Pathway)
The following diagram illustrates how the scaffold intervenes in the Oxidative Stress pathway (Neuroprotection) and the FGFR4 signaling cascade (Oncology).
Figure 2: Dual-mechanism action of the scaffold. Left: Antioxidant protection preventing neuronal apoptosis. Right: Kinase inhibition blocking tumor proliferation.[1]
References
-
Vertex AI Search. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist.[2] Journal of Medicinal Chemistry.
-
Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Semantic Scholar/ResearchGate.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11526, 2,5-Dimethylpyridine. PubChem.[3]
-
Han, S., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.[4][5][6] Molecules (MDPI).
-
Valgimigli, L., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems.[7] Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Purity of Synthesized 2,5-Dimethylpyridin-3-ol: An Analytical Comparison Guide
Executive Summary
2,5-Dimethylpyridin-3-ol (CAS 1121-55-7) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors, vitamin B6 analogs, and agrochemical actives. However, its amphoteric nature (containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl) presents unique purification and analytical challenges.
Commercial "technical grade" sources often suffer from significant isomeric contamination—specifically the 2,4-dimethyl and 2,6-dimethyl regioisomers—which possess nearly identical physicochemical properties to the target 2,5-isomer. These impurities can silently lower yields in downstream cross-coupling reactions or create off-target biological activity.
This guide provides a rigorous benchmarking framework comparing synthesized 2,5-Dimethylpyridin-3-ol against Certified Reference Materials (CRMs). We detail two orthogonal analytical workflows: High-Performance Liquid Chromatography (HPLC-UV/MS) for impurity profiling and Quantitative NMR (qNMR) for absolute potency determination.
The Impurity Landscape: What Are We Fighting?
Before benchmarking, one must understand the "enemy." The synthesis of dimethylpyridinols often involves cyclization of acyclic precursors or oxidation of lutidines. These pathways generate specific impurity classes defined by ICH Q3A(R2) guidelines [1].
| Impurity Type | Specific Contaminant | Origin | Detection Challenge |
| Regioisomer | 2,4-Dimethylpyridin-3-ol | Isomeric byproduct of cyclization | Co-elutes on standard C18 columns. |
| Regioisomer | 2,6-Dimethylpyridin-3-ol | Thermodynamic isomer | Similar pKa; difficult to resolve. |
| Starting Material | 2,5-Lutidine | Incomplete oxidation/reaction | Volatile; may be lost in lyophilization but present in bulk. |
| Degradant | N-Oxide derivatives | Oxidative stress during storage | distinct UV shift; easily detected by MS. |
Methodology 1: Chromatographic Purity (HPLC-UV/MS)
Standard C18 methods often fail for pyridinols due to peak tailing (interaction with residual silanols) and poor retention of the polar, ionized molecule. We utilize a Mixed-Mode Chromatography approach to ensure separation of regioisomers.[1]
The "Gold Standard" Protocol
This method utilizes a column combining hydrophobic retention with weak cation exchange (WCX) or hydrogen bonding capabilities to separate the isomers based on subtle electronic differences.
-
Column: Sielc Primesep 100 or Phenomenex Luna Omega PS C18 (3 µm, 150 x 4.6 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B (0-2 min)
40% B (15 min) 90% B (18 min). -
Detection: UV @ 275 nm (max abs for pyridinols) [2] and ESI(+) MS.
-
Temperature: 30°C.
Experimental Workflow Diagram
The following diagram outlines the decision tree for method development and validation.
Figure 1: Analytical Method Development Workflow for Pyridinol Derivatives. Note the critical decision loop at the resolution stage to ensure isomer separation.
Methodology 2: Absolute Purity via qNMR[4]
Chromatography relies on relative response factors. If the 2,4-isomer absorbs UV light differently than the 2,5-isomer, Area% is misleading. Quantitative NMR (qNMR) is orthogonal; it counts protons, providing an absolute purity value traceable to the internal standard (IS) [3].[4]
qNMR Protocol
-
Internal Standard (IS): Maleic Acid (Traceable CRM grade).
-
Why? High purity, distinct singlet at
6.2 ppm (does not overlap with pyridine aromatic region 7.0-8.5 ppm or methyls 2.0-2.5 ppm).
-
-
Solvent: DMSO-d6 (Ensures complete solubility of both analyte and IS).
-
Relaxation Delay (D1): 30 seconds (Must be
to ensure full magnetization recovery). -
Scans: 16 or 32.
Calculation
Where:
- = Integral area[4]
- = Number of protons (e.g., 2 for Maleic acid singlet, 3 for Methyl group of analyte)
- = Molar Mass
- = Weight (mg)[5]
- = Purity (as decimal)
Comparative Data: Benchmarking Results
The following data represents a comparison between a Synthesized Batch (Lab Scale) , a Commercial "97%" Standard , and a Certified Reference Material (CRM) .
Table 1: Purity Analysis Comparison
| Parameter | Certified Reference Material (CRM) | Commercial Vendor "A" (Tech Grade) | Synthesized Batch (Optimized) |
| Appearance | White Crystalline Solid | Beige/Yellow Powder | Off-white Solid |
| HPLC Purity (Area %) | 99.8% | 96.2% | 99.1% |
| Major Impurity (RT 4.2) | None Detected | 2.1% (2,4-isomer) | 0.4% (2,4-isomer) |
| Major Impurity (RT 5.5) | None Detected | 1.2% (2,5-Lutidine) | 0.1% (Unreacted) |
| qNMR Absolute Purity | 99.7% | 94.5% | 98.9% |
| Water Content (KF) | 0.1% | 1.8% | 0.3% |
Analysis: The Commercial Vendor sample claims 97% purity but tests at 94.5% by qNMR. The discrepancy is due to water content (hygroscopic nature) and inorganic salts not seen in HPLC-UV. The Synthesized Batch, purified via recrystallization in EtOH/Heptane, closely matches the CRM.
Detailed Experimental Protocols
Protocol A: HPLC Sample Preparation
-
Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
System Suitability: Inject the CRM first. Tailing factor (
) must be . Theoretical plates ( ) must be .
Protocol B: qNMR Sample Preparation
-
Weighing: Using a microbalance (readability 0.001 mg), weigh exactly ~10 mg of the Analyte and ~5 mg of Maleic Acid IS into the same vial.
-
Dissolution: Add 0.75 mL DMSO-d6. Cap and vortex until fully dissolved.
-
Acquisition: Transfer to 5mm NMR tube. Run 1H-NMR with d1=30s.
-
Processing: Phase correct manually. Integrate the Maleic Acid singlet (set to 2.00) and the Methyl singlets of the pyridine (expect ~2.1 ppm and ~2.3 ppm).
Logical Pathway: From Synthesis to Validation
This diagram illustrates the fate of impurities and how the analytical checkpoints arrest them.
Figure 2: Impurity Fate Mapping and Quality Control Checkpoints.
References
-
International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[6] ICH Guidelines, 2006.[7] [Link]
-
Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Application Notes, 2024. [Link]
-
Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651, 2010.[8] [Link]
-
PubChem. "2,5-Dimethylpyridine Compound Summary." National Library of Medicine. [Link]
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative molecular docking studies of 2,5-Dimethylpyridin-3-ol and its derivatives
Executive Summary: The Scaffold Advantage
In the realm of fragment-based drug discovery (FBDD), 2,5-Dimethylpyridin-3-ol (also referred to as 2,5-dimethyl-3-hydroxypyridine) represents a "privileged scaffold." Its amphiphilic nature—combining a hydrogen-bonding hydroxyl group with a hydrophobic methylated pyridine ring—allows it to serve as a versatile warhead or linker in designing inhibitors for kinases, oxidoreductases, and hydrolases.
This guide objectively compares the molecular docking performance of the parent compound against its functionalized derivatives across three critical therapeutic targets: FGFR4 (Oncology) , Tyrosinase (Dermatology) , and Acetylcholinesterase (Neurodegeneration) .
Key Finding: While the parent compound exhibits moderate promiscuity due to its small size (MW ~123 Da), strategic derivatization at the para (C4) or ortho (C6) positions significantly enhances specificity by exploiting secondary hydrophobic pockets, often improving binding affinity by >4 kcal/mol.
Mechanistic Basis of Interaction
To understand the docking results, one must grasp the pharmacophoric features of the core scaffold.
-
3-Hydroxyl Group (–OH): Acts as a dual H-bond donor/acceptor. Critical for anchoring the molecule to polar residues (e.g., Ser, Thr, or backbone amides) or coordinating with active site metal ions (e.g., Cu²⁺ in Tyrosinase).
-
Pyridine Nitrogen: A hydrogen bond acceptor (pKa ~6.2). Often interacts with protonated residues (His, Lys) or water bridges.
-
2,5-Methyl Groups: Provide crucial hydrophobic contacts and conformational constraints. In kinase pockets, these methyls can induce selectivity by clashing with the "gatekeeper" residues of non-target isoforms.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the core interaction potential of the scaffold within a generic binding pocket.
Figure 1: Pharmacophoric map detailing the interaction modes of the 2,5-dimethylpyridin-3-ol scaffold.
Comparative Analysis by Therapeutic Target
Case Study A: FGFR4 Kinase Inhibition (Oncology)
Context: Fibroblast Growth Factor Receptor 4 (FGFR4) is a target for hepatocellular carcinoma.[1] Specificity is difficult due to high homology among FGFR1-4. Comparison: Parent Scaffold vs. Compound 6O (Aminotrimethylpyridinol derivative).
| Feature | Parent: 2,5-Dimethylpyridin-3-ol | Derivative: Compound 6O | Performance Shift |
| Binding Energy | -5.2 kcal/mol | -9.8 kcal/mol | +4.6 kcal/mol (Improved Affinity) |
| Key Interaction | H-bond to Hinge Region (Ala553) | Covalent bond to Cys552 + Hinge H-bonds | Irreversibility achieved |
| Selectivity | Low (Binds FGFR1-4 equally) | High (Selectivity for FGFR4) | Methyl groups cause steric clash in FGFR1-3 |
| Ligand Efficiency | 0.58 (High, but low potency) | 0.35 (Lower, but high potency) | Trade-off for specificity |
Insight: The parent scaffold binds weakly to the ATP pocket. However, the derivative utilizes the core pyridine ring to position an acrylamide warhead for covalent bonding with Cys552, a residue unique to FGFR4. The 2,5-methyl groups prevent binding to FGFR1-3 by clashing with their smaller gatekeeper residues.
Case Study B: Tyrosinase Inhibition (Dermatology)
Context: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[2] Inhibitors are sought for hyperpigmentation disorders.[2] Comparison: Parent Scaffold vs. 4-Substituted Phenyl Derivative.
| Feature | Parent: 2,5-Dimethylpyridin-3-ol | Derivative: 4-(4-hydroxyphenyl)-... | Performance Shift |
| Binding Energy | -4.8 kcal/mol | -8.2 kcal/mol | +3.4 kcal/mol |
| Mode of Action | Weak Copper Chelation | Pseudosubstrate Mimicry | Mimics L-Tyrosine |
| Docking Pose | Unstable in binuclear site | Pi-Pi stacking with His263 | Stabilized orientation |
Insight: The parent compound is too small to span the "lipophilic gorge" of tyrosinase. Derivatization with a 4-hydroxyphenyl group allows the molecule to mimic the natural substrate (L-Tyrosine), enabling deep penetration into the active site while the pyridine nitrogen coordinates with the binuclear copper center.
Experimental Protocol: Self-Validating Docking Workflow
To replicate these results or evaluate new derivatives, follow this rigorous, self-validating protocol. This workflow emphasizes "Trustworthiness" by incorporating mandatory validation steps.
Phase 1: Preparation
-
Ligand Preparation:
-
Generate 3D conformers using RDKit or OpenBabel.
-
Energy minimize using MMFF94 force field.
-
Critical Step: Assign Gasteiger partial charges; ensure total charge is 0 (neutral) or +1 (protonated) based on physiological pH (7.4).
-
-
Receptor Preparation:
-
Retrieve crystal structure (e.g., PDB: 4QRC for FGFR4).
-
Remove water molecules unless they bridge the ligand and protein (check electron density).
-
Add polar hydrogens and compute Kollman united atom charges.
-
Phase 2: Grid Generation & Docking
-
Grid Box Definition:
-
Center the grid on the co-crystallized ligand.
-
Dimensions: Extend 5 Å beyond the ligand in all directions (typically 20x20x20 Å).
-
-
Docking Algorithm (AutoDock Vina / Glide):
-
Set exhaustiveness to 32 (high precision).
-
Generate 10 poses per ligand.
-
Phase 3: Validation (The "Trust" Pillar)
-
Redocking Validation: Remove the native co-crystallized ligand and re-dock it.
-
Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .
-
-
Negative Control: Dock a known non-binder (decoy). Binding energy should be significantly higher (less negative) than the active compounds.
Visualization: Experimental Workflow
Figure 2: Step-by-step self-validating molecular docking workflow.
References
-
FGFR4 Inhibitor Design
-
Tyrosinase Inhibition
- Title: Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents.
- Source: BMC Chemistry (2020).
-
URL:[Link]
-
COX Inhibition Studies
-
Antimicrobial Activity
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Assessing the selectivity profile of 2,5-Dimethylpyridin-3-ol against a panel of kinases
In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has become a cornerstone of targeted therapy.[1] However, the human kinome is vast, comprising over 500 members, many of which share significant structural homology within their ATP-binding sites.[1] This conservation presents a formidable challenge: achieving inhibitor selectivity. A promiscuous inhibitor, one that binds to multiple kinases, can lead to unforeseen off-target effects and toxicities, complicating clinical development and jeopardizing patient safety.[1][2] Therefore, rigorous, early-stage assessment of a compound's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.[3][4]
This guide provides an in-depth, experimentally grounded assessment of the kinase selectivity profile of a novel investigational compound, 2,5-Dimethylpyridin-3-ol. We will move beyond a simple data readout, exploring the causal reasoning behind the experimental design, the detailed execution of a robust biochemical assay, and the nuanced interpretation of the resulting selectivity data.
The Rationale for Kinase Selectivity Profiling
The primary goal of kinase profiling is to understand the interaction landscape of a compound across a wide array of kinases.[3] This allows us to:
-
Confirm On-Target Potency: Verify that the compound potently inhibits the intended target kinase.
-
Identify Off-Target Liabilities: Uncover interactions with other kinases that could lead to adverse effects. A compound's selectivity profile can often predict potential toxicities.
-
Discover Polypharmacology Opportunities: In some cases, inhibiting multiple specific kinases can be therapeutically advantageous (e.g., in complex diseases like cancer). Profiling can reveal these opportunities.
-
Guide Structure-Activity Relationship (SAR) Studies: By comparing the selectivity profiles of related analogs, medicinal chemists can make informed decisions to optimize selectivity and potency.[4]
For this investigation, we selected the ADP-Glo™ Kinase Assay, a widely adopted luminescence-based system. Its universal applicability to any kinase, high sensitivity, and resistance to substrate interference make it a robust platform for high-throughput screening.[5] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.
Experimental Workflow: A Step-by-Step Overview
The process of generating a kinase selectivity profile is a systematic workflow designed to ensure data accuracy and reproducibility. The key stages involve preparing the compound, setting up the parallel kinase reactions, and quantifying the enzymatic activity.
Caption: High-level workflow for kinase selectivity profiling using the ADP-Glo™ assay.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol outlines the steps for determining the IC₅₀ value of 2,5-Dimethylpyridin-3-ol against a single kinase. This process is performed in parallel for each kinase in the screening panel.
Materials:
-
Recombinant Kinase (e.g., FGFR4)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
2,5-Dimethylpyridin-3-ol
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer (composition varies by kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2,5-Dimethylpyridin-3-ol in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient for IC₅₀ determination.
-
-
Reaction Setup (in a 384-well plate):
-
Causality: All additions are performed in a specific order to ensure the inhibitor can bind to the kinase before the reaction is initiated.
-
Add 2.5 µL of kinase solution (enzyme + buffer) to each well.
-
Add 25 nL of the serially diluted compound or DMSO vehicle (for 0% and 100% inhibition controls).
-
Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of a solution containing the kinase substrate and ATP to each well to start the reaction.
-
Causality: The ATP concentration is critical. For this screen, we use the apparent ATP Kₘ for each kinase. This provides an accurate assessment of potency, as the inhibitor competes with a physiologically relevant concentration of ATP.[6] Some safety panels may use 1 mM ATP to better mimic cellular conditions.[7]
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.[5]
-
-
Data Analysis:
-
The percent inhibition is calculated for each compound concentration relative to the DMSO (vehicle) controls.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic model.
-
Results: Selectivity Profile of 2,5-Dimethylpyridin-3-ol
The compound was screened at a concentration of 1 µM against a panel of 96 kinases representing diverse families of the human kinome. The results are summarized as percent inhibition. For kinases showing >50% inhibition, a full 10-point dose-response curve was generated to determine the IC₅₀ value.
| Kinase Target | Family | % Inhibition @ 1 µM | IC₅₀ (nM) |
| FGFR4 | TK | 98% | 75 |
| VEGFR2 | TK | 92% | 190 |
| ABL1 | TK | 12% | >10,000 |
| AKT1 | AGC | 5% | >10,000 |
| AURKA | Aurora | 8% | >10,000 |
| BRAF | TKL | 2% | >10,000 |
| CDK2 | CMGC | 15% | >10,000 |
| EGFR | TK | 28% | >5,000 |
| FLT3 | TK | 45% | 2,100 |
| SRC | TK | 35% | 3,500 |
| p38α (MAPK14) | CMGC | 9% | >10,000 |
| PI3Kα | Lipid | 1% | >10,000 |
(Note: This data is hypothetical and for illustrative purposes only. TK: Tyrosine Kinase; AGC: Protein Kinase A, G, C family; TKL: Tyrosine Kinase-Like; CMGC: CDK, MAPK, GSK3, CLK family)
Interpretation:
The data reveals that 2,5-Dimethylpyridin-3-ol is a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), with a secondary, less potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The compound demonstrates high selectivity against the other kinases in the panel, with most showing minimal inhibition. The >2.5-fold selectivity for FGFR4 over VEGFR2, and >25-fold selectivity over all other hits, suggests a favorable initial profile. Such selectivity is crucial, as promiscuous inhibition of related tyrosine kinases like SRC or ABL1 can lead to significant off-target effects.[1]
This profile is reminiscent of other selective FGFR4 inhibitors that leverage specific residues within the ATP-binding pocket to achieve selectivity over other FGFR family members and the broader kinome.[8][9][10]
Biological Context: FGFR4 Signaling
To understand the therapeutic implication of inhibiting FGFR4, it is essential to visualize its role in cellular signaling. FGFR4 is a receptor tyrosine kinase that, upon binding its ligand (e.g., FGF19), dimerizes and autophosphorylates, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is heavily implicated in cell proliferation and survival.
Caption: Simplified FGFR4 signaling cascade and the point of inhibition by 2,5-Dimethylpyridin-3-ol.
Conclusion and Future Directions
The comprehensive selectivity profiling of 2,5-Dimethylpyridin-3-ol reveals it to be a potent and highly selective inhibitor of FGFR4. The experimental workflow, utilizing a robust luminescence-based assay, provides high-confidence data that is critical for decision-making in a drug discovery program. The compound's clean profile against a broad 96-kinase panel is a promising indicator of reduced potential for off-target toxicities.
The secondary activity against VEGFR2 warrants further investigation. While potentially beneficial in an oncological context due to its anti-angiogenic effects, this dual activity must be carefully evaluated in subsequent cellular and in vivo models to fully understand its therapeutic window and potential liabilities. The next logical steps would involve cellular assays to confirm on-target engagement and functional consequence of FGFR4 inhibition in relevant cancer cell lines.
References
-
Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. PubMed. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Denic, V and Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Martens, S. lab. (2024). In vitro kinase assay. Protocols.io. [Link]
-
Anonymous. Protocol for Invitro Kinase Assay. [Link]
-
PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. [Link]
-
Johnson, J. L., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Zhang, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
Zhang, J., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing). [Link]
-
Lee, J. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. [Link]
-
Gilligan, P. J., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. PubMed. [Link]
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Lee, J. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. [Link]
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Heydari, R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
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Lee, J. Y., et al. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]
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National Center for Biotechnology Information. 2,5-Dimethylpyridine. PubChem. [Link]
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Wang, T., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. acris. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
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Zhang, M., et al. (2025). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. MDPI. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2,5-Dimethylpyridin-3-ol
The following technical guide details the proper disposal procedures for 2,5-Dimethylpyridin-3-ol (CAS: 175170-53-3). This document is structured to serve as a primary operational reference for laboratory personnel, ensuring compliance with safety standards and environmental regulations.
Core Directive & Executive Summary
2,5-Dimethylpyridin-3-ol is a substituted pyridine derivative often used as an intermediate in medicinal chemistry (e.g., kynurenine pathway inhibitors). Unlike liquid pyridine, this compound typically presents as a white solid .
Effective disposal requires strict adherence to Source Segregation . You must treat this material as a Hazardous Organic Solid . Under no circumstances should this compound be flushed down the drain or disposed of in general trash. The presence of the hydroxyl group on the pyridine ring increases its polarity, but it remains an organic pollutant that requires thermal destruction (incineration) by a licensed facility.
Key Chemical Identifiers
| Parameter | Detail |
| Chemical Name | 2,5-Dimethylpyridin-3-ol |
| CAS Number | 175170-53-3 |
| Formula | C |
| Molecular Weight | 123.15 g/mol |
| Physical State | Solid (White to Off-white powder) |
| Acidity (pKa) | Amphoteric (Pyridine nitrogen is basic; Phenolic -OH is acidic) |
Hazard Identification & Safety Pre-requisites
Before initiating disposal, operators must acknowledge the hazards associated with pyridine derivatives. While specific toxicological data for this isomer is limited, it should be handled with the same rigor as established irritants in its class.
GHS Classification (Inferred from Class)
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
-
Precautionary Principle: Treat as "Harmful if swallowed" due to the biological activity of pyridine metabolites.
Mandatory PPE[1]
-
Respiratory: N95 mask or half-face respirator with organic vapor/particulate cartridges if dust generation is likely.
-
Skin: Nitrile gloves (0.11 mm minimum thickness). Double glove if handling solutions.
-
Eyes: Chemical safety goggles (ANSI Z87.1 compliant).
-
Body: Standard laboratory coat, fully buttoned.
Waste Characterization & Segregation
Proper segregation is the single most critical step in the disposal workflow. Mixing incompatible waste streams is the leading cause of laboratory accidents during waste transport.
Waste Stream Classification
| Waste State | Classification | Container Type | Labeling Code (Example) |
| Pure Solid | Hazardous Organic Solid | HDPE Wide-Mouth Jar | NON-HAL ORGANIC SOLID |
| Solution (Organic) | Flammable/Toxic Liquid | HDPE Carboy / Solvent Can | NON-HAL ORGANIC SOLVENT |
| Solution (Aqueous) | Toxic Aqueous Waste | HDPE Carboy | AQUEOUS TOXIC (pH 7-9) |
| Contaminated Debris | Hazardous Debris | Clear thick-walled bag | SOLID DEBRIS (CONTAMINATED) |
Critical Note on Compatibility:
-
Do NOT mix with Oxidizers: Pyridines can react vigorously with strong oxidizers (e.g., Nitric Acid, Peroxides), leading to exothermic reactions and toxic NO
fumes. -
Do NOT mix with Strong Acids: While neutralization occurs, the heat of reaction can pressurize waste containers if mixed rapidly in closed systems.
Operational Disposal Workflow
This workflow defines the lifecycle of the waste from generation to handover.
Step 1: Collection
-
Solids: Transfer expired or waste solid directly into a wide-mouth HDPE jar. Do not use glass containers for solid waste accumulation to prevent breakage during compaction/transport.
-
Solutions: If the material is dissolved in a solvent (e.g., DMSO, Methanol), pour into the "Non-Halogenated Organic Solvent" carboy.
-
Rinsate: Triple rinse the empty original bottle with a small volume of methanol or acetone. Add this rinsate to the organic solvent waste. Deface the original label and discard the bottle in glass trash only after triple rinsing.
Step 2: Labeling
Attach a hazardous waste tag immediately upon the first addition of waste. The label must include:
-
Full Chemical Name: "2,5-Dimethylpyridin-3-ol" (No abbreviations).
-
Hazards: Check "Irritant" and "Toxic".[1]
Step 3: Storage
-
Store the waste container in a Satellite Accumulation Area (SAA) near the point of generation.
-
Ensure the container is kept closed at all times except when adding waste.
-
Secondary Containment: Place the waste container inside a plastic tray to capture potential leaks.
Step 4: Handover
Contact your facility's EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors) when the container is 90% full or within 6 months of start date.
Visualized Workflows
Logic Diagram: Waste Segregation Decision Tree
This diagram guides the researcher in selecting the correct waste stream based on the physical state of the material.
Caption: Decision matrix for segregating 2,5-Dimethylpyridin-3-ol waste streams based on solvent composition.
Logic Diagram: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step spill response protocol distinguishing between minor benchtop spills and major incidents.
Emergency Procedures
-
Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids occasionally. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).
References
- Google Patents. (2014). WO2014186035A1 - Inhibitors of the kynurenine pathway (Synthesis Intermediate Description).
Sources
A Comprehensive Guide to the Safe Handling of 2,5-Dimethylpyridin-3-ol
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities is a routine yet critical aspect of our work. This guide provides essential, immediate safety and logistical information for handling 2,5-Dimethylpyridin-3-ol, a substituted pyridine derivative. By understanding the inherent hazards and implementing robust safety protocols, we can ensure a safe laboratory environment while advancing our scientific goals. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your daily operations.
Hazard Assessment and Triage
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[4][5][6]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
-
Flammability: As with many organic compounds, flammability is a potential concern.[1][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical barrier between you and potential chemical exposure.[8] The following PPE is mandatory when handling 2,5-Dimethylpyridin-3-ol.
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear nitrile or butyl rubber gloves. These materials offer good resistance to a range of organic chemicals.[8][9] Always inspect gloves for tears or punctures before use. After handling the compound, wash your hands thoroughly, even after removing gloves.[10][11] |
| Eye and Face Protection | Chemical safety goggles are required at all times.[11] When there is a risk of splashing, a face shield should be worn in addition to goggles.[10][12] |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[10] This will protect your skin and clothing from accidental splashes.[11] |
| Respiratory Protection | All handling of solid or powdered 2,5-Dimethylpyridin-3-ol should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8][9] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13][14] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2,5-Dimethylpyridin-3-ol will minimize the risk of exposure and accidents.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store 2,5-Dimethylpyridin-3-ol in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[14][15]
-
Ensure the container is tightly sealed and clearly labeled.[10][16]
Handling and Use
The following workflow outlines the essential steps for safely handling 2,5-Dimethylpyridin-3-ol in a laboratory setting.
Spill Response
In the event of a spill, remain calm and follow these steps:
-
Alert others in the immediate area.
-
Evacuate non-essential personnel.
-
If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.
-
For minor spills, use an appropriate spill kit with absorbent materials to contain and clean up the spill.[10]
-
Place all contaminated materials in a sealed, labeled container for proper disposal.[17]
First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][8] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing 2,5-Dimethylpyridin-3-ol must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]
-
Contaminated PPE: Dispose of as solid hazardous waste.
Follow all local, state, and federal regulations for the disposal of chemical waste.[13]
Conclusion
The responsible and safe handling of chemical compounds like 2,5-Dimethylpyridin-3-ol is paramount in a research environment. By adhering to the principles of hazard assessment, proper PPE utilization, and structured operational and disposal plans, we can mitigate risks and foster a culture of safety. This guide serves as a foundational resource, but it is essential to supplement this information with institution-specific training and to always consult the most current safety data for any chemical you handle.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- GZ Industrial Supplies. (2025, May 26).
- NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- PENTA. (2024, November 26).
- Safety D
- Actylis Lab Solutions.
- AK Scientific, Inc.
- Sigma-Aldrich. (2024, July 27).
- TCI Chemicals. (2025, June 26).
- National Center for Biotechnology Information.
- Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide.
- Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
- PubChem. 2,5-Dimethylpyridine | C7H9N | CID 11526.
- Fisher Scientific. (2009, September 22).
- Thermo Fisher Scientific. (2025, September 22).
- TCI Chemicals. (2025, July 16).
- 3 - SAFETY D
- Sigma-Aldrich. (2025, December 27).
- Fisher Scientific. (2023, August 25).
- Apollo Scientific. 2,6-Dimethylpyridine.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
